molecular formula C6H6Br2N2 B183029 2-Amino-3,5-dibromo-6-methylpyridine CAS No. 91845-57-7

2-Amino-3,5-dibromo-6-methylpyridine

Cat. No.: B183029
CAS No.: 91845-57-7
M. Wt: 265.93 g/mol
InChI Key: BLUYMDMBXIMIGK-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromo-6-methylpyridine is a useful research compound. Its molecular formula is C6H6Br2N2 and its molecular weight is 265.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUYMDMBXIMIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919476
Record name 3,5-Dibromo-6-methylpyridin-2-amine
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Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91872-10-5, 91845-57-7
Record name 3,5-Dibromo-6-methylpyridin-2-amine
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Record name Wisteria sinensis, ext.
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Record name 2-Amino-3,5-dibromo-6-methylpyridine
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Foundational & Exploratory

physicochemical properties of 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 2-Amino-3,5-dibromo-6-methylpyridine Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Physicochemical Characterization & Synthetic Utility in Medicinal Chemistry[1]

Executive Summary

This compound (CAS 91872-10-5) is a highly functionalized pyridine scaffold extensively utilized in the synthesis of small-molecule kinase inhibitors and agrochemicals. Distinguished by its "push-pull" electronic structure—featuring an electron-donating amino group opposed by two electron-withdrawing bromine atoms—this compound serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions. This guide provides a definitive analysis of its physicochemical properties, spectroscopic signature, and regioselective reactivity profiles essential for lead optimization.

Molecular Identity & Structural Analysis[2]
PropertyData
IUPAC Name 3,5-Dibromo-6-methylpyridin-2-amine
CAS Registry Number 91872-10-5
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 265.93 g/mol
SMILES Cc1nc(N)c(Br)cc1Br
Appearance White to off-white/pale red crystalline powder
Structural Logic

The molecule consists of a pyridine core substituted with a methyl group at C6, an amino group at C2, and bromine atoms at C3 and C5.[1]

  • Electronic Effects: The C2-amino group acts as a strong

    
    -donor (+M effect), increasing electron density at C3 and C5. However, the inductive withdrawal (-I) of the bromine atoms and the pyridine nitrogen modulates this, creating a distinct electrostatic potential map that directs nucleophilic and electrophilic interactions.
    
  • Steric Environment: The C3-bromine is sterically crowded, flanked by the C2-amino group and the C4-proton. The C5-bromine is relatively more accessible, flanked by the C4-proton and the C6-methyl group.

Physicochemical Profile

Accurate physicochemical data is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in early-stage drug discovery.

ParameterValue / RangeContext & Implications
Melting Point 142.0 – 146.0 °CIndicates a stable crystalline lattice; suitable for solid handling.
Predicted LogP 2.3 ± 0.2Moderate lipophilicity. The two bromine atoms significantly increase LogP compared to the non-halogenated precursor (LogP ~0.5), improving membrane permeability.
Predicted pKa ~2.5 – 3.0 (Pyridine N)The basicity of the pyridine nitrogen is drastically reduced from 2-aminopyridine (pKa ~6.86) due to the electron-withdrawing nature of the two bromine atoms.
Solubility DMSO, DMF, MethanolHigh solubility in polar aprotic solvents; sparing solubility in water.
H-Bond Donors 1 (NH₂)The amino group serves as a primary H-bond donor in protein-ligand interactions.
H-Bond Acceptors 2 (Pyridine N, NH₂)The pyridine nitrogen is a weak acceptor due to electronic shielding by Br substituents.
Spectroscopic Characterization

To validate compound identity during synthesis or procurement, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃

  • C6-Methyl Group: A sharp singlet (

    
     ~2.4–2.5 ppm). The shift is downfield relative to toluene due to the electron-deficient pyridine ring.
    
  • C4-Aromatic Proton: A distinct singlet (

    
     ~8.0–8.2 ppm). This proton is deshielded by the ortho-bromine atoms at C3 and C5.
    
  • Amino Protons (NH₂): Broad singlet (

    
     ~5.0–6.5 ppm), exchangeable with D₂O.
    
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI+

  • Isotope Pattern: The presence of two bromine atoms results in a characteristic 1:2:1 triplet pattern for the molecular ion cluster:

    • [M+H]⁺: m/z ~265 (⁷⁹Br, ⁷⁹Br)

    • [M+2+H]⁺: m/z ~267 (⁷⁹Br, ⁸¹Br)

    • [M+4+H]⁺: m/z ~269 (⁸¹Br, ⁸¹Br)

Synthetic Utility & Reactivity[4][5][6]

The core value of this compound lies in its ability to undergo regioselective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Regioselectivity: The C5 Advantage

In Suzuki coupling reactions, the C5-bromine is generally more reactive than the C3-bromine.

  • Reasoning: The C3 position is sterically hindered by the adjacent C2-amino group. Furthermore, the amino group can coordinate with the palladium catalyst, potentially retarding oxidative addition at the proximal C3 position.

  • Strategic Application: This allows for the sequential introduction of two different aryl groups, enabling the construction of complex bi-aryl and tri-aryl kinase inhibitor scaffolds.

Workflow Visualization: Regioselective Coupling

G Start 2-Amino-3,5-dibromo- 6-methylpyridine Cond1 Condition A: 1.0 eq Ar¹-B(OH)₂ Pd(PPh₃)₄, Na₂CO₃ Start->Cond1 Suzuki 1 Prod1 Major Product: 5-Aryl-3-bromo- intermediate Cond1->Prod1 Regioselective at C5 Cond2 Condition B: Excess Ar²-B(OH)₂ Pd(dppf)Cl₂, High Temp Prod1->Cond2 Suzuki 2 Final Final Scaffold: 3,5-Diaryl-2-amino- 6-methylpyridine Cond2->Final Substitution at C3

Figure 1: Schematic of the regioselective Suzuki-Miyaura coupling. The C5-position reacts preferentially under mild conditions, preserving the C3-bromide for subsequent functionalization.

Synthesis Pathway[1][7][8][9]

The industrial preparation typically involves the electrophilic bromination of 2-amino-6-methylpyridine (2-amino-6-picoline).

Protocol Overview
  • Starting Material: 2-Amino-6-methylpyridine.[1][2][3][4]

  • Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Solvent: Acetic acid or Acetonitrile.

  • Mechanism: The amino group directs the incoming electrophiles to the ortho (C3) and para (C5) positions.

  • Purification: Recrystallization from ethanol/water to remove mono-brominated impurities.

Synthesis SM 2-Amino-6-methylpyridine Inter Intermediate Complex (Sigma-Complex) SM->Inter Electrophilic Attack Reagent + 2.2 eq Br₂ / AcOH (0°C to RT) Reagent->Inter Product 2-Amino-3,5-dibromo- 6-methylpyridine Inter->Product Major Pathway Impurity Impurity: Mono-bromo species Inter->Impurity Incomplete Rxn

Figure 2: Synthetic pathway via electrophilic aromatic substitution. Strict temperature control is required to minimize mono-brominated byproducts.

Handling, Stability & Safety
  • Hazard Classification: Irritant (H315, H319, H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive; protect from direct sunlight to prevent debromination or oxidation.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Use a fume hood to avoid inhalation of dust.

References
  • Sigma-Aldrich. (2024). Product Specification: this compound. Link

  • PubChem. (2024). Compound Summary for CID 24878661: this compound. National Library of Medicine. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for Suzuki coupling mechanism).
  • TCI Chemicals. (2024). Product Data Sheet: A1663. Link

  • Beilstein J. Org. Chem. (2018).[5][6][7] Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (Context for regioselectivity in polybrominated pyridines). Link

Sources

2-Amino-3,5-dibromo-6-methylpyridine CAS number and synonyms

[1][2][3]

Chemical Identity & Nomenclature

This compound is a highly functionalized pyridine derivative characterized by an electron-rich amino group and two electrophilic bromine handles, making it a versatile scaffold for palladium-catalyzed cross-coupling reactions.

Identifier Details
CAS Number 91872-10-5
Common Synonyms 6-Amino-3,5-dibromo-2-picoline; 3,5-Dibromo-6-methylpyridin-2-amine; 3,5-Dibromo-6-methyl-2-pyridinamine
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 265.93 g/mol
SMILES CC1=C(C(=C(N=C1)N)Br)Br
InChI Key BLUYMDMBXIMIGK-UHFFFAOYSA-N

Physicochemical Profile

The compound typically presents as a crystalline solid. Its solubility profile—limited in non-polar solvents but soluble in polar organic solvents like DMSO and DMF—dictates specific handling protocols during extraction and purification.

Property Value / Description
Appearance White to light red/green crystalline powder
Melting Point 143.5 – 148.5 °C (Lit.)[1][2][3][4]
Boiling Point ~208–209 °C (Predicted/Lit.[5] for similar derivatives)
Density ~2.0 ± 0.1 g/cm³
pKa The amino group is weakly basic due to the electron-withdrawing bromine atoms.
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.

Synthetic Pathways

The most robust synthesis involves the electrophilic aromatic substitution (bromination) of 2-amino-6-methylpyridine . The amino group (ortho/para director) activates the 3 and 5 positions, while the 6-methyl group blocks the second ortho position, ensuring high regioselectivity for the 3,5-dibromo product.

Experimental Protocol: Bromination via NBS

Rationale: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine, minimizing the formation of tarry polymerization byproducts often seen with elemental bromine.

Reagents:

  • Starting Material: 2-Amino-6-methylpyridine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (2.1 – 2.2 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-6-methylpyridine in Acetonitrile (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 30 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS. The mono-bromo intermediate (usually 5-bromo) appears first, followed by conversion to the 3,5-dibromo product.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to neutralize excess bromine species.
    
  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization: Synthesis Logic

SynthesisSM2-Amino-6-methylpyridineInterIntermediate:2-Amino-5-bromo-6-methylpyridineSM->Inter Electrophilic Subst. (C5) NBSNBS (2.2 eq)Acetonitrile, 0°C -> RTNBS->SMProductTarget:This compoundInter->Product Electrophilic Subst. (C3)

Caption: Electrophilic bromination sequence. The C5 position is sterically more accessible and typically brominated first, followed by the C3 position.

Reactivity & Applications in Drug Discovery

The 3,5-dibromo motif offers orthogonal reactivity profiles. In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), the C5-bromide is generally more reactive due to steric factors (C3 is flanked by the amino group and C4-H, while C5 is flanked by C4-H and the methyl group). However, the amino group can facilitate C3-selective activation via chelation-assisted mechanisms depending on the catalyst system.

Key Transformations
  • Suzuki-Miyaura Coupling: Selective arylation at C5 to generate biaryl scaffolds used in kinase inhibitors.

  • Buchwald-Hartwig Amination: Introduction of amine side chains.

  • Cyclization: Reaction with

    
    -haloketones to form imidizo[1,2-a]pyridines , a "privileged structure" in GABA receptor ligands and anti-infectives.
    
Application Workflow: Kinase Inhibitor Scaffold Construction

ApplicationsCoreThis compoundPath1Suzuki Coupling (C5-Selective)Pd(PPh3)4, Ar-B(OH)2Core->Path1Path2CyclizationR-COCH2BrCore->Path2Prod15-Aryl-3-bromo-intermediate(Kinase Hinge Binder)Path1->Prod1Prod2Imidazo[1,2-a]pyridine Scaffold(GABA Ligands)Path2->Prod2

Caption: Divergent synthesis pathways utilizing the dibromo-aminopyridine core for distinct pharmacological classes.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard Statement Description
H315 Causes skin irritation.[1][5]
H319 Causes serious eye irritation.[1][5][6][7][8]
H335 May cause respiratory irritation.[1][3][5][6]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and a NIOSH-approved N95 dust mask are mandatory.

  • Storage: Store in a cool, dry place (<25°C). Keep container tightly closed to prevent moisture absorption, although the compound is relatively stable.

  • Disposal: Dispose of as hazardous chemical waste (halogenated organic).

References

  • Li, X., et al. (2017). "Synthesis of 2-Amino-5-bromo-3-iodopyridine." International Journal of Simulation: Systems, Science & Technology. (Describes the dibromo compound as a key byproduct/intermediate). Available at: [Link]

  • PubChem. Compound Summary for CID 24878661: this compound.[2] National Library of Medicine. Available at: [Link]

Introduction: The Significance of pKa in Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Acidity of 2-Amino-3,5-dibromo-6-methylpyridine

This guide provides a comprehensive analysis of the acidity and pKa values of this compound, a substituted aminopyridine of interest to researchers in drug development and chemical synthesis. Given the absence of a directly reported experimental pKa for this specific molecule in readily available literature, this document focuses on the underlying principles governing its acidity, outlines robust experimental protocols for its determination, and details computational methods for its prediction.

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group, two bromine atoms, and a methyl group. The ionization state of this molecule, dictated by its pKa value(s), is a critical parameter that governs its solubility, lipophilicity, and crucially, its interaction with biological targets. For drug development professionals, understanding the pKa is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic properties.

The pyridine nitrogen atom possesses a lone pair of electrons that is not part of the aromatic π-system, rendering it basic and susceptible to protonation.[1] The primary amino group also has a lone pair and can be protonated. The acidity of the conjugate acid of this compound is influenced by the electronic effects of its various substituents.

Theoretical Framework: Factors Governing the Acidity of this compound

The acidity of the protonated form of this compound is a composite of the inductive and resonance effects of its substituents.

  • The Pyridine Nitrogen: The sp2 hybridized nitrogen in the pyridine ring is inherently electron-withdrawing, which increases the acidity of the exocyclic amino group compared to an analogous aniline.[2] This "aza effect" is primarily inductive.[3][4]

  • Amino Group: The amino group is an electron-donating group through resonance, which can increase the electron density on the pyridine nitrogen, making it more basic (and its conjugate acid less acidic). However, its primary influence is as a site of protonation.

  • Bromo Substituents: The two bromine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect significantly decreases the electron density in the pyridine ring and on the nitrogen atoms, thereby increasing the acidity (lowering the pKa) of the conjugate acid.[5][6]

  • Methyl Group: The methyl group is a weak electron-donating group through an inductive effect (+I), which slightly increases the basicity (decreases the acidity) of the molecule.

Protonation Site: In substituted aminopyridines, protonation generally occurs at the ring nitrogen. This is because the lone pair on the exocyclic amino group is often delocalized into the aromatic ring, reducing its basicity. The electron-withdrawing bromo groups will further decrease the basicity of both the ring and the amino nitrogen.

Given these factors, the conjugate acid of this compound is expected to be significantly more acidic (have a lower pKa) than unsubstituted 2-aminopyridine (pKa = 6.86).[7] The strong inductive effect of the two bromine atoms will likely be the dominant factor.

Experimental Determination of pKa

Accurate determination of pKa values is crucial. Below are two common and reliable experimental protocols.

Potentiometric Titration

Potentiometric titration is a standard method for determining pKa by monitoring the pH of a solution as a titrant of known concentration is added.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent system (e.g., water-methanol or water-DMSO) due to its likely low aqueous solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stir bar and position the calibrated pH electrode and the tip of a micro-burette in the solution.

  • Titration: The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl) if determining the pKa of the conjugate acid. Add the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.[8]

Workflow for Potentiometric pKa Determination

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in Co-solvent titrate1 Add Titrant (e.g., 0.1M HCl) in Increments prep1->titrate1 prep2 Calibrate pH Meter prep2->titrate1 titrate2 Record pH after Each Addition titrate1->titrate2 Allow stabilization titrate2->titrate1 analysis1 Plot pH vs. Titrant Volume titrate2->analysis1 analysis2 Determine pKa at Half-Equivalence Point analysis1->analysis2

Caption: Workflow for pKa determination via potentiometric titration.

NMR Spectroscopy

The chemical shifts of protons near an ionizable center are sensitive to the protonation state of the molecule. Monitoring these shifts as a function of pH can provide a precise pKa value.[9][10][11]

Protocol:

  • Sample Preparation: Prepare a series of solutions of this compound (approx. 5-10 mM) in D₂O at various pH (or pD) values. A set of stable buffers can be used to control the pH.

  • NMR Data Acquisition: Acquire ¹H NMR spectra for each sample. An internal standard can be used for referencing.

  • Data Analysis: Identify a proton whose chemical shift changes significantly with pH (e.g., the proton on the carbon adjacent to the ring nitrogen).

  • pKa Calculation: Plot the chemical shift (δ) of the chosen proton against the pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[11]

Computational pKa Prediction

In the absence of experimental data, computational methods can provide a reliable estimate of pKa.[5][6] These methods often rely on a thermodynamic cycle.

Theoretical Basis:

The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. The thermodynamic cycle below breaks down this process into gas-phase and solvation energies, which can be calculated using quantum mechanical methods and solvation models.

Thermodynamic Cycle for pKa Calculation

BH_gas BH⁺(g) B_gas B(g) BH_gas->B_gas ΔG°gas(deprot) BH_solv BH⁺(aq) BH_gas->BH_solv ΔG°solv(BH⁺) H_gas H⁺(g) B_solv B(aq) B_gas->B_solv ΔG°solv(B) H_solv H⁺(aq) H_gas->H_solv ΔG°solv(H⁺) BH_solv->B_solv ΔG°aq(deprot)

Caption: Thermodynamic cycle for computational pKa prediction.

Computational Workflow:

  • Structure Optimization: Perform geometry optimization for both the neutral (B) and protonated (BH⁺) forms of this compound in the gas phase using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).

  • Frequency Calculations: Perform frequency calculations to obtain the Gibbs free energies in the gas phase for both species.

  • Solvation Energy Calculation: Calculate the solvation free energy for each species using a continuum solvation model such as CPCM, SMD, or COSMO.[5][12][13]

  • pKa Calculation: The pKa is then calculated using the following equation:

    pKa = (ΔG°gas(deprot) + ΔG°solv(B) + ΔG°solv(H⁺) - ΔG°solv(BH⁺)) / (2.303 * RT)

    Where ΔG°solv(H⁺) is the experimental solvation free energy of a proton.

Computational studies on similar aminopyridines suggest that methods like the G1 level of theory can predict pKa values with a standard deviation of around 0.7 pKa units.[5][6]

Summary of Physicochemical Properties and Expected pKa

PropertyValue/DescriptionSource
Molecular Formula C₆H₆Br₂N₂[14][15]
Molecular Weight 265.93 g/mol [14]
Appearance White to light red to green powder/crystal[16]
Melting Point 143.5-148.5 °C[14]
Expected pKa Range 2.0 - 4.0Expert Estimation

Justification for Expected pKa: The pKa of pyridine is 5.25.[1] The 2-amino group in 2-aminopyridine increases the pKa to 6.86 due to its electron-donating resonance effect.[7] However, the two strongly electron-withdrawing bromine atoms will significantly lower this value. For comparison, the pKa of 3-bromopyridine is 2.84, and that of 3,5-dibromopyridine is 0.82. While the amino and methyl groups are electron-donating, their effect is likely to be overcome by the powerful inductive withdrawal of the two bromine atoms, leading to an expected pKa in the lower acidic range.

Conclusion

This guide has provided a detailed framework for understanding, determining, and predicting the pKa of this compound. While a precise experimental value is not yet published, the principles outlined herein offer a robust scientific approach for researchers. The strong electron-withdrawing nature of the dibromo substitution is expected to render this compound significantly more acidic than its non-halogenated counterparts. The provided experimental and computational protocols serve as a practical guide for obtaining a definitive pKa value, a critical parameter for its application in medicinal chemistry and materials science.

References

  • Stewart, R., & Dolman, D. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 55(19), 3486-3493. [Link]

  • Caballero, J., Tiznado, W., & Tapia, R. A. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Physical Chemistry A, 110(47), 12847-12853. [Link]

  • Ifeanyi, O. V., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 20. [Link]

  • ResearchGate. Amino group acidity in aminopyridines and aminopyrimidines. [Link]

  • ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • Chemistry LibreTexts. Acidity and Basicity of Amines. [Link]

  • Canadian Science Publishing. Amino group acidity in aminopyridines and aminopyrimidines. [Link]

  • PubChem. 2-Amino-3-bromo-6-methylpyridine. [Link]

  • Mayr, H., & Ofial, A. R. (2005). Nucleophilicities of Amines, Amino Acids and Pyridines. Pure and Applied Chemistry, 77(11), 1843-1854. [Link]

  • Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441-4444. [Link]

  • He, X., et al. (2014). Prediction of pKa values using the PM6 semiempirical method. Journal of Molecular Modeling, 20(2), 2095. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Sitte, A., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. [Link]

  • ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1189-1191. [Link]

  • Wikipedia. Pyridine. [Link]

  • PrepChem.com. Synthesis of 2-amino-6-methylpyridine. [Link]

  • ERIC. Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. [Link]

  • Fujimoto, K., & Nagaoka, M. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7578. [Link]

  • Semantic Scholar. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • ChemRxiv. Protein pKa prediction by tree-based machine learning. [Link]

  • PubChemLite. This compound (C6H6Br2N2). [Link]

  • Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Polimery. Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. [Link]

  • Reagentia. This compound (1 x 5 g). [Link]

  • NIST WebBook. 2-Amino-3-bromo-5-methylpyridine. [Link]

Sources

Technical Guide: Brominated Aminopicoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated aminopicoline derivatives represent a privileged scaffold in modern medicinal chemistry, serving as critical "place-holding" intermediates for the synthesis of complex heterocycles.[1] Their utility is defined by the orthogonal reactivity of the halogen handle (Br) and the aminopyridine core. This guide details the synthesis, reactivity profiles, and application of these derivatives, specifically focusing on 2-amino-5-bromo-3-methylpyridine and its isomer 2-amino-3-bromo-5-methylpyridine , in the development of kinase inhibitors (e.g., PI3K, BTK) and imidazo[1,2-a]pyridine-based therapeutics (e.g., Zolpidem analogs).

Part 1: Structural Analysis & Chemical Space

The aminopicoline core consists of a pyridine ring substituted with an amino group (position 2) and a methyl group (positions 3, 4, 5, or 6). The introduction of a bromine atom creates a bifunctional scaffold:

  • Nucleophilic Domain: The 2-amino group and the ring nitrogen allow for cyclization reactions (e.g., with

    
    -haloketones) to form fused bicyclic systems.
    
  • Electrophilic Domain: The bromine substituent serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling the attachment of biaryl motifs common in kinase inhibitors.

Key Isomers
  • 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5): The bromine is para to the amino group. This is the most common isomer formed via direct electrophilic aromatic substitution of 2-amino-3-picoline.

  • 2-Amino-3-bromo-5-methylpyridine (CAS 17282-00-7): The bromine is ortho to the amino group. This isomer is critical for synthesizing TGX-221 analogs (PI3K

    
     inhibitors).
    

Part 2: Synthetic Methodologies

Module A: Regioselective Bromination

The synthesis of 2-amino-5-bromo-3-methylpyridine relies on the directing effects of the amino group (ortho/para director) and the steric blocking of the C3 position by the methyl group.

Mechanism: Electrophilic Aromatic Substitution (EAS). Causality: The amino group strongly activates the ring. With C3 blocked by a methyl group, the C5 position (para) is electronically favored and sterically accessible compared to C4 or C6.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-methylpyridine

Validated Scale: 50 g batch

  • Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, addition funnel, and internal thermometer. Purge with nitrogen.

  • Dissolution: Charge 2-amino-3-methylpyridine (32.4 g, 0.30 mol) and anhydrous dichloromethane (DCM) (500 mL). Cool the solution to 0–2 °C using an ice/salt bath.

  • Bromination: Charge the addition funnel with Bromine (Br

    
    )  (15.4 mL, 0.30 mol) diluted in DCM (50 mL). Add dropwise over 60 minutes, maintaining internal temperature < 5 °C.
    
    • Technical Note: Slow addition prevents over-bromination (dibromide formation) and exotherm spikes.

  • Reaction: Remove the cooling bath. Stir the resulting yellow suspension at room temperature (20–25 °C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

  • Quench: Cool to 0 °C. Slowly add saturated aqueous NaHCO

    
     (300 mL) until pH ~8. The solid will dissolve, and the organic layer will separate.
    
  • Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 100 mL). Combine organics, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from ethanol/water or purify via silica gel chromatography (gradient 10-30% EtOAc in Hexanes) to yield the title compound as a pale yellow solid (Yield: ~85-90%).

Module B: Imidazo[1,2-a]pyridine Cyclization

This reaction converts the aminopicoline into a "drug-like" fused heterocycle.

Pathway: Condensation with


-haloketones (Hantzsch-type) or Multicomponent Reaction (Groebke-Blackburn-Bienaymé).

G Start 2-Amino-5-bromo- 3-methylpyridine Intermediate N-Alkylated Intermediate Start->Intermediate SN2 Attack (Ring Nitrogen) Reagent Reagent: Alpha-Bromoketone (R-CO-CH2-Br) Reagent->Intermediate Product 6-Bromo-8-methyl- imidazo[1,2-a]pyridine Intermediate->Product Cyclodehydration (NaHCO3, Reflux)

Figure 1: Cyclization pathway to the imidazo[1,2-a]pyridine core.

Part 3: Medicinal Chemistry Applications[1][3][4]

Kinase Inhibitors (PI3K and BTK)

Brominated aminopicolines are precursors to selective kinase inhibitors. The bromine atom allows for the attachment of aryl groups that occupy the hydrophobic pocket of the kinase ATP-binding site.

Case Study: TGX-221 Analogs TGX-221 is a selective PI3K


 inhibitor. Its synthesis and that of its analogs often utilize 2-amino-3-bromo-5-methylpyridine  (isomer).[3]
  • Step 1: Cyclization to the pyrimido[1,2-a]pyrimidin-4-one or similar core.

  • Step 2: Suzuki coupling at the C-Br bond to introduce the aryl pharmacophore.

Fluorescent Probes (Boramidines)

Recent work (2024) utilizes 2-amino-5-bromo-3-methylpyridine to synthesize axially chiral boramidines via Suzuki-Miyaura coupling with sterically hindered boronic acids (e.g., 2-methylnaphthalen-1-yl boronic acid).[4] These compounds serve as CPL (Circularly Polarized Luminescence) emitters.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

Target: Biaryl formation from 2-amino-5-bromo-3-methylpyridine[4]

  • Reagents: Combine 2-amino-5-bromo-3-methylpyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh

    
    )
    
    
    
    (5 mol%), and Na
    
    
    CO
    
    
    (2.0 equiv) in a mixture of DME/H
    
    
    O (3:1).
  • Conditions: Degas with argon. Heat to 90 °C for 12 hours in a sealed tube.

  • Observation: The reaction tolerates the free amino group, although protection (as acetamide) can improve yields if the boronic acid is unstable.

Part 4: Data Summary & Reactivity Profile

Property2-Amino-5-bromo-3-methylpyridine2-Amino-3-bromo-5-methylpyridine
CAS Number 3430-21-517282-00-7
Bromination Site Para to Amino (C5)Ortho to Amino (C3)
Primary Synthesis Direct bromination of 2-amino-3-picolineBromination of 2-amino-5-picoline
Key Application Imidazo[1,2-a]pyridine (Zolpidem analogs)PI3K Inhibitors (TGX-221 analogs)
Suzuki Reactivity High (Sterically unhindered)Moderate (Sterically hindered by Amino)
Visualizing the Divergent Synthesis

The following diagram illustrates how the starting material dictates the final drug scaffold.

Reactivity SM1 2-Amino-3-picoline Br1 Bromination (Br2) SM1->Br1 SM2 2-Amino-5-picoline Br2 Bromination (Br2) SM2->Br2 Int1 2-Amino-5-bromo- 3-methylpyridine Br1->Int1 Int2 2-Amino-3-bromo- 5-methylpyridine Br2->Int2 App1 Imidazo[1,2-a]pyridines (Zolpidem Analogs) Int1->App1 Cyclization + Coupling App2 PI3K / BTK Inhibitors (TGX-221 Analogs) Int2->App2 Coupling + Cyclization

Figure 2: Divergent synthetic pathways based on starting picoline isomer.

References

  • Jackson, et al. (2007). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • Wu, P., et al. (2016). Development of a peptide-drug conjugate for prostate cancer therapy. (Synthesis of TGX-221 analogs from 2-amino-3-bromo-5-methylpyridine). PMC. Retrieved from [Link]

  • Mishra, S., et al. (2011). Synthesis of imidazo[1,2-a]pyridines. Synthesis. Retrieved from [Link]

  • Crassous, J., et al. (2024). Axially-chiral boramidine for detailed (chir)optical studies. Chemical Science. Retrieved from [Link]

Sources

potential biological activity of 2-Amino-3,5-dibromo-6-methylpyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic versatility, and biological potential of the 2-Amino-3,5-dibromo-6-methylpyridine scaffold.

Executive Summary

This compound (CAS: 91872-10-5) is a highly functionalized heterocyclic building block that serves as a critical intermediate in the synthesis of complex pharmaceutical and agrochemical agents. Unlike simple pyridines, this scaffold offers orthogonal reactivity : it possesses two chemically distinct halogen handles (C3 and C5 positions), a nucleophilic "head" (2-amino group + ring nitrogen), and a steric "anchor" (6-methyl group).

This guide explores its utility as a precursor for Imidazo[1,2-a]pyridines (GABAergic and antiviral agents) and multisubstituted biaryl kinase inhibitors , emphasizing the regioselective strategies required to maximize its potential.

Part 1: Structural Architecture & Reactivity Profile

To effectively utilize this scaffold, one must understand the electronic and steric environment of its four functional "zones."

PositionFunctional GroupElectronic CharacterReactivity Profile
C2 / N1 2-AminopyridineNucleophilic / BasicHeterocycle Formation. Precursor for imidazo[1,2-a]pyridines and triazolo[1,5-a]pyridines.
C5 BromineElectrophilic (Accessible)High Reactivity. The "Para" position (relative to amino) is sterically accessible and electronically activated for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).
C3 BromineElectrophilic (Hindered)Latent Reactivity. The "Ortho" position is sterically crowded by the amino group and N1 lone pair. It reacts after C5 in sequential couplings.
C6 MethylSteric / BenzylicModulator. Provides lipophilicity and steric bulk. Can be oxidized to an aldehyde/acid or halogenated via radical mechanisms.
The "Regioselectivity Rule"

In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the C5-bromide is significantly more reactive than the C3-bromide .

  • Mechanism: Oxidative addition of Pd(0) occurs faster at C5 due to lower steric hindrance compared to C3, which is flanked by the amino group and the pyridine nitrogen.

  • Strategic Implication: This allows for Sequential Functionalization without the need for protecting groups. A researcher can install one ligand at C5, isolate the product, and then install a different ligand at C3.

Part 2: Synthetic Workflows

Scaffold Synthesis (Bromination)

The scaffold is typically synthesized via the electrophilic aromatic substitution of 2-amino-6-methylpyridine.

  • Reagents:

    
     (2.2 equiv), Acetic Acid or 
    
    
    
    .
  • Conditions: 0°C to Room Temperature.

  • Yield: Typically 85-95%.

  • Purification: Recrystallization from Ethanol/Water (removes mono-bromo impurities).

Divergent Synthesis Map

The following diagram illustrates the primary transformation pathways available to this scaffold.

Scaffold_Pathways Scaffold 2-Amino-3,5-dibromo- 6-methylpyridine MonoAryl 5-Aryl-3-bromo- derivative Scaffold->MonoAryl Suzuki Coupling (1.0 eq Ar-B(OH)2, Pd(0)) Regioselective at C5 Imidazo 6,8-Dibromo-5-methyl- imidazo[1,2-a]pyridine Scaffold->Imidazo Cyclization (R-COCH2Br, NaHCO3) Repellent Insect Repellent (Volatile) Scaffold->Repellent Direct Formulation (Agrochemical) DiAryl 3,5-Diaryl- kinase inhibitor MonoAryl->DiAryl Suzuki Coupling (Excess Ar'-B(OH)2) Force C3 Reaction GABA_Agent GABAergic / Antiviral Drug Candidate Imidazo->GABA_Agent Functionalization

Caption: Divergent synthetic pathways. Note the regioselective control allowing sequential arylation.

Part 3: Biological Activity & Applications[1][2][3][4]

Medicinal Chemistry: The Imidazo[1,2-a]pyridine Gateway

The most significant pharmaceutical application of this scaffold is as a precursor to Imidazo[1,2-a]pyridines .

  • Mechanism: Condensation of the 2-amino-pyridine with

    
    -haloketones closes the 5-membered ring.
    
  • Resulting Pharmacophore: The 3,5-dibromo pattern on the pyridine becomes the 6,8-dibromo pattern on the imidazopyridine (due to IUPAC renumbering).

  • Therapeutic Targets:

    • GABA-A Receptor Modulators: Analogs of Zolpidem often utilize the imidazopyridine core. The bromine handles allow tuning of lipophilicity and metabolic stability.

    • Antivirals: Substituted imidazopyridines inhibit RNA polymerases in various viral families.

    • P2X3 Antagonists: Used in chronic cough and pain management; the dibromo-methyl motif provides the necessary steric bulk to fit the ATP-binding pocket.

Oncology: Kinase Inhibition

Pyridines are "privileged structures" in kinase inhibitors (acting as the hinge-binding motif).

  • Strategy: The 2-amino group forms hydrogen bonds with the kinase hinge region (Glu/Leu backbone).

  • Modification: The C5-aryl group (introduced via Suzuki coupling) extends into the hydrophobic pocket, while the C3 substituent can be used to fine-tune selectivity against specific kinase isoforms (e.g., PI3K, MAPK).

Agrochemistry: Direct Biological Activity

Research indicates that the scaffold itself (and related halogenated aminopyridines) possesses direct biological activity.

  • Insect Repellency: Identified as a Volatile Organic Compound (VOC) produced by entomopathogenic fungi (Penicillium chlamydosporia) that repels the Banana Weevil (Cosmopolites sordidus).

  • Mechanism: Halogenated pyridines often act as octopamine receptor modulators in invertebrates, leading to behavioral avoidance.

Part 4: Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (C5-Arylation)

This protocol selectively couples an aryl group to the C5 position, leaving the C3 bromine intact.

  • Reagents:

    • Scaffold: 1.0 equiv (266 mg, 1 mmol)

    • Arylboronic Acid: 1.1 equiv[1]

    • Catalyst:

      
       (5 mol%)[1]
      
    • Base:

      
       (2M aqueous, 2.0 equiv)
      
    • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.

  • Procedure:

    • Degas solvents with Nitrogen for 15 mins.

    • Combine scaffold, boronic acid, and base in the reaction vessel.[1] Add catalyst last under inert atmosphere.

    • Heat to 80°C for 4–6 hours. (Note: Do not exceed 90°C or extend time excessively to avoid C3 coupling).

    • Monitor via TLC (The mono-coupled product is more polar than the starting material but less polar than the di-coupled byproduct).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via silica flash chromatography (Hexane/EtOAc gradient).
    
Protocol B: General Synthesis of Imidazo[1,2-a]pyridine Derivative
  • Reagents:

    • Scaffold: 1.0 equiv

    • 
      -Bromoacetophenone (or derivative): 1.1 equiv
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve scaffold in Ethanol. Add

      
      -haloketone.
      
    • Reflux for 8–12 hours.

    • Cool to room temperature.[2] The HBr salt of the product may precipitate.

    • Neutralize with aqueous

      
       to liberate the free base.
      
    • Extract with DCM.

References

  • Synthesis & Properties: Sigma-Aldrich Product Specification: this compound (CAS 91872-10-5).Link

  • Regioselectivity in Couplings: Regioselective Suzuki–Miyaura cross-coupling reaction on 3,5-dibromo-2-aminopyridines. ResearchGate.[3] Link

  • Biological Activity (Agrochemical): Volatile Organic Compounds from Entomopathogenic Fungi Repel Banana Black Weevil.[4] PMC (NIH). Link

  • Imidazo[1,2-a]pyridine Applications: Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations.[5][6] PubMed.[7][5][6] Link

  • Kinase Inhibitor Scaffolds: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI. Link

Sources

molecular weight and formula of 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Amino-3,5-dibromo-6-methylpyridine Physicochemical Profiling, Synthetic Methodologies, and Pharmaceutical Utility

Executive Summary

This compound (CAS: 91872-10-5) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry and agrochemical development. Characterized by its specific halogenation pattern, this compound serves as a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid synthesis of complex bioactive molecules. This guide provides a definitive technical analysis of its molecular properties, validated synthesis protocols, and analytical characterization standards.

Part 1: Chemical Identity & Physicochemical Properties[1]

The precise molecular weight and formula are derived from the atomic composition of Carbon (6), Hydrogen (6), Bromine (2), and Nitrogen (2).

Table 1: Core Chemical Specifications

PropertySpecificationNotes
IUPAC Name 3,5-Dibromo-6-methylpyridin-2-aminePreferred nomenclature
Common Name 2-Amino-3,5-dibromo-6-picoline"Picoline" denotes methylpyridine
CAS Registry Number 91872-10-5 Primary commercial identifier
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 265.93 g/mol Based on standard atomic weights
Exact Mass 263.8898 DaMonoisotopic mass (for MS)
Appearance Off-white to pale yellow/brown solidCrystalline powder
Melting Point 143.5 – 148.5 °CLiterature range [1]
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water

Isotope Pattern Note: Due to the presence of two bromine atoms (


 and 

), the mass spectrum will exhibit a characteristic 1:2:1 triplet pattern at m/z 264, 266, and 268.

Part 2: Synthetic Pathways & Production

Mechanistic Overview

The synthesis of this compound proceeds via electrophilic aromatic substitution (EAS) . The amino group (


) at position 2 is a strong ortho/para activator. The methyl group at position 6 blocks that site. Consequently, bromination occurs selectively at the 3-position (ortho to amino) and the 5-position (para to amino).

Reaction Scheme: The precursor, 2-amino-6-methylpyridine, is treated with slightly more than 2 equivalents of bromine.[1][2][3][4]

G Start 2-Amino-6-methylpyridine (C6H8N2) Intermediate Transition State (Sigma Complex) Start->Intermediate Electrophilic Attack Reagent Br2 (2.2 equiv) Glacial Acetic Acid Reagent->Intermediate Product This compound (C6H6Br2N2) Intermediate->Product Deprotonation Byproduct HBr (Byproduct) Intermediate->Byproduct

Figure 1: Electrophilic aromatic substitution pathway for the dibromination of 2-amino-6-methylpyridine.

Validated Laboratory Protocol

Note: This protocol is adapted from standard bromination procedures for aminopyridines [2].

Reagents:

  • 2-Amino-6-methylpyridine (1.0 equiv)

  • Bromine (

    
    ) (2.2 equiv)
    
  • Glacial Acetic Acid (Solvent)[4]

  • Sodium Acetate (Optional buffer to scavenge HBr)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.8 g (0.1 mol) of 2-amino-6-methylpyridine in 100 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a dropping funnel and a thermometer.

  • Cooling: Cool the solution to 10–15 °C using an ice-water bath.

  • Bromination: Add 35.2 g (11.3 mL, 0.22 mol) of bromine dropwise over 60 minutes.

    • Critical Control Point: Maintain temperature below 20 °C to prevent tar formation or runaway exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A thick precipitate (hydrobromide salt) typically forms.

  • Quenching: Pour the reaction mixture into 500 mL of ice water.

  • Neutralization: Neutralize the solution to pH 8–9 using 20% NaOH or saturated

    
    . The free base will precipitate as a solid.
    
  • Isolation: Filter the solid, wash copiously with water to remove inorganic salts, and dry.[5]

  • Purification: Recrystallize from ethanol or an ethanol/water mixture to obtain the pure product (Yield typically 75–85%).

Part 3: Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using NMR and Mass Spectrometry.

Proton NMR ( NMR) Profiling

The substitution pattern is confirmed by the loss of coupling partners on the pyridine ring.

Predicted Spectrum (in


 or 

):
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
~2.45 ppm Singlet (s)3H

Methyl group at C6.
~6.00 ppm Broad Singlet (bs)2H

Amino protons (exchangeable with

).
~7.85 ppm Singlet (s)1H

Proton at C4. It appears as a singlet because positions 3 and 5 are substituted with Br, eliminating vicinal coupling.
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or APCI+

  • Parent Ion:

    
    
    
  • Isotopic Signature: The presence of two bromine atoms results in a distinct triplet pattern:

    • 
       (100% relative abundance)
      
    • 
       (200% relative abundance)
      
    • 
       (100% relative abundance)
      

Part 4: Pharmaceutical & Industrial Applications

This compound acts as a "linchpin" intermediate. Its chemically distinct bromine atoms (C3 and C5) have different reactivities, allowing for regioselective functionalization.

Key Applications:

  • Neurological Drug Discovery: Used as a scaffold for synthesizing modulators of the Adenosine A1 receptor and other G-protein coupled receptors (GPCRs) [3].

  • Catalyst Ligand Synthesis: Precursor for imino-pyridine ligands used in Nickel(II) complexes, which catalyze olefin polymerization [4].

  • Agrochemicals: The halogenated pyridine core is a common motif in modern herbicides and fungicides, imparting metabolic stability.

Applications Core 2-Amino-3,5-dibromo- 6-methylpyridine Sub1 Suzuki Coupling (C5 Selective) Core->Sub1 Pd(0) Catalyst Sub2 Buchwald-Hartwig Amination Core->Sub2 Pd(II) / Ligand Prod1 Biaryl Scaffolds (Kinase Inhibitors) Sub1->Prod1 Prod2 Fused Heterocycles (Imidazopyridines) Sub2->Prod2

Figure 2: Divergent synthesis pathways utilizing the dibromo-scaffold for drug discovery.

Part 5: Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Operate within a fume hood to avoid inhalation of dust.

    • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

References

  • Sigma-Aldrich. Product Specification: this compound. Available at:

  • Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine.[6][5] Organic Syntheses, 44, 34. (Describes analogous bromination of 2-aminopyridine). Available at:

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24878661. Available at:

  • Chang, F., et al. (2004). Synthesis and characterization of new bis(1-aryliminomethylenylnaphthalen-2-oxy) nickel complexes. Journal of Organometallic Chemistry, 689(5), 936-946.

Sources

The Architect’s Guide to Polysubstituted Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the pharmacopeia of modern medicine, the pyridine ring is not merely a structural component; it is a "privileged scaffold" found in over 14% of all U.S. FDA-approved drugs. Its ability to modulate physicochemical properties—lowering lipophilicity (LogP) while acting as a hydrogen bond acceptor—makes it indispensable for optimizing bioavailability and potency.

However, for the synthetic chemist, the pyridine ring presents a paradox. It is electronically deficient, resisting the electrophilic substitution tactics that work so well on benzene, yet prone to nucleophilic attack that can lead to polymerization. This guide moves beyond basic textbook synthesis, focusing on the polysubstituted variants—the complex, multi-functionalized building blocks required for high-affinity ligands and late-stage drug candidates.

Part 1: Historical Evolution & The Reactivity Paradox

From "De Novo" to Functionalization

The history of pyridine synthesis is a journey from "baking a cake" (assembling the ring from scratch) to "decorating the cake" (functionalizing a pre-formed ring).

  • The Hantzsch Era (1881): Arthur Hantzsch developed the first reliable method using a four-component condensation (aldehyde,

    
    -keto ester, and ammonia). While elegant, it typically yields symmetrical 1,4-dihydropyridines requiring oxidation. It is excellent for simple scaffolds (e.g., Nifedipine) but lacks the precision for asymmetric polysubstitution.
    
  • The Chichibabin Shift (1914): Aleksei Chichibabin demonstrated that the electron-deficient nature of pyridine could be exploited via Nucleophilic Aromatic Substitution (

    
    ), introducing amino groups at the C2 position.
    
  • The Modern Era (1980s-Present): The focus shifted to Directed Ortho Metalation (DoM) and Cross-Coupling , allowing chemists to treat the pyridine ring like a programmable circuit board, installing substituents at C2, C3, and C4 with high fidelity.

The Reactivity Map

To master polysubstitution, one must visualize the pyridine ring not as a flat hexagon, but as a map of electronic potentials.

PyridineReactivity

Part 2: Strategic Protocols for Polysubstitution

This section details three "self-validating" protocols. These are not generic recipes but optimized workflows designed to overcome specific pyridine failure modes (e.g., protodeboronation, scrambling).

Protocol A: Regioselective Directed Ortho Metalation (DoM)

Objective: Install an electrophile (E+) at the C3 or C4 position using a Directing Metalation Group (DMG) at C2. The Challenge: Pyridyl-lithium intermediates are unstable above -78°C and prone to "scrambling" (migration of the lithium) or nucleophilic attack by the base on the ring itself.

Methodology:

  • Substrate Selection: Use a pyridine with a strong DMG at C2 (e.g., F, Cl,

    
    , or 
    
    
    
    ).
  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi.

    • Causality: n-BuLi is nucleophilic and will attack the C2/C6 position of the pyridine ring (Chichibabin-like addition). LiTMP is bulky and non-nucleophilic, acting solely as a base.

  • Temperature Control: Maintain internal temperature

    
     strictly.
    

Step-by-Step Workflow:

StepActionCritical Technical Insight
1 Prepare LiTMP Generate in situ: Add n-BuLi (2.5 M) to TMP (1.1 equiv) in THF at -78°C. Warm to 0°C for 15 min to ensure formation, then re-cool to -78°C.
2 Substrate Addition Add the C2-substituted pyridine (dissolved in THF) dropwise to the LiTMP.
3 Metalation Stir for 1-2 hours at -78°C. The solution often turns deep red/yellow (formation of the lithio-species).
4 Quench Add the Electrophile (e.g.,

, DMF,

) rapidly.
5 Workup Warm to RT. Acidify if necessary (for boronic acids) or standard aqueous extraction.

DoM_Workflow

Protocol B: The "Slow-Release" Cross-Coupling Strategy

Objective: Suzuki-Miyaura coupling of 2-pyridyl boronates. The Challenge: The 2-Pyridyl Problem. 2-Pyridyl boronic acids are notoriously unstable.[1][2][3] They undergo rapid protodeboronation (loss of the boron group) in aqueous base, often faster than the cross-coupling reaction occurs.

The Solution: Use MIDA Boronates (N-methyliminodiacetic acid) or the "Slow-Release" protocol developed by the Burke Lab.

Methodology: Instead of dumping unstable boronic acid into the pot, use the stable MIDA ester. Under specific hydrolytic conditions, the active boronic acid is released slowly, ensuring its concentration never exceeds the catalyst's ability to consume it.

Step-by-Step Workflow:

  • Reagents: 2-Pyridyl MIDA boronate (1.5 equiv), Aryl Bromide (1.0 equiv).[4]

  • Catalyst:

    
     (1.5 mol%) + XPhos (6 mol%).[4]
    
  • Solvent System: Isopropanol (IPA) / Aqueous

    
     (5:1) .
    
    • Causality: The anhydrous IPA keeps the MIDA protected. The small amount of water/base slowly hydrolyzes the MIDA to the active boronic acid in situ.

  • Execution: Heat to 60°C. The slow hydrolysis matches the catalytic turnover rate, preventing accumulation and decomposition of the free boronic acid.

Protocol C: Radical C-H Functionalization (Minisci)

Objective: Direct alkylation at C2 or C4 without pre-functionalization (halogenation). The Challenge: Poor regioselectivity and need for harsh oxidants.

Methodology: Modern Minisci reactions use mild radical sources (sulfinates or carboxylic acids) with silver catalysis.

Data Comparison: Classical vs. Modern Minisci

ParameterClassical (1970s)Modern (Baran/Phipps)
Radical Source Carboxylic Acids +

/Persulfate
Zinc Sulfinates or Redox-Active Esters
Conditions Reflux, Strong Acid (

)
Room Temp, biphasic (

)
Regioselectivity Poor (C2/C4 mixtures)Tunable (via solvent/catalyst)
Scope Simple AlkylsComplex heterocycles, peptides

Part 3: Case Studies in Drug Discovery

The utility of these building blocks is best observed in FDA-approved therapeutics.

Esomeprazole (Nexium)
  • Structure: A pyridine ring linked to a benzimidazole via a sulfoxide.

  • Synthesis Insight: The pyridine fragment (2-chloromethyl-3,5-dimethyl-4-methoxypyridine) is a classic example of polysubstitution . It requires precise installation of methyl and methoxy groups to tune the

    
     of the pyridine nitrogen. This 
    
    
    
    is the "molecular switch" that activates the drug only in the acidic environment of the parietal cell.
Vismodegib (Erivedge)
  • Target: Hedgehog signaling pathway (Basal cell carcinoma).

  • Structure: Contains a 2-chloro-5-pyridyl moiety.

  • Synthesis Insight: This utilizes Protocol A (DoM) logic. A halogen at C2 directs functionalization or coupling at C5 (meta), a relationship difficult to achieve via standard electrophilic aromatic substitution.

Loratadine (Claritin)
  • Structure: A complex tricyclic structure containing a pyridine ring.[5]

  • Synthesis Insight: Demonstrates the use of pyridine as a robust scaffold that survives subsequent Friedel-Crafts cyclizations, highlighting the durability of the ring once properly substituted.

References

  • Hantzsch, A. (1881).[6] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[6] Berichte der deutschen chemischen Gesellschaft.

  • Chichibabin, A. E. (1914). "Über eine neue Darstellungsmethode von Oxyderivaten des Pyridins." Berichte.

  • Schlosser, M. (2005). "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Angewandte Chemie.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.

  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.

Sources

Electronic Architecture & Ligand Design: 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electronic and structural utility of 2-Amino-3,5-dibromo-6-methylpyridine (CAS: 91872-10-5) as a scaffold for advanced ligand design. While often overlooked as a simple intermediate, this molecule offers a unique "Push-Pull-Block" electronic architecture:

  • Push: The 2-amino group (

    
    ) acts as a strong mesomeric donor (
    
    
    
    ).
  • Pull: Two bromine atoms at C3 and C5 exert strong inductive withdrawal (

    
    ), significantly modulating the basicity of the pyridine nitrogen.
    
  • Block: The 6-methyl and 3-bromo substituents create a sterically congested environment around the donor nitrogen, enabling selective coordination geometries.

This guide provides researchers with the predictive insights, synthesis protocols, and computational workflows necessary to exploit this molecule in supramolecular halogen bonding (XB) networks and sterically modulated coordination complexes .

Electronic Architecture & Substituent Effects

The "Push-Pull" Electronic Map

The reactivity of the pyridine ring is governed by the competing effects of its substituents. Understanding this vector map is crucial for predicting ligand behavior.

  • Pyridine Nitrogen (N1): The primary donor site. Its basicity is drastically reduced compared to 2-aminopyridine (

    
    ) due to the electron-withdrawing bromines. Estimated 
    
    
    
    is in the range of 2.5 – 3.5 , classifying it as a weak base .
  • 2-Amino Group (

    
    ):  Increases electron density at C3 and C5. However, since C3 and C5 are occupied by Bromine, this density enhances the polarizability  of the C-Br bonds, strengthening their potential as Halogen Bond (XB) donors.
    
  • 3,5-Dibromo Groups (

    
    ): 
    
    • C3-Br: Proximally deactivates N1 via inductive withdrawal and imposes steric strain on N1 coordination.

    • C5-Br: Acts as a remote electron sink and a primary site for regioselective halogen-metal exchange (Lithiation).

  • 6-Methyl Group (

    
    ):  Provides a slight increase in basicity (insufficient to counteract the bromines) but primarily serves as a steric gatekeeper , preventing planar coordination of bulky metals.
    
Visualization of Electronic Vectors

ElectronicMap N1 Pyridine N (Weak Donor) NH2 2-Amino (+M Donor) NH2->N1 +M (Resonance) Br3 3-Bromo (-I Withdrawing Steric Bulk) Br3->N1 -I (Deactivation) Br5 5-Bromo (-I Withdrawing XB Donor) Br5->N1 -I (Remote) Me6 6-Methyl (Steric Gate) Me6->N1 Steric Block

Figure 1: Vector map of electronic and steric interactions. The 3-Br and 6-Me groups "pinch" the Nitrogen donor.

Ligand Design Strategies

Strategy A: Halogen Bonding (XB) Networks

The 3,5-dibromo substitution pattern creates distinct


-holes  (regions of positive electrostatic potential) on the bromine atoms along the C-Br bond axis.
  • Mechanism: The electron-deficient C3/C5 carbons (due to N1 and Br) enhance the

    
    -hole magnitude.
    
  • Application: Use as a tecton in Crystal Engineering. The Br atoms can accept electron density from Lewis bases (e.g., oxygen atoms in amides, nitrates) to form linear R-Br···Base interactions.[1]

  • Validation: Single crystal X-ray diffraction typically reveals C-Br···N or C-Br···O angles close to 180°.

Strategy B: Sterically Modulated Schiff Bases

Converting the 2-amino group to an imine (Schiff base) creates a bidentate (


) or tridentate (

) ligand.
  • The "Pocket" Effect: The 3-bromo substituent forces the imine bond to twist out of planarity or locks it into a specific conformation to avoid steric clash, influencing the bite angle of the ligand.

  • Catalysis: Complexes of these ligands with transition metals (Cu, Ni, Co) often exhibit higher catalytic activity due to the lability introduced by the electron-deficient pyridine ring.

Quantitative Property Summary
PropertyValue / DescriptionImpact on Design
Formula

Low MW scaffold
MW 265.93 g/mol High atom economy
Predicted

2.5 – 3.5 (Pyridine N)Weak base; requires non-protic conditions for coordination
Dipole Moment ~2.3 DModerate polarity
H-Bond Donor 1 (Amino group)Supramolecular assembly
H-Bond Acceptor 1 (Pyridine N)Weak acceptor due to steric/electronic factors
XB Donor Sites 2 (C3-Br, C5-Br)Directional assembly

Experimental Protocols (Self-Validating)

Synthesis: Bromination of 2-Amino-6-methylpyridine

Rationale: Direct bromination is chosen over Sandmeyer reactions to preserve the amino group. The amino group directs ortho/para (C3/C5), matching the target structure perfectly.

Reagents:

  • 2-Amino-6-methylpyridine (1.0 eq)

  • Bromine (

    
    ) (2.2 eq)
    
  • Acetic Acid (Glacial, Solvent)

  • Sodium Acetate (Buffer)

Protocol:

  • Dissolution: Dissolve 10.8 g (0.1 mol) of 2-amino-6-methylpyridine in 50 mL glacial acetic acid. Add 16.4 g sodium acetate to buffer the HBr generated.

  • Addition: Cool to 10–15°C. Add 35.2 g (0.22 mol) of bromine dropwise over 60 minutes. Control: Maintain temperature <20°C to prevent tar formation.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour mixture into 200 mL ice water. Neutralize with

    
     until pH ~8.
    
  • Isolation: Filter the yellow precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation:

    • MP: 143–148°C.[2]

    • 
       NMR (DMSO-
      
      
      
      ):
      
      
      2.45 (s, 3H, Me), 6.50 (br s, 2H,
      
      
      ), 8.05 (s, 1H, C4-H). Note: The singlet at C4 confirms substitution at C3 and C5.
Computational Workflow: Mapping Sigma Holes

To validate the halogen bonding potential before crystallization, perform an Electrostatic Potential (ESP) map calculation.

DFT_Workflow Step1 Geometry Optimization (B3LYP/6-311G**) Step2 Frequency Check (Ensure 0 imaginary freqs) Step1->Step2 Step3 ESP Surface Mapping (Isovalue 0.001 a.u.) Step2->Step3 Step4 Identify Maxima (Vs,max) on Br atoms Step3->Step4

Figure 2: Computational workflow for predicting Halogen Bond strength.

Interpretation:

  • Look for a region of positive potential (blue/green on standard maps) on the tip of the Bromine atoms.

  • Success Metric:

    
     indicates strong halogen bonding potential suitable for co-crystal design.
    

Case Study: Selective Lithiation

Due to the "String-of-Pearls" orbital effect (distinctive LUMO lobes), the C5-Br bond is more susceptible to halogen-metal exchange than C3-Br.

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) at -78°C.
  • Mechanism: Lithium coordinates to the Pyridine N. The C3-Br is sterically hindered and electronically deactivated by the adjacent amino group. The C5-Br is exposed.[3][4]

  • Result: Selective formation of the C5-lithio species, which can be quenched with electrophiles (e.g., DMF,

    
    ) to generate 2-amino-3-bromo-6-methylpyridine-5-carbaldehyde . This is a critical route for expanding the ligand complexity.
    

References

  • Crystal Structure & H-Bonding: Potla, K. M., et al. (2017). "3,5-Dibromo-6-methylpyridin-2-amine."[2][5][6] IUCrData, 2, x170728.[7] Link

  • Halogen Bonding Fundamentals: Metrangolo, P., et al. (2008). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 47(33), 6114-6127. Link

  • Synthesis Protocol: "Synthesis of this compound." ChemicalBook Protocols. Link

  • Pyridine Basicity Trends: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Link

  • Regioselective Lithiation: "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange." WuXi AppTec QM Magic Class, Chapter 39. Link

Sources

Methodological & Application

synthesis procedure for 2-Amino-3,5-dibromo-6-methylpyridine from 2-amino-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-Amino-3,5-dibromo-6-methylpyridine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 91872-10-5) via the electrophilic aromatic bromination of 2-amino-6-picoline (2-amino-6-methylpyridine).

While mono-bromination of aminopyridines is kinetically favored at the C5 position, driving the reaction to the thermodynamically stable 3,5-dibromo species requires precise control of stoichiometry and temperature. This guide addresses common pitfalls—specifically the formation of mono-brominated impurities (2-amino-5-bromo-6-methylpyridine) and the handling of hydrobromide salts—to ensure a high-purity product suitable for pharmaceutical intermediate applications.

Retrosynthetic Analysis & Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The amino group (


) at C2 is a strong activating group, directing electrophiles to the ortho (C3) and para (C5) positions. The methyl group at C6 is a weak activator but reinforces this directing effect (C5 is ortho to methyl; C3 is para to methyl).
  • Step 1 (Kinetic Control): Rapid bromination at the C5 position (less sterically hindered).

  • Step 2 (Thermodynamic Control): Bromination at the C3 position. This step is slower due to steric crowding between the amino group and the incoming bromine, requiring elevated temperature and excess reagent to drive to completion.

Reaction Scheme

ReactionScheme SM 2-Amino-6-picoline (C6H8N2) Inter Intermediate: 5-Bromo species SM->Inter 0-15°C Reagent 2.2 - 2.5 eq Br2 Glacial AcOH Reagent->Inter Prod 2-Amino-3,5-dibromo- 6-methylpyridine Inter->Prod Heat (60-80°C) Byprod 2 HBr Prod->Byprod Side Product

Figure 1: Reaction pathway for the dibromination of 2-amino-6-picoline.

Experimental Protocol

Safety Warning: Elemental bromine (


) is highly corrosive and toxic. Glacial acetic acid is corrosive. Hydrogen bromide (HBr) gas is evolved during the reaction. All operations must be performed in a functioning fume hood.
Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
2-Amino-6-picoline 108.141.0Starting Material
Bromine (

)
159.812.2 - 2.5Reagent
Glacial Acetic Acid 60.05Solvent Vol (5-7 mL/g)Solvent
Sodium Hydroxide (40% aq) 40.00As neededNeutralization
Step-by-Step Procedure

1. Solubilization:

  • Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet (connected to a caustic scrubber for HBr) with 2-amino-6-picoline (1.0 eq).

  • Add Glacial Acetic Acid (5 mL per gram of substrate). Stir until fully dissolved.

  • Note: Acetic acid acts as a solvent and protonates the pyridine nitrogen, moderating the reactivity to prevent uncontrolled oxidation.

2. Bromine Addition (Controlled Exotherm):

  • Cool the solution to 10–15°C using an ice/water bath.

  • Load Bromine (2.2 eq) into the dropping funnel.

  • Add bromine dropwise over 60–90 minutes. Maintain internal temperature < 20°C .

  • Observation: The solution will turn orange/red, and a yellow/orange precipitate (hydrobromide salt) may form. This is normal.

3. Thermal Drive (Dibromination):

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heat the reaction mixture to 60–80°C for 2–3 hours.

  • Mechanistic Insight: Heating is critical here. While the 5-bromo product forms at RT, the 3-position is sterically hindered. Heat provides the activation energy to install the second bromine atom.

4. Quench and Neutralization:

  • Cool the reaction mixture to RT.

  • Pour the reaction mass slowly into a beaker containing crushed ice (approx. 5x reaction volume).

  • Slowly add 40% NaOH (aq) or saturated

    
     with vigorous stirring until pH reaches 8–9 .
    
  • Critical Step: The hydrobromide salt will convert to the free base and precipitate as a solid. Ensure the pH is basic to maximize yield.

5. Isolation and Purification:

  • Filter the solid precipitate using a Büchner funnel.

  • Wash the cake copiously with water to remove inorganic salts (NaBr) and residual acetic acid.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Isopropyl Alcohol .

    • Note: If mono-bromo impurity persists (detectable by TLC/HPLC), wash the dried solid with hot petroleum ether. The dibromo product has higher solubility in hot non-polar solvents than the mono-bromo salt, but for the free base, recrystallization is superior.

  • Dry the purified solid in a vacuum oven at 50°C.

Process Workflow Diagram

Workflow Setup Setup: Dissolve Amine in Glacial AcOH Addition Addition: Add Br2 (2.2 eq) at 10-15°C (Exotherm Control) Setup->Addition Reaction Reaction: Heat to 60-80°C (Drive C3 Bromination) Addition->Reaction Quench Quench: Pour onto Ice Neutralize to pH 8-9 Reaction->Quench Isolation Isolation: Filter Solid Wash with Water Quench->Isolation Purification Purification: Recrystallize (EtOH/H2O) Isolation->Purification

Figure 2: Operational workflow for the synthesis process.

Analytical Specifications

Upon isolation, the product should be characterized to confirm the addition of two bromine atoms and the integrity of the pyridine ring.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 143.5 – 148.5 °C [1].[1]

  • 1H NMR (CDCl3, 300 MHz):

    • The starting material shows protons at C3, C4, and C5.

    • The Product will show a singlet (or very tight doublet) for the remaining proton at C4 (approx.

      
       7.6–7.8 ppm).
      
    • The methyl group (C6) will appear as a singlet at approx.

      
       2.3–2.5 ppm.
      
    • Absence of signals in the 6.0–7.0 ppm range (typical for C3/C5 protons of the starting material) confirms full substitution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during neutralization.Ensure pH is >8. The product is a weak base; if pH is too low, it remains soluble as a salt.
Mono-bromo Impurity Insufficient temperature or bromine equivalents.Increase reaction temperature to 80°C post-addition. Ensure >2.1 eq of

is used.[2]
Dark/Tarred Product Oxidation or thermal decomposition.Maintain strict temperature control during

addition (<20°C).

References

  • Sigma-Aldrich. This compound Product Specification. Retrieved from

  • ChemicalBook.[3] Synthesis of 2-Amino-5-bromo-6-methylpyridine and related bromination protocols. Retrieved from

  • Organic Syntheses. 2-Amino-5-bromopyridine (General Bromination Methodology). Org. Synth. 1951 , 31, 5. Retrieved from

Sources

palladium-catalyzed cross-coupling reactions using 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Experimental Protocol Subject: Palladium-Catalyzed Cross-Coupling Methodologies Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The scaffold 2-Amino-3,5-dibromo-6-methylpyridine is a privileged intermediate in the synthesis of p38 MAP kinase inhibitors (e.g., Pamapimod analogs) and other bioactive heterocycles. Its utility lies in the presence of two chemically distinct bromine handles (C3 and C5) on a pyridine core. However, this structural advantage presents a significant challenge: regioselectivity .

This Application Note provides a definitive guide to differentiating the reactivity of the C3 and C5 positions. We establish a validated protocol for C5-selective Suzuki-Miyaura coupling , followed by strategies for subsequent C3 functionalization . By leveraging steric differentiation and electronic bias, researchers can program the sequential assembly of complex trisubstituted pyridines with high fidelity.

Mechanistic Insight: The Regioselectivity Paradox

To control the reaction, one must understand the electronic and steric environment of the substrate.

Steric vs. Electronic Landscape
  • C5 Position (The Kinetic Favorite): The C5-bromide is flanked by a proton (C4-H) and the C6-methyl group. While the methyl group provides some bulk, it is significantly less hindering than the environment at C3.

  • C3 Position (The Steric Fort): The C3-bromide is "sandwiched" between the exocyclic amine (-NH₂) at C2 and the endocyclic pyridine nitrogen. The lone pair interactions and physical bulk of the amino group create a high energy barrier for the bulky Palladium(0) species to approach and undergo oxidative addition.

The "Amino-Poisoning" Effect

The free amino group (–NH₂) is a competent ligand for Palladium. It can displace phosphine ligands, leading to catalyst deactivation (formation of Pd-amine complexes).

  • Solution: While "ligand-heavy" conditions can outcompete the amine, N-protection (e.g., Acetyl or Boc) is often recommended to enhance yields and enforce regiocontrol, although carefully optimized conditions allow for the use of the free amine.

Regioselectivity cluster_legend Selectivity Drivers Substrate 2-Amino-3,5-dibromo- 6-methylpyridine C5_Path Path A: C5 Attack (Less Hindered) Substrate->C5_Path Fast Oxidative Addition C3_Path Path B: C3 Attack (Sterically Blocked) Substrate->C3_Path Slow Oxidative Addition Product_C5 Major Product: 5-Aryl-3-bromo C5_Path->Product_C5 Product_C3 Minor/Trace: 3-Aryl-5-bromo C3_Path->Product_C3 Text C5 is kinetically favored due to lack of ortho-amino hindrance.

Figure 1: Decision tree illustrating the kinetic preference for C5 oxidative addition.

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

This protocol targets the synthesis of 2-amino-5-aryl-3-bromo-6-methylpyridine . The selectivity is achieved by controlling stoichiometry and temperature.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv) — Strict stoichiometry is crucial.

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (or DME) / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the dibromo-pyridine, arylboronic acid, and Pd catalyst. Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 60–70 °C .

    • Note: Do not reflux (100 °C) initially. Higher temperatures promote bis-coupling at C3.

  • Monitoring: Monitor via TLC or LCMS every hour.

    • Endpoint: Disappearance of starting material. A small amount of bis-coupled product (<5%) is acceptable to ensure full conversion of the starting material.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[2]

  • Purification: Silica gel chromatography. The mono-coupled product is usually significantly more polar than the bis-coupled impurity but less polar than the starting material (depending on the boronic acid).

Protocol B: Sequential C3-Functionalization

Once the C5 position is arylated, the C3-bromide remains. This position is deactivated and hindered. To couple here, we must switch to a high-activity catalyst system .

Reagents:

  • Substrate: 5-Aryl-3-bromo-product from Protocol A (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%)

    • Alternative: Pd(PPh₃)₄ can work but often requires prolonged heating and high loading (10 mol%).

  • Base: K₃PO₄ (3.0 equiv) — Anhydrous base often works better for difficult couplings.

  • Solvent: Toluene or n-Butanol (for higher temp).

Step-by-Step Methodology:

  • Setup: Combine substrate, boronic acid, Pd source, ligand, and base in a pressure vial.

  • Inert Atmosphere: Rigorously degas (oxygen is a major killer for electron-rich ligands like XPhos).

  • Reaction: Heat to 100–110 °C for 12–24 hours.

  • Workup: Standard aqueous extraction.

  • Purification: Flash chromatography.

Visual Workflow: Sequential Assembly

Workflow Start Start: 2-Amino-3,5-dibromo- 6-methylpyridine Step1 Step 1: C5-Coupling Pd(dppf)Cl2, 60°C (Kinetic Control) Start->Step1 1.05 eq Boronic Acid Intermed Intermediate: 5-Aryl-3-bromo-pyridine Step1->Intermed Isolation Step2 Step 2: C3-Coupling Pd2(dba)3 / XPhos, 110°C (Forcing Conditions) Intermed->Step2 1.5 eq Boronic Acid Final Final Product: 3,5-Diaryl-pyridine Step2->Final

Figure 2: Sequential workflow for accessing non-symmetric 3,5-diarylpyridines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-coupling observed during Protocol A Temperature too high or excess Boronic Acid.Reduce temp to 50°C. Add boronic acid dropwise or in portions.
No reaction at C3 (Protocol B) Steric hindrance or catalyst deactivation.Switch to XPhos or Buchwald G3 precatalysts. Increase temp to 120°C (use sealed tube).
Catalyst Poisoning (Black Pd precipitate) Free amine coordinating to Pd.Protect the amine as an Acetamide (Ac2O, reflux) or Carbamate (Boc2O) before coupling.
Hydrodebromination (Product is des-bromo) Hydride source present (often from solvent or excess base).Ensure solvents are anhydrous. Switch from alcohol solvents to Toluene/Dioxane.

References

  • Regioselectivity in 3,5-dibromopyridines

    • Title: Regioselective Suzuki-Miyaura coupling of 3,5-dibromo-2-aminopyridines.[3]

    • Context: Establishes the preference for C5 coupling due to steric crowding
    • Source:J. Org.[4] Chem.2005 , 70, 3039. (Verified general reactivity pattern).

  • Synthesis of p38 Inhibitors (Pamapimod)

    • Title: Discovery of Pamapimod: A Novel p38 MAP Kinase Inhibitor.
    • Context: Demonstrates the use of the this compound scaffold and sequential functionalization str
    • Source:J. Med. Chem.2008 , 51, 6271.

  • Buchwald Ligands for Hindered Pyridines

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of 3-Halo-2-aminopyridines.[4][5][6]

    • Context: Protocols for overcoming the "amine poisoning" effect and coupling at hindered positions using RuPhos/BrettPhos.
    • Source:Org.[4][7] Lett.2011 , 13, 1984.[4]

  • General Review of Halopyridine Reactivity

    • Title: Regioselective coupling reactions of dihalopyridines.[3][4][8]

    • Source:Tetrahedron2009 , 65, 3139.

Sources

Technical Application Note: Regioselective Suzuki-Miyaura Coupling of 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the site-selective Suzuki-Miyaura cross-coupling of 2-amino-3,5-dibromo-6-methylpyridine . This scaffold presents a unique challenge in medicinal chemistry due to the presence of two chemically distinct electrophilic sites (C3-Br and C5-Br) and a potentially coordinating free amino group.

Based on electronic structure analysis and empirical data, the C5-position is kinetically favored for the initial oxidative addition, allowing for high-fidelity mono-arylation. This guide provides validated protocols for C5-selective mono-coupling and sequential C5/C3 bis-coupling, alongside troubleshooting strategies for catalyst poisoning caused by the free amine.

Mechanistic Analysis & Regioselectivity

To achieve reproducible results, one must understand the electronic and steric vectors governing the reactivity of the pyridine core.

Electronic and Steric Bias

In this compound, the reactivity order is dictated by the interplay of the amino group's resonance donation and the steric environment of the halogens.

  • C3-Position (Ortho to Amine):

    • Electronic: Strongly deactivated. The 2-amino group acts as a strong Resonance Donor (+R), significantly increasing electron density at the C3 position. This makes C3 less electrophilic and slower to undergo oxidative addition with Pd(0).

    • Steric: Highly hindered by the adjacent primary amine and the pyridine nitrogen lone pair.

  • C5-Position (Para to Amine, Ortho to Methyl):

    • Electronic: Deactivated by the amine (+R) but to a lesser extent than the ortho position.

    • Steric: Hindered by the 6-methyl group. However, compared to the C3 position (flanked by the coordinating -NH2), the C5 position is generally more accessible to bulky Palladium catalysts.

Catalyst Poisoning

The free 2-amino group is a competent ligand for Pd(II) species, potentially leading to the formation of off-cycle [Pd(Ar)(Br)(L)(amine)] complexes. This often manifests as stalled conversion.

  • Mitigation: Use of catalyst systems with high binding constants (e.g., bidentate phosphines like dppf) or in situ protection of the amine.

Visualization: Reaction Workflow

ReactionWorkflow Start Substrate: This compound Decision Target Molecule? Start->Decision PathA Route A: C5-Mono-Arylation Decision->PathA Mono-subst. PathB Route B: C3,C5-Bis-Arylation Decision->PathB Bis-subst. CondA Conditions A: 1.05 eq Ar-B(OH)2 Pd(dppf)Cl2 (3 mol%) Na2CO3, Dioxane/H2O 80°C, 4-6h PathA->CondA CondB Conditions B (Sequential): Step 1: Run Cond A Step 2: Add 1.5 eq Ar'-B(OH)2 Add Pd(dtbpf)Cl2 or SPhos Raise T to 100-110°C PathB->CondB ProdA Product A: 5-Aryl-2-amino-3-bromo-6-methylpyridine CondA->ProdA >90% Regioselectivity ProdB Product B: 3,5-Diaryl-2-amino-6-methylpyridine CondB->ProdB

Figure 1: Decision tree for selecting the appropriate coupling protocol based on target substitution.

Experimental Protocols

Protocol A: C5-Selective Mono-Coupling (Standard)

Target: 5-Aryl-2-amino-3-bromo-6-methylpyridine

This protocol utilizes a bidentate ligand (dppf) to stabilize the catalyst against amine coordination and mild base to prevent C3 activation.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 – 1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the dibromo-pyridine substrate, arylboronic acid, and Pd(dppf)Cl₂.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2.0 M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 80°C (internal temperature). Monitor by HPLC/UPLC every 2 hours.

    • Checkpoint: The reaction typically reaches completion in 4–6 hours. If >5% starting material remains after 6 hours, add 1 mol% fresh catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate and purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Critical Note: Do not exceed 90°C, as thermal energy may overcome the activation barrier for the C3-position, leading to bis-coupled impurities.

Protocol B: Sequential C3/C5 Bis-Coupling

Target: 3,5-Diaryl-2-amino-6-methylpyridine

To functionalize the sterically hindered and electron-rich C3 position, a more active catalyst system and higher temperatures are required after the C5 position is coupled.

Reagents (Step 2):

  • Intermediate: 5-Aryl-2-amino-3-bromo-6-methylpyridine (from Protocol A)

  • Boronic Acid: 2nd Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dtbpf)Cl₂ or Pd₂(dba)₃ + SPhos (5 mol%)

  • Base: K₃PO₄ (3.0 equiv, solid or 3M aq)

  • Solvent: Toluene/Water (10:1) or n-Butanol

Step-by-Step Methodology:

  • Step 1: Perform Protocol A to install the C5-aryl group. Isolate the product.

  • Step 2 Setup: Charge a pressure tube with the C5-arylated intermediate, the second boronic acid, K₃PO₄, and the highly active catalyst (e.g., SPhos-Pd-G2 or Pd(dtbpf)Cl₂).

  • Reaction: Add solvent (degassed) and heat to 105–110°C for 12–16 hours.

  • Workup: Standard aqueous workup.

  • Purification: These products are often polar; consider using DCM/MeOH gradients or reverse-phase chromatography.

Optimization & Troubleshooting Data

The following table summarizes common issues and validated solutions for this specific scaffold.

IssueProbable CauseCorrective Action
Stalled Reaction (<50% Conv.) Free amine coordinating to Pd ("Catalyst Poisoning").1. Switch to Pd(dppf)Cl₂ (chelating ligand resists displacement).2. Protect amine as acetamide (Ac₂O/Pyridine) prior to coupling.
Loss of Regioselectivity (C3+C5 mix) Temperature too high or Boronic acid too reactive.1. Lower temp to 70°C.2. Reduce Boronic acid to 0.95 equiv.3. Use weaker base (NaHCO₃ instead of Na₂CO₃).
Protodeboronation Unstable boronic acid (e.g., 2-pyridyl, 2-furyl).1. Use Boronic Ester (Pinacol) instead of acid.2. Switch solvent to DME/Water.3. Use Copper(I) co-catalyst (CuCl, 10 mol%).

Pathway Visualization: Selectivity Map

SelectivityMap Center 2-Amino-3,5-dibromo- 6-methylpyridine C5 C5-Br Position (Preferred) Center->C5  Kinetic Product C3 C3-Br Position (Deactivated) Center->C3  Thermodynamic/Forced StericC5 Steric: Methyl Group (Moderate Hindrance) StericC5->C5 StericC3 Steric: Amino Group (High Hindrance) StericC3->C3 ElecC3 Electronic: +R Effect (High e- Density) ElecC3->C3

Figure 2: Mechanistic factors influencing the regioselectivity of the coupling reaction.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Source: MDPI (Molecules 2017) Context: Demonstrates coupling of 5-bromo-2-methylpyridin-3-amine, validating C5 reactivity and amine tolerance.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science (RSC, 2016) Context: Comprehensive review of regioselectivity trends in 3,5-dihalopyridines, confirming the preference for C5 coupling over the sterically and electronically deactivated C3 position.

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone (Analogous System). Source: ResearchGate / Heterocycles Context: Provides mechanistic parallels for 3,5-dibromo systems where steric differentiation drives selectivity.

  • Organic Syntheses Procedure: 2,3-Diaminopyridine via 2-Amino-5-bromopyridine. Source: Organic Syntheses (Org.[1][2] Synth. 1964, 44, 34) Context: Establishes the fundamental reactivity of the scaffold, showing that bromination of 2-aminopyridine occurs selectively at C5, confirming it as the most accessible nucleophilic site (and conversely, the most accessible site for Pd insertion in the di-bromo species).

Sources

using 2-Amino-3,5-dibromo-6-methylpyridine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Amino-3,5-dibromo-6-methylpyridine in Pharmaceutical Synthesis

Executive Summary

This compound (CAS: 91872-10-5) is a high-value halogenated heterocyclic building block. Its unique substitution pattern—featuring a nucleophilic amino group, two chemically distinct electrophilic bromine sites (C3 and C5), and a steric methyl blocker at C6—makes it an ideal scaffold for constructing fused heterocycles (e.g., imidazo[1,2-a]pyridines, pyrido[2,3-d]pyrimidines) found in kinase inhibitors and antiviral agents. This guide details the preparation of this intermediate, its site-selective functionalization, and its application in multicomponent reactions.

Chemical Profile & Reactivity Map

Compound Identity:

  • IUPAC Name: 6-Methyl-3,5-dibromopyridin-2-amine

  • CAS: 91872-10-5[1]

  • Molecular Formula: C6H6Br2N2[1]

  • Molecular Weight: 265.93 g/mol

  • Appearance: Off-white to pale yellow crystalline solid

Reactivity Logic: The molecule possesses three distinct "handles" for diversification. Understanding the electronic and steric environment of each is crucial for designing self-validating synthetic routes.

  • C2-Amino Group: Highly nucleophilic; participates in cyclization reactions (e.g., with

    
    -haloketones or in Groebke-Blackburn-Bienaymé reactions).
    
  • C5-Bromine: The most accessible electrophilic site. It is para to the amino group (electron-donating) but less sterically hindered than C3. It is the preferred site for the first Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

  • C3-Bromine: Sterically crowded by the adjacent C2-amino group and C4-hydrogen. Functionalization at this position typically requires forcing conditions or specialized ligands, usually occurring after C5 functionalization.

ReactivityMap Figure 1: Chemo- and Regioselective Reactivity Profile Core 2-Amino-3,5-dibromo- 6-methylpyridine C2_Amino C2-Amino Group (Nucleophile) Target: Cyclizations (GBB, Imidazoles) Core->C2_Amino C5_Bromo C5-Bromine (Electrophile 1) Target: 1st Suzuki Coupling (Less Hindered) Core->C5_Bromo C3_Bromo C3-Bromine (Electrophile 2) Target: 2nd Suzuki Coupling (Sterically Hindered) Core->C3_Bromo

Protocol A: Synthesis of the Intermediate

Rationale: Commercial supplies can be variable in purity. In-house synthesis from 2-amino-6-picoline ensures control over the mono- vs. di-bromo ratio.

Reagents:

  • 2-Amino-6-methylpyridine (1.0 equiv)

  • Bromine (

    
    ) (2.1 equiv)
    
  • Glacial Acetic Acid (Solvent)[2]

  • Sodium Acetate (Buffer/Base)

Step-by-Step Methodology:

  • Dissolution: Charge a 3-neck round-bottom flask with 2-amino-6-methylpyridine (10.8 g, 100 mmol) and sodium acetate (16.4 g, 200 mmol) in glacial acetic acid (100 mL).

  • Controlled Addition: Cool the solution to 10–15 °C using a water/ice bath. Add a solution of bromine (33.6 g, 210 mmol) in acetic acid (20 mL) dropwise over 45 minutes. Critical: Maintain temperature <20 °C to prevent oxidative degradation of the amino group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The di-bromo product is less polar than the starting material.

  • Quench & Isolation: Pour the reaction mixture into ice water (500 mL). Neutralize carefully with saturated

    
     or NaOH solution until pH ~8.
    
  • Filtration: The product precipitates as a solid. Filter, wash with copious water, and dry.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

    • Expected Yield: 85–92%

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) should show a singlet for the methyl group and a singlet for the C4 proton (approx.
      
      
      8.0 ppm).

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Rationale: This protocol demonstrates the regioselective arylation at C5, leaving the C3 bromine intact for subsequent diversification. This selectivity is driven by the steric crowding at C3.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane[3][4]

Workflow:

  • Inerting: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add substrate (1.0 mmol), phenylboronic acid (1.1 mmol), and

    
     (2.0 mmol).
    
  • Solvent & Catalyst: Add degassed 1,4-dioxane (5 mL) followed by the Pd catalyst.

  • Heating: Heat to 80 °C for 4–6 hours.

    • Note: Do not exceed 90 °C or extend time unnecessarily, as this may promote minor coupling at C3.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Interpretation (Regioselectivity Check):

Feature C5-Coupled Product (Major) C3-Coupled Product (Minor)

| Steric Environment | Less hindered | Highly crowded (flanked by


) |
| NMR Shift (C4-H)  | Significant downfield shift due to adjacent aryl ring | Less shift; aryl ring twisted out of plane |
| Yield  | >75% | <5% (under optimized conditions) |

Protocol C: Groebke-Blackburn-Bienaymé (GBB) Reaction

Rationale: This multicomponent reaction utilizes the 2-amino group and the ring nitrogen to form imidazo[1,2-a]pyridines, a "privileged scaffold" in medicinal chemistry (e.g., Zolpidem analogues).

Reaction Scheme:



Reagents:

  • Amine: this compound (1.0 equiv)

  • Aldehyde: Benzaldehyde (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.1 equiv)

  • Catalyst: Scandium Triflate

    
     (5 mol%) or Iodine (
    
    
    
    ) (10 mol%)
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Mixing: In a microwave vial, dissolve the amine (1 mmol) and aldehyde (1 mmol) in MeOH (3 mL). Stir for 10 minutes to allow imine formation.

  • Component Addition: Add the isocyanide (1.1 mmol) and the catalyst.

  • Activation:

    • Method A (Thermal): Reflux at 65 °C for 12 hours.

    • Method B (Microwave - Preferred): Heat at 100 °C for 20 minutes.

  • Workup: Evaporate solvent. Redissolve in DCM, wash with water.

  • Purification: Silica gel chromatography.

Structural Outcome: The resulting scaffold retains the bromines at positions 6 and 8 (renumbered imidazo-pyridine system), allowing for post-cyclization late-stage functionalization via cross-coupling.

GBB_Workflow Figure 2: GBB Multicomponent Synthesis Workflow Start Start: 2-Amino-3,5-dibromo- 6-methylpyridine Reagents Add: Aldehyde (R-CHO) Isocyanide (R-NC) Catalyst (Sc(OTf)3) Start->Reagents Process Microwave Irradiation 100°C, 20 min Reagents->Process Product Product: 2,3-Disubstituted-6,8-dibromo- 5-methylimidazo[1,2-a]pyridine Process->Product

References

  • Synthesis of Halogenated Aminopyridines

    • Org.[5][6][7][8] Synth.1962 , 42, 30. (Classic bromination protocols for aminopyridines).

    • Source: (Analogous protocol adapted for 6-methyl derivative).

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction.[9] European Journal of Organic Chemistry.[9]

    • Source: [Eur. J. Org.[9][10] Chem. Review]([Link])

  • Site-Selectivity in Suzuki Couplings of Polyhalogenated Heterocycles

    • Lott, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6717-6734.
    • Source:

  • Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

    • Goel, R., et al. (2019).[11] Imidazo[1,2-a]pyridine scaffolds as prospective kinesin spindle protein (Eg5) inhibitors. Bioorganic Chemistry.

    • Source:

Sources

Application Note & Protocol: Selective Buchwald-Hartwig Amination of 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction has become indispensable in pharmaceutical and materials science for synthesizing arylamines.[3] This guide provides a detailed examination and robust protocols for the selective mono-amination of 2-Amino-3,5-dibromo-6-methylpyridine, a challenging yet highly valuable heterocyclic building block. We will delve into the strategic considerations for achieving high regioselectivity, the rationale behind the selection of catalysts, ligands, and bases, and provide field-tested, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Challenge of a Multifunctional Heterocycle

This compound is a trifunctional substrate presenting unique challenges for selective C-N bond formation. The presence of two distinct carbon-bromine (C-Br) bonds at the C3 and C5 positions, coupled with a nucleophilic amino group and a potentially coordinating pyridine nitrogen, necessitates a carefully optimized catalytic system.

  • Regioselectivity: The primary challenge is to selectively functionalize one C-Br bond over the other. The C5-Br is para to the strongly activating amino group, while the C3-Br is ortho. Electronic effects favor reactivity at C5, but steric hindrance from the adjacent methyl and amino groups can complicate the reaction.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Side Reactions: The presence of the C2-amino group introduces the possibility of self-coupling or other undesired side reactions.

This guide addresses these challenges by leveraging modern advancements in ligand and catalyst design to provide a reliable pathway for the synthesis of selectively substituted aminopyridines.

Mechanistic Rationale: The Engine of C-N Coupling

The success of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle.[1] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the pyridine substrate. This is often the rate-limiting step and is heavily influenced by the ligand's electronic properties.[3]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the newly formed Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido intermediate.[1]

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[1][3]

Bulky, electron-rich phosphine ligands are crucial as they stabilize the palladium intermediates and accelerate both the oxidative addition and reductive elimination steps, preventing side reactions like beta-hydride elimination.[2][4]

Buchwald-Hartwig Catalytic Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) amide_formation Amide Formation pd0->amide_formation L-Pd(II)(Ar)(X) aryl_halide Ar-X (Substrate) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition amine R₂NH (Amine) inv1 amine->inv1 base Base base->inv1 product Ar-NR₂ (Product) oxidative_addition->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst reductive_elimination->product amide_formation->reductive_elimination L-Pd(II)(Ar)(NR₂) inv1->amide_formation inv2

Caption: A simplified representation of the key steps in the catalytic cycle.

Optimizing Reaction Parameters: A Scientist's Guide

The choice of each reaction component is critical for achieving high yield and selectivity with a complex substrate like this compound.

  • Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern palladium precatalysts offer superior performance and convenience.[5][6] Buchwald's G3 or G4 precatalysts, for example, are air- and moisture-stable, ensuring greater reproducibility and easier activation to the active Pd(0) species.[7]

  • Ligand Selection: This is the most crucial parameter. For challenging heteroaryl halides, bulky, electron-rich biaryl monophosphine ligands are the gold standard.[1][2]

    • XPhos, RuPhos, or BrettPhos: These ligands have demonstrated broad utility and high activity, often enabling reactions at lower temperatures and catalyst loadings.[7][8] Their steric bulk facilitates the reductive elimination step, which is often challenging for electron-rich pyridines.

    • Xantphos: This bidentate ligand, with its wide bite angle, is also an excellent choice, particularly for preventing product inhibition.[3][5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

    • Sodium tert-butoxide (NaOtBu): The most common and highly effective base for a wide range of amines.[9]

    • Lithium bis(trimethylsilyl)amide (LHMDS): A powerful alternative, often used in a THF solution, particularly effective for less reactive amines.[3][10]

    • Cesium Carbonate (Cs₂CO₃): A milder base, suitable for substrates with base-sensitive functional groups, though it may require higher reaction temperatures.[5]

  • Solvent: Anhydrous, aprotic solvents are essential to prevent quenching the base and deactivating the catalyst.

    • Toluene or Dioxane: These are the most common solvents, offering good solubility for the reagents and appropriate boiling points for thermal reactions.[3][9]

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Inert atmosphere techniques (Schlenk line or glovebox) are required. Reagents should be handled with appropriate personal protective equipment (PPE).

Protocol 1: General Amination with Arylamines or High-Boiling Aliphatic Amines

This protocol is designed for standard laboratory setups using Schlenk techniques.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%) or a suitable Buchwald Precatalyst (4 mol%)

  • Xantphos (8 mol%) or a suitable Biaryl Phosphine Ligand (e.g., XPhos, 8 mol%)[3]

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (approx. 0.1 M concentration)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the phosphine ligand, the palladium source, and sodium tert-butoxide.

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the amine coupling partner (if solid) to the tube. If the amine is a liquid, it will be added in step 4.

  • Via syringe, add anhydrous toluene, followed by the liquid amine (if applicable).

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.[3] Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with Volatile Amines (e.g., Dimethylamine, Pyrrolidine)

This protocol is adapted for low-boiling point amines and requires a vessel capable of withstanding moderate pressure.[9][11]

Materials:

  • This compound (1.0 equiv)

  • Volatile Amine (e.g., Dimethylamine, 2.0 M solution in THF) (1.5 - 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)[9]

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%) or another suitable ligand[9]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry, sealable reaction tube (e.g., a thick-walled pressure tube) equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, the ligand, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene via syringe, followed by the solution of the volatile amine.

  • Quickly and securely seal the reaction tube.

  • Place the tube in a preheated oil bath at 80-100 °C, ensuring a secondary containment vessel is used as a safety precaution.

  • Stir the reaction for 6-18 hours. Monitor progress by analyzing aliquots from a parallel trial reaction or based on a predetermined reaction time.

  • After the reaction is complete, cool the tube to room temperature, and then further cool in an ice bath before carefully opening.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography.

Experimental_Workflow Figure 2: General Experimental Workflow start 1. Reagent Prep setup 2. Assemble Reaction (Inert Atmosphere) start->setup reaction 3. Heat & Stir (100-110 °C) setup->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Quench & Work-up monitor->workup Complete purify 6. Purify (Chromatography) workup->purify end 7. Characterize Product purify->end

Caption: A flowchart outlining the key stages of the experimental process.

Data Summary & Troubleshooting

The optimal conditions can vary based on the specific amine used. The following table provides a starting point for optimization.

Amine ClassPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Time (h)Expected Yield
Primary Alkylamine Pd(OAc)₂ (1-2)RuPhos (2-4)NaOtBu (1.5)Toluene80-1004-12Good to High[3]
Secondary Alkylamine Pd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF / Toluene70-906-18Good[3]
Arylamine G3-XPhos Precat (2-4)-Cs₂CO₃ (2.0)Toluene11012-24Moderate to High[5]
Volatile Amine Pd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene806-18Good to High[9]

Troubleshooting Guide:

  • Low or No Conversion:

    • Inert Atmosphere: Ensure the system is rigorously free of oxygen and moisture.

    • Reagent Quality: Use high-purity, anhydrous solvents and ensure the base is not degraded.

    • Ligand/Catalyst Choice: For stubborn couplings, switch to a more electron-rich and bulky ligand from the Buchwald portfolio (e.g., from XPhos to RuPhos).[7]

  • Dehalogenation Side Product:

    • This occurs when the aryl halide is reduced instead of coupled. It can be caused by moisture or an inappropriate ligand.

    • Solution: Lower the reaction temperature. Ensure rigorously dry conditions. A different ligand may also suppress this pathway.[1]

  • Poor Regioselectivity (Mixture of C3 and C5 amination):

    • Sterics: A bulkier amine or a bulkier phosphine ligand may increase selectivity for the less-hindered C5 position.

    • Temperature: Lowering the reaction temperature may enhance the kinetic selectivity between the two non-equivalent bromine atoms.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Grokipedia. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (2025).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Sigma-Aldrich. (n.d.).
  • Scite.ai. (n.d.). Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles. Scite.ai.
  • BenchChem. (n.d.). 3-Amino-5-bromopyridine. BenchChem.
  • Organic Syntheses. (2024).
  • ChemSpider. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
  • ACS Omega. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Chemistry LibreTexts. (2023).
  • Johnson, M. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.

Sources

Application Note: Regioselective Functionalization of 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the regioselective functionalization of 2-Amino-3,5-dibromo-6-methylpyridine , a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK2, FLT3) and advanced agrochemicals.[1]

Introduction & Structural Analysis

The this compound scaffold (CAS: 91872-10-5) presents a unique challenge in organic synthesis due to the presence of three distinct nucleophilic/electrophilic sites.[1] Successful utilization of this building block requires a precise understanding of the electronic and steric environments governing the C3, C5, and C2 positions.

Reactivity Profile

The reactivity order is governed by the interplay between the electron-donating amino group (C2), the electron-withdrawing pyridine nitrogen, and the steric bulk of the methyl group (C6).

PositionReactivity TypeElectronic EnvironmentSteric EnvironmentPrimary Functionalization
C-5 (Br) Primary Electrophile Para to Amino (EDG).[1] Less electron-rich than C3.[1]Flanked by Methyl (C6) and H (C4). Accessible.[2]Suzuki/Sonogashira Coupling (First)
C-3 (Br) Secondary Electrophile Ortho to Amino (EDG). Highly electron-rich; oxidative addition is slower.[1]Flanked by Amino (C2) and H (C4). Highly Hindered.Suzuki/Heck (Second, requires forcing)
C-2 (NH₂) Nucleophile / Diazotizable Strong EDG. Can direct ortho-metalation.[1]Flanked by Br (C3) and Pyridine N.Sandmeyer / Amide Coupling / Cyclization

Key Insight: In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), the C-5 position is significantly more reactive than the C-3 position.[1] The electron-donating amino group at C-2 deactivates the C-3 position (ortho) more strongly than the C-5 position (para) towards oxidative addition.[1] Furthermore, the C-3 bromine is sterically crowded by the amino group, hindering catalyst approach.

Experimental Protocols

Protocol A: C-5 Selective Suzuki-Miyaura Coupling

This protocol selectively installs an aryl or heteroaryl group at the C-5 position, leaving the C-3 bromine intact for subsequent diversification.[1]

Target Product: 2-Amino-3-bromo-5-aryl-6-methylpyridine[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.1 equiv)[3]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M Na₂CO₃ (aq) or Cs₂CO₃ (solid, 2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water[1]

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the dibromo substrate (1.0 equiv), arylboronic acid (1.1 equiv), and base (2.0 equiv).

  • Degassing: Add the solvent mixture (0.1 M concentration relative to substrate). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the Pd catalyst (e.g., Pd(dppf)Cl₂) quickly under positive inert gas pressure. Cap the vial immediately.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Note: Monitor by LC-MS.[1] The C-5 mono-coupled product usually forms within 4 hours.[1] Prolonged heating or excess boronic acid may lead to trace bis-coupling (C3/C5), though C3 is resistant.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product typically elutes after the starting material but before any bis-coupled byproducts.[1]

Mechanism of Selectivity: The Pd(0) species preferentially undergoes oxidative addition at the less electron-rich and less sterically hindered C-5 bond. The C-6 methyl group offers some steric bulk, but significantly less than the C-2 amino group's interference at C-3.[1]

Protocol B: C-3 Functionalization (Sequential Coupling)

Following C-5 functionalization, the C-3 bromine can be activated.[1] This step often requires more active catalyst systems (e.g., Buchwald ligands) or higher temperatures due to the deactivating nature of the adjacent amino group and the steric bulk of the newly installed C-5 substituent.

Target Product: 2-Amino-3,5-diaryl-6-methylpyridine

Reagents:

  • Substrate: 2-Amino-3-bromo-5-aryl-6-methylpyridine (from Protocol A)[1]

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%)

    • Alternative: Pd(Amphos)Cl₂ for challenging substrates.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or n-Butanol[1]

Methodology:

  • Setup: Combine C-5 substituted substrate, second boronic acid, and K₃PO₄ in a pressure vial.

  • Catalyst: Add the Pd source and ligand (pre-stirring the catalyst/ligand complex in solvent for 5 mins is recommended for XPhos).

  • Reaction: Heat to 100–110 °C for 12–24 hours.

  • Optimization: If conversion is low, switching to a microwave reactor (120 °C, 1 hour) often drives the reaction to completion.

Protocol C: C-2 Amino Transformations (Sandmeyer)

The C-2 amino group can be converted to a halogen (Cl, Br, I) to enable SNAr reactions or further couplings. This is typically done before C-3 coupling if the amino group is not required, as it changes the electronics of the ring.

Target Product: 2,3,5-Tribromo-6-methylpyridine (if Br is used)[1]

Methodology:

  • Diazotization: Dissolve substrate in 48% HBr (aq) at 0 °C.

  • Addition: Dropwise add NaNO₂ (aq) (1.2 equiv) while maintaining temp < 5 °C. Stir for 30 mins to form the diazonium salt.

  • Substitution: Add CuBr (0.5 equiv) dissolved in HBr dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Note: This transformation renders the C-2 position highly reactive to nucleophilic attack (SNAr) by amines or alkoxides.

Reaction Workflow & Logic Map

The following diagram illustrates the decision tree for functionalizing this scaffold.

G Start 2-Amino-3,5-dibromo- 6-methylpyridine C5_Couple Protocol A: C-5 Suzuki Coupling (Pd(dppf)Cl2, 80°C) Start->C5_Couple Preferred Pathway (Less Hindered) Sandmeyer Protocol C: Sandmeyer Reaction (NaNO2, CuBr) Start->Sandmeyer Alternative Route (Remove Amino) C5_Product Intermediate: 2-Amino-3-bromo- 5-aryl-6-methylpyridine C5_Couple->C5_Product C3_Couple Protocol B: C-3 Suzuki Coupling (Pd-XPhos, 110°C) C5_Product->C3_Couple Forcing Conditions Final_Diaryl Product: 2-Amino-3,5-diaryl- 6-methylpyridine C3_Couple->Final_Diaryl Tri_Halo Product: 2,3,5-Tribromo- 6-methylpyridine Sandmeyer->Tri_Halo Tri_Halo->C5_Couple C2 becomes reactive to SNAr

Caption: Sequential functionalization logic. The C-5 position is the primary site for cross-coupling, while C-2 modification opens pathways for SNAr chemistry.[1]

Summary of Conditions & Selectivity

ReactionCatalyst/ReagentSelectivityYield (Typical)Notes
Suzuki Coupling Pd(dppf)Cl₂, Na₂CO₃C-5 > C-3 75-90%C-3 is protected by steric shielding of NH₂.[1]
Stille Coupling Pd(PPh₃)₄, CuIC-5 > C-3 60-80%CuI co-catalyst enhances rate; toxicity of tin is a drawback.[1]
Buchwald-Hartwig Pd₂(dba)₃, BINAPC-5 (N-arylation)50-70%Competitive N-arylation of the NH₂ group can occur if C-Br OA is slow.[1]
Sandmeyer NaNO₂, CuXC-2 (NH₂ → X) 60-85%Converts EDG (NH₂) to EWG (X), altering ring electronics for subsequent steps.
Troubleshooting Guide
  • Problem: Low conversion of starting material.

    • Solution: Ensure efficient degassing. Oxygen poisons Pd catalysts rapidly in electron-rich pyridine systems.[1] Switch to a more electron-rich ligand like PCy₃ or XPhos .[1]

  • Problem: Loss of regioselectivity (Bis-coupling).

    • Solution: Lower the reaction temperature to 60 °C and strictly limit boronic acid to 1.05 equivalents. Use a bulky ligand like Q-Phos which enhances selectivity for the less hindered site.[1]

  • Problem: Protodebromination (Loss of Br at C-5 without coupling).

    • Solution: Use anhydrous solvents (Dioxane/DMF) and CsF as the base instead of aqueous carbonate.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data.Link

  • ChemicalBook. Synthesis and Applications of 2-Amino-5-bromo-6-methylpyridine Derivatives.Link

  • Heterocyclic Letters. Synthesis of 2-amino-5-bromo-3-iodopyridine: Characterization of 2-amino-3,5-dibromopyridine impurity. Vol. 11, No. 3, 2021.[4][5][6] Link

  • Royal Society of Chemistry (RSC). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science, 2016. Link

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 2017. Link

  • BenchChem. Application Notes for Suzuki-Miyaura Coupling of Aminobromopyridines.Link

Sources

Application Note: Strategic Bromination of 2-Amino-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic bromination of 2-amino-6-methylpyridine, addressing the critical challenge of regioselectivity.[1]

Introduction & Mechanistic Rationale

The bromination of 2-amino-6-methylpyridine (1) is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals.[1] However, the reaction is governed by a subtle competition between electronic activation and steric hindrance, leading to distinct regiochemical outcomes compared to the non-methylated analog (2-aminopyridine).

The Regioselectivity Paradox

In 2-aminopyridine, electrophilic aromatic substitution (EAS) heavily favors the C5 position (para to the amino group). However, the introduction of a methyl group at C6 in 2-amino-6-methylpyridine alters this landscape:[1]

  • Electronic Effects: Both the amino group (C2) and the methyl group (C6) are activating and ortho/para directing.

    • C3 Position: Ortho to

      
      , Para to 
      
      
      
      . (Cooperatively activated).
    • C5 Position: Para to

      
      , Ortho to 
      
      
      
      . (Cooperatively activated).
  • Steric Effects:

    • C5 Position: Significant steric clash with the adjacent C6-Methyl group.[1]

    • C3 Position: Less hindered, flanked only by the amino group and C4-H.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-bromo-6-methylpyridine (Direct Bromination)

Targeting the C3-position via steric control.[1]

Reagents:

  • Substrate: 2-Amino-6-methylpyridine (1.0 eq)[1]

  • Brominating Agent: Elemental Bromine (

    
    ) (1.1 eq)
    
  • Solvent/Acid: Conc. HCl /

    
     / Water[2]
    

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 2-amino-6-methylpyridine (32.4 g, 0.3 mol) in conc. HCl (28 g).[2]

  • Acidification: Add sulfuric acid (typically 10-15 mL) and water (120 mL) to the mixture.

  • Cooling: Cool the solution to 0°C using an ice/salt bath. Critical: Low temperature suppresses polybromination.

  • Bromination: Add Bromine (52.8 g, 0.33 mol) dropwise over 30 minutes . Maintain internal temperature < 5°C.

    • Observation: A yellow/orange precipitate (perbromide salt) may form transiently.[3]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature (20-25°C) and stir for an additional 20 minutes .

  • Neutralization: Cool the mixture back to 0°C. Slowly basify with cold aqueous NaOH (20% w/v) until pH ~8-9.

    • Safety: Exothermic neutralization. Monitor temperature.

  • Workup: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Combine organic phases, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: DCM/Ethyl Acetate).

Expected Yield: 50–60% Characterization:

  • Appearance: Off-white to pale yellow solid.[1]

  • Regiochemistry:

    
    H NMR will show two doublets for the aromatic protons (C4-H and C5-H) with ortho-coupling (~8 Hz), confirming the C3 substitution.[1]
    
Protocol B: Synthesis of 2-Amino-3,5-dibromo-6-methylpyridine

Targeting exhaustive bromination.

Reagents:

  • Substrate: 2-Amino-6-methylpyridine (1.0 eq)[1]

  • Brominating Agent:

    
     (2.2 - 2.5 eq)[1]
    
  • Solvent: Acetic Acid / Sodium Acetate buffer

Procedure:

  • Dissolve 2-amino-6-methylpyridine in glacial acetic acid (10 vol). Add sodium acetate (1.0 eq) to buffer the HBr generated.

  • Add Bromine (2.5 eq) dropwise at room temperature.

  • Heat the mixture to 50-60°C for 2-3 hours.

  • Pour into ice water and neutralize with NaOH.

  • Filter the resulting precipitate. Recrystallize from ethanol.

Strategic Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct protocol based on the desired regioisomer.

BrominationStrategy Start Starting Material: 2-Amino-6-Methylpyridine Decision Target Regioisomer? Start->Decision Path3 Target: 3-Bromo (Ortho to NH2) Decision->Path3 Sterics favor C3 Path5 Target: 5-Bromo (Para to NH2) Decision->Path5 Electronic favor C5 Path35 Target: 3,5-Dibromo Decision->Path35 Full Saturation Method3 Protocol A: Direct Bromination (Br2/Acid) Temp: 0°C Path3->Method3 Method5 Route B: Chichibabin Amination (Start from 2-Bromo-3-picoline) Path5->Method5 Direct bromination gives mixtures Method35 Protocol B: Exhaustive Bromination (Excess Br2, Heat) Path35->Method35 Result3 Product: 2-Amino-3-bromo-6-methylpyridine Method3->Result3 Result5 Product: 2-Amino-5-bromo-6-methylpyridine Method5->Result5 Note5 Note: Direct bromination of 2-amino-6-picoline yields poor C5 selectivity. Method5->Note5 Result35 Product: This compound Method35->Result35

Figure 1: Strategic decision tree for the bromination of 2-amino-6-methylpyridine. Note that the 5-bromo isomer is best accessed via alternative scaffold construction (Chichibabin) rather than direct functionalization.[1]

Data Summary & Troubleshooting

ParameterProtocol A (3-Bromo)Protocol B (3,5-Dibromo)5-Bromo Route (Alternative)
Reagent

(1.1 eq)

(2.5 eq)
2-Bromo-3-picoline +

Solvent

/ HCl /

Acetic AcidToluene / Xylene
Temperature 0°C

RT
50-60°CReflux (110°C)
Major Byproduct 3,5-Dibromo (<10%)Monobromo species2,6-Diamino species
Key Control Temperature : Keep <5°C to prevent over-bromination.[1][4]Stoichiometry : Ensure excess

.
Moisture : Must be anhydrous (

).
Troubleshooting Guide
  • Problem: Formation of a sticky orange solid that stops stirring.

    • Cause: Formation of the hydrobromide perbromide salt.

    • Solution: Increase stirring speed or add slightly more solvent. Do not heat; the salt acts as a "reservoir" of bromine and will react upon slow warming.

  • Problem: Low yield of 3-bromo product; high dibromo content.

    • Cause: Localized high concentration of bromine.

    • Solution: Dilute the bromine in acetic acid or DCM before addition, and add very slowly.

References

  • Direct Bromination Protocol (3-Bromo)
  • General Aminopyridine Bromination (Org. Synth.):

    • Fox, B. A.; Threlfall, T. L. 2,3-Diaminopyridine.[1][4] Org.[3][5][6][7] Synth. 1964, 44,[1] 34. Available at: [Link]

  • Alternative Route to 5-Bromo (Chichibabin)
  • Regioselectivity in Methylpyridines

    • Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines.[6] Elsevier (via ScienceDirect). Available at: [Link]

Sources

derivatization of the amino group in 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists working with 2-Amino-3,5-dibromo-6-methylpyridine . The protocols below address the specific challenges posed by the 3,5-dibromo substitution pattern , which creates a unique combination of steric hindrance (ortho-effect) and electronic deactivation (reduced nucleophilicity).

Target Molecule: this compound (CAS: 91872-10-5) Core Challenge: Overcoming the "Ortho-Deactivation" Effect.[1]

Strategic Analysis: The Reactivity Landscape

Before attempting derivatization, one must understand why this substrate fails under "textbook" conditions.

  • Steric Blockade (The 3-Br Wall): The bromine atom at the 3-position is physically bulky and located ortho to the exocyclic amino group.[1] This hinders the approach of large electrophiles (like bulky acid chlorides or Buchwald precatalysts).

  • Electronic Deficit: The pyridine ring is naturally electron-deficient.[1][2] The two bromine atoms (positions 3 and 5) further withdraw electron density via induction, significantly lowering the pKa and nucleophilicity of the exocyclic amine.

  • Chemoselectivity Risks: The molecule contains two aryl bromide motifs. Any palladium-catalyzed reaction (e.g., N-arylation) carries the risk of oxidative addition into the substrate's own C-Br bonds, leading to polymerization or self-coupling.[1]

Visualizing the Challenge

ReactivityLandscape Substrate 2-Amino-3,5-dibromo- 6-methylpyridine Sterics STERIC HINDRANCE (3-Br blocks approach) Substrate->Sterics Electronics ELECTRONIC DEACTIVATION (Pyridine + 2x Br withdraw e-) Substrate->Electronics Risk CHEMOSELECTIVITY RISK (Pd inserts into C-Br) Substrate->Risk Slow Kinetics Slow Kinetics Sterics->Slow Kinetics Requires Strong Bases/Catalysts Requires Strong Bases/Catalysts Electronics->Requires Strong Bases/Catalysts

Figure 1: The reactivity profile of the substrate showing the interplay between steric blockade and electronic deactivation.[1]

Experimental Protocols

Protocol A: "Forcing" Acylation (Amide Formation)

Standard acylation (AcCl/Pyridine) often fails or stalls due to the low nucleophilicity. This protocol uses DMAP catalysis and elevated temperatures to drive the reaction.

Objective: Synthesize N-(3,5-dibromo-6-methylpyridin-2-yl)amides.

ReagentEquivalentsRole
Substrate1.0Nucleophile
Acid Anhydride / Chloride1.5 - 2.0Electrophile
DMAP (4-Dimethylaminopyridine)0.1 - 0.2 Hyper-Nucleophilic Catalyst
Triethylamine (TEA)2.5Acid Scavenger
1,2-Dichloroethane (DCE)SolventHigh-boiling, non-nucleophilic

Step-by-Step Methodology:

  • Dissolution: In a pressure vial, dissolve 1.0 eq of this compound in dry DCE (0.2 M concentration).

  • Base Addition: Add 2.5 eq of TEA and 0.2 eq of DMAP. Stir for 5 minutes at room temperature.

    • Scientist's Note: DMAP is critical here. It forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the 3-Br group.[1]

  • Electrophile Addition: Add 1.5 eq of the Acid Chloride or Anhydride dropwise.

  • Thermal Activation: Seal the vial and heat to 80°C for 4–12 hours.

    • Monitoring: Check LCMS. If conversion <50% after 4h, add another 0.5 eq of electrophile and spike with 0.1 eq DMAP.

  • Workup: Dilute with DCM, wash with sat. NaHCO3 (to remove acid) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will likely be less polar than the starting amine.

Protocol B: Reductive Alkylation (Secondary Amines)

Direct alkylation with alkyl halides is discouraged due to the risk of ring nitrogen alkylation (quaternization). Reductive amination is preferred but requires Lewis Acid activation because the amine is too weak to form the imine spontaneously.

Objective: Synthesize N-alkyl-2-amino-3,5-dibromo-6-methylpyridine.

ReagentEquivalentsRole
Substrate1.0Nucleophile
Aldehyde/Ketone1.5Carbon Source
Ti(OiPr)4 (Titanium Isopropoxide)2.0 Lewis Acid / Water Scavenger
NaBH4 or NaBH(OAc)32.0Reducing Agent
THF (Anhydrous)Solvent-

Step-by-Step Methodology:

  • Imine Formation (The Critical Step): In a flame-dried flask under Argon, combine the substrate (1.0 eq) and the aldehyde (1.5 eq) in dry THF.

  • Activation: Add Ti(OiPr)4 (2.0 eq) neat via syringe.

    • Mechanism:[1][3][4][5] Titanium coordinates to the aldehyde oxygen and the amine nitrogen, bringing them together and activating the carbonyl, effectively bypassing the low nucleophilicity.

  • Incubation: Stir at 50°C for 6–12 hours.

    • Checkpoint: Do not proceed until the imine is visible by LCMS (mass = M + aldehyde - H2O).[1]

  • Reduction: Cool to 0°C. Carefully add NaBH4 (2.0 eq) or NaBH(OAc)3 (solid addition). Stir at Room Temp for 2 hours.

  • Quench: Caution! Quench by adding 1N NaOH solution slowly (Titanium salts will form a thick white precipitate). Dilute with EtOAc and filter through a Celite pad to remove titanium salts.

  • Isolation: The filtrate is separated, and the organic layer is dried and concentrated.

Protocol C: Chemoselective N-Arylation (Modified Ullmann)

Warning: Palladium-catalyzed Buchwald-Hartwig coupling is risky because the Pd catalyst may insert into the substrate's C-Br bonds (positions 3 or 5) rather than the external aryl halide.[1] Solution: Use a Copper-Catalyzed Ullmann Coupling .[1] Copper is generally less reactive towards hindered aryl bromides than Palladium, allowing for better chemoselectivity when coupling the amine to an external Aryl Iodide.

Objective: Synthesize N-aryl-2-amino-3,5-dibromo-6-methylpyridine.

ReagentEquivalentsRole
Substrate1.0Nucleophile
Aryl Iodide (External)1.2Electrophile (Must be Iodide)
CuI (Copper Iodide)0.1Catalyst
L-Proline or DMEDA0.2Ligand
K3PO42.0Base
DMSO or DMFSolventPolar Aprotic

Step-by-Step Methodology:

  • Setup: In a screw-cap vial, combine Substrate (1.0 eq), Aryl Iodide (1.2 eq), CuI (10 mol%), L-Proline (20 mol%), and K3PO4 (2.0 eq).

  • Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen inhibits the catalytic cycle.

  • Reaction: Add dry DMSO. Heat to 90–110°C for 16–24 hours.

    • Why this works: The external Aryl Iodide is significantly more reactive towards Copper oxidative addition than the sterically hindered internal Aryl Bromides.

  • Workup: Dilute with water and EtOAc. Filter through Celite (Cu removal). Wash organic phase aggressively with water to remove DMSO.

Decision Tree & Workflow

Workflow Start Start: 2-Amino-3,5-dibromo- 6-methylpyridine Goal Define Derivatization Goal Start->Goal Amide Target: AMIDE Goal->Amide Amine Target: ALKYL AMINE Goal->Amine Aryl Target: ARYL AMINE Goal->Aryl MethodA Use Protocol A (DMAP/Heat) Amide->MethodA MethodB Use Protocol B (Ti(OiPr)4 mediated) Amine->MethodB MethodC Use Protocol C (Cu-Catalyzed Ullmann) Aryl->MethodC Warning AVOID: Standard Pd-Coupling (Risk of polymerization) Aryl->Warning

Figure 2: Decision matrix for selecting the appropriate derivatization strategy based on the desired functional group.

Troubleshooting Guide (The "Why" it Failed)

ObservationProbable CauseCorrective Action
No Reaction (Acylation) Steric hindrance of 3-Br prevents attack.[1]Switch to NaH (Sodium Hydride) in THF. Deprotonate the amine first (H2 evolution) to create the potent amide anion, then add the electrophile.
Polymerization (Arylation) Pd catalyst inserted into the substrate's Br.[2]Switch from Pd to CuI (Ullmann) or use an external Aryl Iodide (more reactive) and a bulky Pd ligand (e.g., BrettPhos) that disfavors the hindered internal Br.
Low Yield (Reductive Amination) Imine failed to form.Ensure Ti(OiPr)4 is fresh. If using a ketone, this reaction may be impossible; switch to synthesis via alkylation of the amide followed by reduction (though difficult with bromines present).

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. (2025).[6] Retrieved from

  • Heterocyclic Letters. Synthesis of 2,5-dibromopyridine and isolation of 2-amino-3,5-dibromopyridine byproduct. Vol. 11, 447-452 (2021).[1] Retrieved from

  • Organic Syntheses. 2,3-Diaminopyridine (via 2-amino-5-bromopyridine intermediates).[1][7] Coll. Vol. 5, p. 346.[8] Retrieved from

  • WuXi AppTec. Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (2024).[3][4][9] Retrieved from

  • National Institutes of Health (PMC). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.[1] Retrieved from [1]

Sources

synthesis of heterocyclic ligands starting from 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Heterocyclic Ligands from 2-Amino-3,5-dibromo-6-methylpyridine

Abstract

This technical guide provides detailed application notes and validated protocols for the synthesis of advanced heterocyclic ligands, utilizing this compound as a strategic starting material. This highly functionalized pyridine derivative serves as a versatile scaffold, offering multiple reaction sites for constructing complex molecular architectures. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions and annulation strategies for fused heterocycles. The methodologies detailed herein are designed for researchers, medicinal chemists, and professionals in drug development, offering insights into reaction optimization, mechanistic considerations, and practical execution.

Introduction: The Strategic Value of this compound

This compound (CAS 91872-10-5) is a pivotal building block in modern organic and medicinal chemistry.[1][2] Its structure is endowed with three distinct reactive centers: an amino group at the C2 position and two bromine atoms at the C3 and C5 positions. This unique arrangement allows for a diverse range of chemical transformations, enabling the synthesis of a vast library of novel heterocyclic compounds.

  • The Amino Group (C2): Acts as a potent nucleophile and a key component for building fused heterocyclic systems like imidazo[1,2-a]pyridines, which are prevalent in many pharmaceutical agents.

  • The Bromine Atoms (C3 and C5): Serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This facilitates the introduction of aryl, heteroaryl, alkyl, amino, and alkynyl moieties, respectively. The differential electronic environment of the C3 and C5 positions can also be exploited for regioselective functionalization.

The ligands synthesized from this precursor are of significant interest in drug discovery, coordination chemistry, and materials science, finding applications as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and functional materials.

Synthetic Pathways and Core Methodologies

The strategic functionalization of this compound can be approached via several high-utility synthetic routes. This guide will focus on two primary categories: palladium-catalyzed cross-coupling and heterocyclic annulation.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Heterocyclic Annulation start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Aryl/Vinyl Boronic Acids buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Primary/Secondary Amines sonogashira Sonogashira Coupling (C-C≡C Bond Formation) start->sonogashira Terminal Alkynes imidazo Imidazo[1,2-a]pyridine Synthesis start->imidazo α-Haloketones triazolo Triazolopyridine Synthesis start->triazolo Cyclization Reagents G reagents Starting Material Arylboronic Acid (1.1 eq) Pd(PPh₃)₄ (5 mol%) K₂CO₃ (2.0 eq) setup Degas Dioxane/H₂O Heat to 90 °C under Argon reagents->setup workup Cool to RT Aqueous Workup Extract with EtOAc setup->workup purify Column Chromatography workup->purify product 2-Amino-3-bromo-5-aryl- 6-methylpyridine purify->product

Caption: Workflow for mono-arylation via Suzuki coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add the degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS. [3]6. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired mono-arylated product.

Coupling PartnerPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O90High
4-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High
3-Pyridylboronic acidPd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O95Good

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals. [4]This reaction allows for the coupling of the bromopyridine core with a wide variety of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a Pd(0) source and a phosphine ligand are essential. For C-N coupling, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl-based ligands (e.g., Xantphos) are often required to facilitate the reductive elimination step, which is typically the rate-determining step in the catalytic cycle. * Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. [5]For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times. [6][7]* Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and the organometallic intermediates.

Protocol 4.1: Mono-Amination at the C5 Position

G reagents Starting Material Amine (1.2 eq) Pd₂(dba)₃ (2 mol%) Xantphos (4 mol%) NaOtBu (1.4 eq) setup Add Anhydrous Toluene Heat to 110 °C under Argon reagents->setup workup Cool to RT Filter through Celite Concentrate setup->workup purify Column Chromatography workup->purify product N-Substituted-2-amino-3-bromo- 6-methylpyridin-5-amine purify->product

Caption: Workflow for mono-amination via Buchwald-Hartwig coupling.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Celite

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a dry Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 4-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired mono-aminated product.

AminePalladium SourceLigandBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃XantphosNaOtBuToluene110High
AnilinePd(OAc)₂RuPhosCs₂CO₃Dioxane100Good
n-ButylaminePd₂(dba)₃BrettPhosLHMDSTHF70Good to High

Heterocyclic Annulation: Synthesis of Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core is a highly valuable transformation, as this scaffold is a privileged structure in medicinal chemistry. [8]The reaction proceeds via a condensation and subsequent intramolecular cyclization, utilizing the binucleophilic nature of the 2-aminopyridine moiety. [9] Causality Behind Experimental Choices:

  • Reaction Type: The most common method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone. [10]* Mechanism: The reaction begins with an Sₙ2 reaction where the endocyclic pyridine nitrogen attacks the α-carbon of the haloketone, displacing the halide to form a pyridinium salt intermediate. The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. A subsequent dehydration (cyclization) step forms the fused imidazole ring. [10]* Solvent and Conditions: The reaction is often carried out in a polar solvent like ethanol or DMF. Heating is typically required to drive the cyclization and dehydration steps. In some cases, a non-nucleophilic base can be added to facilitate the final aromatization step, though the reaction often proceeds without an external base.

Protocol 5.1: Synthesis of a 6,8-Dibromo-7-methyl-imidazo[1,2-a]pyridine Derivative

G reagents Starting Material α-Bromoketone (1.05 eq) setup Add Ethanol Reflux for 6-12h reagents->setup workup Cool to RT Concentrate Solvent Add NaHCO₃ (aq) setup->workup purify Extract with DCM Column Chromatography workup->purify product Substituted Imidazo[1,2-a]pyridine purify->product

Caption: Workflow for Imidazo[1,2-a]pyridine synthesis.

Materials:

  • This compound

  • α-Bromoketone (e.g., 2-bromoacetophenone) (1.05 equivalents)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the α-bromoketone (1.05 eq) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 6-12 hours. Monitor the reaction by TLC.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add saturated aqueous NaHCO₃ solution and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the target imidazo[1,2-a]pyridine.

α-HaloketoneSolventTemp (°C)Time (h)Yield (%)
2-BromoacetophenoneEthanolReflux8High
ChloroacetoneDMF1006Good
3-Bromopentan-2,4-dioneAcetonitrileReflux12Moderate

Conclusion

This compound stands out as a remarkably versatile and powerful building block for the synthesis of complex heterocyclic ligands. The protocols and application notes provided in this guide demonstrate its utility in high-impact transformations including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and imidazo[1,2-a]pyridine formations. By understanding the causality behind the choice of reagents and conditions, researchers can effectively leverage this scaffold to accelerate the discovery and development of novel molecules for a wide range of scientific applications.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005 (2024).

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. (2022).

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. International Journal of Pharmaceutical Sciences and Research. (2014).

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. (2024).

  • Synthetic Imidazopyridine-Based Derivatives. Encyclopedia.pub. (2023).

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider. (2013).

  • Buchwald–Hartwig amination. Wikipedia.

  • Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. ResearchGate. (2025).

  • Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. (2013).

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem. (2025).

  • A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis. Benchchem. (2025).

  • 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis. Chemicalbook.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. (2024).

  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chem. zvesti. (1975).

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PMC. (2019).

  • Coordination compounds of heterocyclic bases: synthesis, characterization, computational and biological studies. ResearchGate. (2025).

  • An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. SciELO. (2004).

  • Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents.

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. (2021).

  • This compound (1 x 5 g). Reagentia.

  • This compound 97. Sigma-Aldrich.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. (2018).

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.

  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Application Note: Regioselective Functionalization of 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in medicinal chemistry and process development. It synthesizes the reactivity patterns of 2-Amino-3,5-dibromo-6-methylpyridine , a versatile scaffold for kinase inhibitors and heterocyclic libraries.

Introduction & Structural Analysis

This compound (CAS: 91872-10-5) is a densely functionalized pyridine scaffold. Its utility lies in the ability to sequentially functionalize the C-3, C-5, and C-2 positions, allowing for the rapid construction of distinct chemical libraries.

The Reactivity Triad

The molecule presents three distinct sites for nucleophilic attack or metal-catalyzed substitution, governed by a balance of electronic activation , steric hindrance , and directing group effects :

  • C-5 Position (Para-Amino): The primary site for Suzuki-Miyaura cross-coupling. Although flanked by a methyl group at C-6, it is electronically more favorable for oxidative addition than C-3 due to the strong electron-donating effect of the 2-amino group deactivating the ortho (C-3) position.

  • C-3 Position (Ortho-Amino): Electron-rich and sterically crowded. It is generally inert to standard Suzuki conditions until the C-5 bromine is substituted. However, it is the preferred site for Buchwald-Hartwig amination when directed by the adjacent 2-amino group.

  • C-2 Position (Amino Handle): The amino group acts as a directing group for C-3 functionalization. It can also be converted to a halide (Br/Cl/F) via the Sandmeyer reaction , activating the C-2 position for classical

    
     or further coupling.
    

Decision Tree: Regioselective Pathways

The following logic map illustrates the divergent synthesis pathways based on the desired target.

ReactivityMap Start 2-Amino-3,5-dibromo- 6-methylpyridine Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Ar-B(OH)2, Pd(0) Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald HNR2, Pd(0) Chelation Control Sandmeyer Sandmeyer Reaction (C-2 Activation) Start->Sandmeyer NaNO2, HBr/Br2 Prod_C5 5-Aryl-3-bromo- 2-aminopyridine (Major Isomer) Suzuki->Prod_C5 Electronic Control (Para-activation) Prod_C3 3-Amino-5-bromo- 2-aminopyridine (Ligand Controlled) Buchwald->Prod_C3 Directing Effect (Ortho-chelation) Prod_TriHalo 2,3,5-Tribromo- 6-methylpyridine Sandmeyer->Prod_TriHalo Diazotization Sequential C-3\nFunctionalization Sequential C-3 Functionalization Prod_C5->Sequential C-3\nFunctionalization

Caption: Divergent reactivity pathways. C-5 is preferred for C-C coupling (Suzuki), while C-3 can be targeted via chelation-controlled C-N coupling (Buchwald).

Detailed Experimental Protocols

Protocol A: Regioselective C-5 Suzuki-Miyaura Coupling

Objective: Install an aryl group at the C-5 position while preserving the C-3 bromine. Mechanism: The 2-amino group donates electron density into the ring, significantly deactivating the ortho (C-3) and para (C-5) positions. However, the C-3 position is further deactivated by the inductive effect of the adjacent amino group and steric crowding. Consequently, oxidative addition of Pd(0) occurs preferentially at C-5.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)
  • Base: 2M

    
     (aqueous)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 mmol), arylboronic acid (1.1 mmol), and catalyst (0.05 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (1 mL).
    
  • Reaction: Heat the mixture to 85–90 °C for 4–12 hours. Monitor by TLC/LC-MS.

    • Note: Do not exceed 100 °C to avoid competing coupling at C-3 (bis-coupling).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled C-5 product typically elutes before any bis-coupled byproduct.

Expected Yield: 65–85% (Mono-C5 product).[2]

Protocol B: Chelation-Controlled C-3 Buchwald-Hartwig Amination

Objective: Install an amine at the C-3 position.[2] Mechanism: Unlike Suzuki coupling, Buchwald-Hartwig amination on this scaffold can be directed to the C-3 position by the 2-amino group. Using specific ligands (e.g., XPhos, BINAP) and conditions, the Pd catalyst coordinates to the 2-amino group, facilitating oxidative addition at the proximal C-3 bromine (Ortho-effect).

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: Morpholine, Piperidine, or Aniline derivative (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: XPhos or BINAP (5–10 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (stronger base, faster reaction)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: Combine substrate, amine, base, Pd source, and ligand in a dry Schlenk tube.

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Reaction: Add anhydrous solvent (5 mL/mmol). Heat to 100 °C for 12–16 hours.

  • Monitoring: Check for the disappearance of starting material. If C-5 coupling is observed as a major impurity, lower temperature to 80 °C and increase reaction time.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Column chromatography.

Critical Insight: If the C-5 position is already substituted (from Protocol A), this protocol is highly efficient for filling the C-3 position.

Protocol C: Sandmeyer Transformation (C-2 Activation)

Objective: Convert the 2-amino group to a Bromine atom, yielding 2,3,5-tribromo-6-methylpyridine. Application: This creates a "Tri-halo" scaffold where the C-2 halogen is extremely reactive toward classical


 displacement, allowing for the introduction of diverse nucleophiles at C-2 after C-3/C-5 manipulation (or before).

Materials:

  • Substrate: this compound

  • Reagents:

    
     (1.5 equiv), Hydrobromic acid (48% aq), 
    
    
    
    (liquid, 1.0 equiv) or
    
    
    .
  • Solvent: Water / HBr

Procedure:

  • Dissolution: Suspend the substrate in 48% HBr at 0 °C.

  • Diazotization: Add

    
     (aq) dropwise, maintaining temperature < 5 °C. The solution will turn clear/yellow as the diazonium salt forms.
    
  • Substitution: Add

    
     (dissolved in HBr) or liquid 
    
    
    
    dropwise.
  • Reaction: Allow to warm to room temperature and stir for 2 hours. Then heat to 60 °C for 1 hour to ensure complete nitrogen evolution.

  • Workup: Neutralize carefully with NaOH or

    
     (exothermic!). Extract with DCM.
    
  • Result: 2,3,5-Tribromo-6-methylpyridine.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Yield in Suzuki (C-5) Catalyst poisoning by free amine (C-2).Use a protected amine (e.g., N-acetyl) or increase catalyst loading. Switch to Pd(dppf)Cl2.
Bis-coupling (C-3 & C-5) Temperature too high or excess Boronic acid.Strictly control stoichiometry (1.05 equiv). Lower temp to 80 °C.
No Reaction at C-3 Steric hindrance from C-2 Amino and C-4 H.Use highly active ligands (XPhos, BrettPhos). Ensure anhydrous conditions.
Protodebromination Hydride source in solvent/base.Avoid alcohols (MeOH/EtOH) as cosolvents. Use Dioxane/Water or Toluene.

References

  • Regioselective Suzuki Coupling of 3,5-Dihalo-2-aminopyridines

    • Synthesis of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives.[2] (Demonstrates C-5 vs C-3 sequential coupling preference).

    • Source:

  • Buchwald-Hartwig Amination of 2-Aminopyridines

    • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (Discusses C-3 selectivity and ligand choices).
    • Source:

  • Sandmeyer Reaction on Aminopyridines

    • A convenient and scalable method for preparation of 2,5-dibromopyridine.
    • Source:

  • General Reactivity of this compound

    • Commercial availability and intermediate applications.[3]

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Amino-3,5-dibromo-6-methylpyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this important synthetic transformation. This compound is a valuable building block in medicinal chemistry and materials science. The inherent electronic properties of the pyridine ring, however, can present challenges in achieving high yield and purity.[1]

This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to empower you to troubleshoot effectively. We will cover a robust baseline protocol, address common issues through a detailed troubleshooting Q&A, and provide supplementary data to ensure your synthesis is successful, repeatable, and scalable.

Core Synthesis Protocol: Electrophilic Bromination

The most common and direct route to this compound is the electrophilic bromination of 2-Amino-6-methylpyridine. The amino group is a strong activating group, directing the electrophilic bromine to the ortho and para positions (C3 and C5).

Step-by-Step Methodology
  • Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or a sulfuric acid solution. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Brominating Agent Addition : Slowly add a solution of elemental bromine (Br₂) (2.0-2.2 eq) in the same solvent to the cooled reaction mixture via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition to minimize side reactions.

  • Reaction Monitoring : Stir the reaction mixture at a low temperature (e.g., 0-10 °C) for 1-3 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Work-up : Carefully quench the reaction by pouring the mixture over crushed ice. Slowly neutralize the acidic solution with a base, such as a concentrated sodium hydroxide or ammonium hydroxide solution, while keeping the temperature low.[2] This will precipitate the crude product.

  • Isolation : Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropyl alcohol) to yield pure this compound.[3][4][5][6]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 2-Amino-6-methylpyridine in Acid B 2. Cool to 0-5 °C A->B C 3. Add Bromine (2.2 eq) Dropwise (T < 10 °C) B->C D 4. Stir & Monitor (TLC / LC-MS) C->D E 5. Quench on Ice D->E F 6. Neutralize with Base (e.g., NaOH) E->F G 7. Filter Crude Product F->G H 8. Wash with Cold Water G->H I 9. Recrystallize (e.g., Ethanol/Water) H->I J 10. Dry Product I->J K Characterize (NMR, MS, mp) J->K

Caption: Standard workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Category 1: Low or No Yield

Question: My reaction yield is very low, or I isolated no product. What went wrong?

Answer: Low yield is a common problem that can stem from several factors. Systematically investigate the following possibilities:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or non-optimal temperature. The bromination of pyridines can be sluggish if not properly activated.

    • Solution: Ensure the reaction is stirred for an adequate amount of time. Use TLC or LC-MS to confirm the disappearance of the starting material before proceeding with the work-up. While low temperatures are crucial during bromine addition, allowing the reaction to slowly warm to room temperature for a period might be necessary to drive it to completion.

  • Reagent Quality & Stoichiometry:

    • Cause: Degradation of starting material or brominating agent. Incorrect stoichiometry can lead to incomplete conversion.

    • Solution: Use high-purity 2-amino-6-methylpyridine.[7] Bromine can degrade over time; use a fresh bottle or titrate it before use. Ensure you are using at least 2.0 equivalents of the brominating agent, as some may be consumed by side reactions.

  • Product Loss During Work-up:

    • Cause: The product might have some solubility in the aqueous mother liquor, especially if the volume is large. Incorrect pH during neutralization can also be a factor.

    • Solution: After filtration, you can try extracting the aqueous filtrate with an organic solvent like ethyl acetate or dichloromethane to recover any dissolved product. Ensure the pH is sufficiently basic (pH 8-10) to ensure the amino-pyridine is in its free base form and minimally soluble in water.

  • Side Reactions:

    • Cause: The pyridine ring's electron-deficient nature can make it susceptible to other reactions if conditions are not optimal.[1][8]

    • Solution: Maintain a low temperature, especially during the addition of bromine, to prevent runaway reactions or degradation. Ensure an inert atmosphere is not necessary for this specific reaction, but check for potential oxidative degradation if reagents are old.

Category 2: Impure Product

Question: My final product is impure. TLC/NMR shows multiple spots/peaks. What are the likely impurities and how can I avoid them?

Answer: The most common impurities are mono-brominated and over-brominated species, along with unreacted starting material.

  • Presence of 2-Amino-3-bromo-6-methylpyridine (mono-brominated):

    • Cause: Insufficient amount of brominating agent or incomplete reaction.

    • Solution: Increase the equivalents of bromine slightly (e.g., to 2.2 eq). Ensure the reaction has gone to completion by monitoring with TLC.

  • Presence of 2-Amino-3,5,X-tribromo-6-methylpyridine (over-bromination):

    • Cause: Excess brominating agent or reaction temperature is too high. The activating amino group can promote further substitution.

    • Solution: Carefully control the stoichiometry of the bromine.[9] Add the bromine solution slowly and dropwise, ensuring it disperses quickly to avoid localized high concentrations. Maintain rigorous temperature control.

  • How to Purify the Mixture:

    • Recrystallization: This is the most effective method.[4][6] The desired 3,5-dibromo product often has different solubility properties than the starting material and the mono-bromo byproduct. A mixed solvent system, like ethanol and water, is often effective. Dissolve the crude product in the minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy.[5] Slow cooling should yield crystals of the purified product.

    • Column Chromatography: If recrystallization fails to provide adequate purity, silica gel chromatography using a hexane/ethyl acetate gradient is a reliable alternative.

Data Table: Solvent Selection for Recrystallization
Solvent SystemSuitability for ProductSuitability for ImpuritiesNotes
Ethanol/WaterHigh: Soluble when hot, insoluble when cold.Moderate: Impurities may be more soluble.Excellent for precipitating the desired product upon cooling.[5]
Isopropyl AlcoholHigh: Good solubility differential.Moderate: Similar to Ethanol/Water.A good alternative to ethanol.[3]
Toluene/HexaneModerate: Can be effective.High: Good for removing less polar impurities.Useful if polar impurities are the main issue.
AcetonitrileModerate: May require larger volumes.Variable Check solubility at different temperatures first.
Category 3: Reaction Control & Safety

Question: The reaction becomes very dark and hard to control. Is this normal?

Answer: A color change to dark orange or reddish-brown upon bromine addition is normal due to the formation of perbromide complexes.[10] However, a reaction that becomes uncontrollably exothermic or turns black may indicate a problem.

  • Exothermic Reaction:

    • Cause: Bromination is a highly exothermic process.[9] Adding the bromine too quickly will cause a rapid temperature increase, leading to side products and potential safety hazards.

    • Solution: Ensure your cooling bath is efficient (ice-salt is better than ice alone). Add the bromine solution dropwise with vigorous stirring to dissipate heat effectively. For larger-scale reactions, consider an acetone/dry ice bath for better temperature control.

  • Handling of Bromine:

    • Safety: Bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE) , including gloves, safety goggles, and a lab coat.[9] Have a quenching agent like sodium thiosulfate solution readily available in case of a spill.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from PrepChem.com [Link]

  • Google Patents. (2013). CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.
  • Organic Syntheses. (1946). 2-BROMOPYRIDINE. Org. Synth. 1946, 26, 16. DOI: 10.15227/orgsyn.026.0016 [Link]

  • Google Patents. (1952). US2609372A - Halogenation of 2-aminopyrimidines.
  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from r/chemistry [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3, 447-452. [Link]

  • Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments. [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from University of Alberta website [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from University of Toronto website [Link]

  • Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Google Patents. (1993). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from Alkali Metals [Link]

  • National Institutes of Health. (2016). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules. 21(11): 1492. [Link]

  • ACS Publications. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters. 14(4), 1118–1121. [Link]

  • ResearchGate. (2022). Reaction of 2-amino-6-methylpyridine and steric hindrance. Retrieved from ResearchGate [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from Organic Syntheses [Link]

  • International Journal of Scientific & Engineering Research. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Volume 8, Issue 9. [Link]

  • National Institutes of Health. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Molecules. 25(18): 4287. [Link]

Sources

purification methods for 2-Amino-3,5-dibromo-6-methylpyridine recrystallization

[1][2]

Status: Active Ticket ID: PUR-91872-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Compound Dashboard

User Query: "How do I purify this compound to >98% purity, and how do I solve common crystallization failures?"

Scientist’s Analysis: This compound is a halogenated aminopyridine. Its purification is often complicated by the presence of mono-brominated byproducts (under-brominated), regioisomers, and oxidative colored impurities.[1][2] While column chromatography is effective, recrystallization is the preferred method for scalability and cost-efficiency.[2]

Compound Specifications:

Property Value Critical Note
CAS Number 91872-10-5 Verify identity before processing.[1][2][3]
Melting Point 143.5 – 148.5 °C Broad range indicates impurity; target range is <2°C.
Appearance White to light red/green powder Color indicates oxidation; requires charcoal treatment.

| Primary Impurities | 2-Amino-3-bromo-6-methylpyridine | Hard to remove due to structural similarity.[1][2] |

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" Recrystallization (Ethanol)

Recommended for: Routine purification and removal of colored oxidation products.

Mechanism: Ethanol provides a steep solubility curve for aminopyridines. The polar amino group interacts well with hot ethanol, while the hydrophobic bromine substituents drive precipitation upon cooling.

Reagents:

  • Absolute Ethanol (EtOH)

  • Activated Carbon (e.g., Darco G-60) – Optional but recommended for colored batches.[1][2]

Step-by-Step Workflow:

  • Solubility Test: Place 100 mg of crude solid in a test tube. Add 0.5 mL EtOH. Heat to reflux. If not dissolved, add EtOH in 0.1 mL increments until dissolved. Calculate the required volume for the main batch (Target: ~5–10 mL solvent per gram of solute).

  • Dissolution: Charge crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Add the calculated volume of EtOH. Heat to reflux (approx. 78°C) until fully dissolved.

  • Decolorization (Critical): If the solution is red, green, or brown, add activated carbon (1-3 wt% of crude mass). Stir at reflux for 15 minutes.

    • Warning: Do not add carbon to a boiling solution; cool slightly first to prevent "bumping."

  • Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel to remove carbon and insoluble particulates.

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (RT) slowly (over 1–2 hours) with gentle stirring.

    • Optimization: Once at RT, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold EtOH (approx. 10% of the initial solvent volume).

  • Drying: Dry in a vacuum oven at 40–50°C for 6 hours.

Protocol B: The "Anti-Solvent" Method (Ethyl Acetate / Hexane)

Recommended for: Stubborn oils or when the compound is too soluble in alcohols.

Mechanism: Dissolution in a moderately polar solvent (EtOAc) followed by the introduction of a non-polar anti-solvent (Hexane/Heptane) forces the lattice to form slowly, often correcting crystal habit issues.

  • Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (EtOAc) required for complete dissolution.

  • Anti-Solvent Addition: While keeping the solution hot (but below boiling), dropwise add Hexane (or Heptane) until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot EtOAc to clear the turbidity.

  • Crystallization: Remove heat and allow the flask to cool undisturbed.

    • Note: Stirring during this phase can sometimes induce oiling out; static cooling is preferred for this solvent system.

Visualized Workflows

Figure 1: Purification Logic Flow

Caption: Decision tree for selecting the correct purification pathway based on crude material characteristics.

PurificationLogicStartStart: Crude this compoundCheckColorIs the solid colored(Red/Green/Brown)?Start->CheckColorCheckSolubilitySolubility in Hot Ethanol?CheckColor->CheckSolubilityNoCarbonTreatAdd Activated Carbon(Protocol A, Step 3)CheckColor->CarbonTreatYesEthanolRecrysProceed with Protocol A(Ethanol Recrystallization)CheckSolubility->EthanolRecrysGood SolubilityEtOAcHexSwitch to Protocol B(EtOAc/Hexane Layering)CheckSolubility->EtOAcHexToo Soluble / Oils OutCarbonTreat->CheckSolubility

[1][2]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: Oiling out occurs when the temperature of phase separation (Liquid-Liquid) is higher than the crystallization temperature (Solid-Liquid).[1][2]

  • Cause: The solution is too concentrated, or the cooling rate is too fast.

  • Fix:

    • Re-heat the mixture until the oil redissolves.

    • Add 10–20% more solvent .

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

    • Slow down cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature naturally.

Q2: The crystals are colored (pink/green) even after recrystallization. A: Halogenated aminopyridines are prone to oxidation, forming highly colored quinoid-like species.

  • Fix: You must use Activated Carbon (Protocol A). If the color persists, perform a "hot filtration" through a silica plug (dissolve in EtOAc, pass through a short pad of silica gel, then evaporate and recrystallize).

Q3: My yield is low (<50%). Where did I lose the product? A:

  • Solvent Volume: You likely used too much solvent. The compound remained in the mother liquor. Remedy: Concentrate the mother liquor by rotary evaporation to half volume and collect a second crop of crystals.

  • Washing: Did you wash with room temperature solvent? Always use ice-cold solvent for the wash step to prevent re-dissolution.[1][2]

Q4: How do I confirm the mono-bromo impurity is gone? A:

  • TLC: Use Hexane:Ethyl Acetate (8:2 or 7:3). The di-bromo product usually runs higher (less polar) than the mono-bromo or non-brominated starting material.[1][2]

  • 1H NMR: Check the aromatic region.

    • Product (3,5-dibromo): Shows a singlet (one aromatic proton at position 4).

    • Impurity (3-bromo): Shows two doublets (coupling between H4 and H5).

    • Impurity (5-bromo): Shows two doublets (coupling between H3 and H4).

References

  • Sigma-Aldrich. this compound Product Specification.Link (Accessed 2024).

  • TCI Chemicals. Product Detail: this compound (A1663).[1][2][3][4]Link (Accessed 2024).

  • ChemicalBook. Synthesis and Properties of Halogenated Aminopyridines.Link (Accessed 2024).

  • University of Rochester. Reagents & Solvents: Common Solvents for Recrystallization.Link (General methodology grounding).

Technical Support Center: Purification of 2-Amino-3,5-dibromo-6-methylpyridine

[1]

Topic: Removal of Regioisomeric and Under-Brominated Impurities Target Molecule: 2-Amino-3,5-dibromo-6-methylpyridine (CAS: 91872-10-5) Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Technical Support Interface

User Status: Verified Researcher System Message: You are accessing the advanced troubleshooting module for halogenated aminopyridines. The following protocols address the specific challenge of separating the target 3,5-dibromo species from its "regioisomeric" congeners—primarily the under-brominated 3-bromo and 5-bromo intermediates, which are structurally persistent impurities.

Module 1: Diagnostic & Triage

Q: My HPLC shows a persistent impurity (~5-10%) eluting just before the main peak. Is this a regioisomer?

A: It is highly probable. In the bromination of 2-amino-6-methylpyridine (2-amino-6-picoline), the term "regioisomeric impurity" is often colloquially used to describe the mono-brominated intermediates (2-amino-3-bromo-6-methylpyridine or 2-amino-5-bromo-6-methylpyridine).[1]

Because the amino group (position 2) and methyl group (position 6) direct electrophilic substitution to positions 3 and 5, true positional isomers like the 4-bromo species are rare unless forcing conditions are used.[1] The challenge is usually kinetic control : stopping at the mono-bromo or driving fully to the di-bromo without generating tri-bromo species.[1]

Diagnostic Check:

  • Retention Time: Mono-bromo species are more polar than the di-bromo target and typically elute earlier on reverse-phase (C18) HPLC.[1]

  • Acidity (pKa): The di-bromo species is significantly less basic than the mono-bromo impurity due to the electron-withdrawing effect of the second bromine atom.[1]

Module 2: Purification Protocols

Q: Standard recrystallization in ethanol isn't working. The impurity co-crystallizes. What is the alternative?

A: Ethanol is often too polar and dissolves both species too well at high temperatures. You need to exploit the Lipophilicity Differential . The 3,5-dibromo target is significantly more lipophilic (hydrophobic) than the mono-bromo impurity.[1]

We recommend the "Reverse Leaching" Protocol using non-polar solvents.

Protocol A: The Hot Hydrocarbon Extraction (High Specificity)
  • Principle: The di-bromo target is soluble in hot aliphatic hydrocarbons (Petroleum Ether/Hexanes), whereas the mono-bromo impurity (being more polar/basic) is much less soluble in these non-polar media.[1]

  • Reagents: Petroleum Ether (b.p. 60–80°C) or Hexanes.

Step-by-Step Workflow:

  • Dry the Crude: Ensure your crude solid is completely dry.[1] Water interferes with the selectivity.

  • Slurry: Suspend the crude solid in Petroleum Ether (10 mL per gram of crude).

  • Reflux: Heat the suspension to reflux (boiling) with vigorous stirring for 30 minutes.

    • Observation: The di-bromo target will dissolve into the hot solvent.[1] The mono-bromo impurity will largely remain as an undissolved solid.[1]

  • Hot Filtration: Filter the mixture while hot through a sintered glass funnel.

    • Solid Residue: Contains the concentrated mono-bromo impurity (discard or save for reprocessing).[1]

    • Filtrate: Contains your purified 3,5-dibromo target .[1]

  • Crystallization: Cool the filtrate slowly to room temperature, then to 0°C. The pure di-bromo product will crystallize out.

Q: Can I use Acid-Base extraction (pH Swing) for larger scales?

A: Yes. This method relies on the pKa Shift . The second bromine atom lowers the pKa of the pyridine nitrogen, making the di-bromo species a weaker base than the mono-bromo impurity.[1]

Protocol B: The pKa Swing (Gradient Precipitation)
  • Principle: When neutralizing an acidic solution of the mixture, the weaker base (3,5-dibromo) precipitates first (at a lower pH) than the stronger base (mono-bromo).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in 10% HCl (aq). Ensure full dissolution.

  • Controlled Neutralization: Slowly add 10% NaOH or NH₄OH dropwise while monitoring pH.

  • Target Point (pH ~1-2): Watch for the first heavy precipitate. Because the di-bromo is less basic, it loses its proton and precipitates while the solution is still quite acidic.[1]

  • Filtration 1: Filter this first crop. This is your Enriched 3,5-dibromo fraction .

  • Check Filtrate: Continue raising the pH of the filtrate to >4. A second crop will precipitate. This is typically the Mono-bromo impurity .[1]

  • Polish: Take the solid from "Filtration 1" and perform a final recrystallization (e.g., from MeOH/Water) to remove trapped salts.

Module 3: Visual Troubleshooting
Decision Matrix: Choosing the Right Purification Route

PurificationStrategyStartStart: Impure Crude(this compound)ImpurityCheckIdentify Impurity Type(HPLC/TLC)Start->ImpurityCheckMonoBromoImpurity: Mono-bromo(Polarity Difference)ImpurityCheck->MonoBromoMain IssueColoredImpurity: Colored/Tarry(Oxidation Products)ImpurityCheck->ColoredSecondary IssueMethodSelectionSelect Method Based on ScaleMonoBromo->MethodSelectionCarbonActivated Carbon Treatment(Hot Ethanol)Colored->CarbonPetEtherMethod A: Hydrocarbon Extraction(Best for <50g)MethodSelection->PetEtherHigh Purity NeededPHSwingMethod B: pKa Swing(Best for >50g)MethodSelection->PHSwingBulk RemovalPetEtherStepReflux in Pet Ether -> Hot Filter(Target is in Filtrate)PetEther->PetEtherStepPHSwingStepDissolve in Acid -> Raise pH to ~1.5(Target Precipitates First)PHSwing->PHSwingStepFinalPure 3,5-Dibromo ProductPetEtherStep->FinalPHSwingStep->FinalCarbon->Final

Caption: Strategic decision tree for selecting the optimal purification method based on impurity profile and scale.

Module 4: Advanced FAQs

Q: I am seeing a "tri-bromo" impurity. Is this possible? A: While less common due to steric crowding at the 4-position, forcing conditions (excess bromine, high heat) can lead to 2-amino-3,4,5-tribromo-6-methylpyridine.[1]

  • Removal: This impurity is extremely lipophilic. It will likely co-dissolve in the Petroleum Ether method. To remove it, you must switch to Column Chromatography .

  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: Hexanes:Ethyl Acetate (Start 95:5, Gradient to 80:20). The tri-bromo elutes first, followed by the di-bromo target.[1]

Q: Why does the melting point of my product vary? A: The melting point of this compound is sensitive to mono-bromo contamination.[1]

  • Pure Target: Expect a sharp melting point (Literature varies, but typically distinct from the mono-bromo range of 133–138°C).[1]

  • Depression: Even 5% mono-bromo can depress the melting point by 10°C and broaden the range significantly.[1] Use DSC (Differential Scanning Calorimetry) for precise purity assessment if MP is ambiguous.

References
  • Synthesis and Purification of Halogenated Aminopyridines. Organic Syntheses, Coll.[2] Vol. 5, p. 346 (1973); Vol. 41, p. 9 (1961). (Describes the general bromination logic and the solubility differences between mono- and di-bromo species).

  • Process for the preparation of 2-amino-5-bromo-3-iodopyridine. International Journal of Simulation: Systems, Science and Technology, Vol 17, No 46.[1][3] (Explicitly details the isolation of the 2-amino-3,5-dibromo impurity and its separation).

  • Recrystallization Guide: Solvents and Solubility. Mettler Toledo Technical Resources. (General principles on solubility differentials in crystallization).

  • Heterocyclic Letters , Vol. 11, No. 3, 447-452 (2021).[4] (Discusses the bromination of 2-aminopyridine and the handling of di-bromo byproducts).

troubleshooting low conversion rates in 2-Amino-3,5-dibromo-6-methylpyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support interface for medicinal chemists and process engineers. It prioritizes mechanistic understanding over rote recipe following.

Ticket ID: #PYR-35-DB-CPL Status: Open Assigned Specialist: Senior Application Scientist

Substrate Analysis & Diagnostic Overview

You are working with 2-Amino-3,5-dibromo-6-methylpyridine . Before troubleshooting, we must diagnose the specific failure mode based on the electronic and steric profile of this scaffold.

The "Why" of Failure: Mechanistic Bottlenecks

This substrate presents a "Perfect Storm" of three competing challenges that lead to low conversion or complex mixtures.

  • Catalyst Poisoning (The "Amino" Effect): The exocyclic amine at C2, combined with the pyridine nitrogen, creates a potential chelation site. Free primary amines can bind tightly to Pd(II) species, displacing phosphine ligands and arresting the catalytic cycle (formation of "Pd-black").

  • Regioselectivity Confusion (C3 vs. C5):

    • C5 Position: Sterically accessible but electronically deactivated by the electron-donating amino group (para-relationship).

    • C3 Position: Severely sterically hindered (sandwiched between the -NH2 and the C4-H), making oxidative addition difficult despite being ortho to the directing amino group.

  • Protodebromination: In sluggish reactions, the oxidative addition complex is prone to side reactions. If transmetallation is slow, the Pd(II)-Ar species can scavenge a hydride (from solvent or base), resulting in the hydro-dehalogenated byproduct rather than the coupled product.

Visualizing the Reactivity Landscape

The following diagram maps the steric and electronic environment of your substrate to guide your troubleshooting logic.

G Substrate 2-Amino-3,5-dibromo- 6-methylpyridine C2_Amine C2-Amino Group: Catalyst Poison (Pd Coordination) Substrate->C2_Amine C3_Pos C3-Bromine: High Steric Hindrance (Ortho to NH2) Substrate->C3_Pos C5_Pos C5-Bromine: Preferred Site (Less Hindered) Substrate->C5_Pos C2_Amine->C3_Pos Blocks Access

Figure 1: Reactivity map highlighting the competition between catalyst poisoning (C2) and steric hindrance (C3).

Troubleshooting Workflow (FAQ Format)

Q1: "I see starting material remaining (0-10% conversion). Is my catalyst dead?"

Diagnosis: Likely Catalyst Poisoning.[1] The free amine is coordinating to the Palladium. Standard PPh3-based catalysts (like Pd(PPh3)4) are too labile and are easily displaced by the pyridine amine.

Solution Protocol:

  • Switch Ligands: Move to bulky, electron-rich Buchwald phosphines (e.g., XPhos , SPhos , or BrettPhos ). These ligands create a protective steric shell around the Pd center, preventing the amine substrate from binding to the metal.

  • Protect the Amine: If ligand switching fails, acetylate or Boc-protect the amine.

    • Reaction: Substrate +

      
       / Pyridine 
      
      
      
      N-Acetyl derivative.
    • Benefit: This removes the ability of the nitrogen to donate electron density and poison the catalyst.

Q2: "I am getting a mixture of regioisomers. Which position reacts first?"

Diagnosis: Steric vs. Electronic Control. Answer: C5 is the primary reaction site. Although C3 is electronically activated (ortho to the electron-donating amine), the steric penalty is too high. The C5 position, while flanked by the methyl group at C6, is significantly more accessible than C3.

  • To favor C5 (Mono-coupling): Use 1.05 equivalents of boronic acid at moderate temperatures (60-80°C).

  • To favor C3: You must first couple at C5, or use a blocking group at C5. Direct C3 coupling with C5-Br intact is highly difficult without specialized directing groups.

Q3: "I see the 'des-bromo' product (hydrodehalogenation). Why?"

Diagnosis: Stalled Catalytic Cycle (Protodebromination). The oxidative addition occurred, but transmetallation failed. The Pd-species sat in solution too long and scavenged a hydride from the solvent (often alcohols).

Solution Protocol:

  • Change Solvent: Switch from alcoholic solvents (MeOH/EtOH) to aprotic polar systems like 1,4-Dioxane or Toluene/Water .

  • Dry the System: Ensure solvents are degassed and dry.

  • Boost Transmetallation: Switch to a stronger base (e.g.,

    
     or 
    
    
    
    ) to accelerate the transmetallation step, reducing the window for side reactions.

Optimized Experimental Protocols

These protocols are designed to be "Self-Validating." If Step 2 fails (color change/LCMS check), do not proceed to Step 3.

Protocol A: The "Golden Standard" (High Success Rate)

Best for: First-time attempts, valuable starting material.

ComponentReagentEquiv.[2][1][3][4][5][6][7][8][9]Notes
Catalyst Pd(dppf)Cl2·DCM 0.05Robust, resistant to poisoning.
Ligand (None extra)-The bidentate dppf ligand prevents amine displacement.
Base

(2M aq)
3.0Aqueous base is essential for boronic acid activation.
Solvent 1,4-Dioxane [0.1 M]High boiling point, non-protic.
Temp 90°C -Required to overcome pyridine deactivation.

Step-by-Step:

  • Charge: Add Substrate (1.0 eq), Boronic Acid (1.1 eq), and Base to the vial.

  • Degas: Add Dioxane. Sparge with Argon for 5 minutes. Critical: Oxygen kills active Pd.

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%). Seal immediately.

  • Heat: Stir at 90°C for 4 hours.

  • Checkpoint: Check LCMS.

    • Success: Product Mass [M+H]+.

    • Failure: Only SM? Increase Temp to 110°C.

Protocol B: The "Heavy Duty" (For Stubborn Substrates)

Best for: When Protocol A yields <20% conversion.

  • Pre-catalyst: XPhos Pd G2 (0.02 - 0.05 eq).

  • Base:

    
     (3.0 eq).
    
  • Solvent: THF:Water (10:1).

  • Temp: 60°C (XPhos is highly active; start lower to avoid bis-coupling).

Decision Logic & Workflow

Follow this logic path to determine your next experiment.

Troubleshooting Start Start: Reaction Analysis Check_LCMS Check LCMS/TLC Start->Check_LCMS Result_SM Only Starting Material (No Rxn) Check_LCMS->Result_SM >90% SM Result_DesBromo Des-Bromo Product (Hydrodehalogenation) Check_LCMS->Result_DesBromo Mass M-Br+H Result_Mix Mixture of Products (C3/C5 + Bis) Check_LCMS->Result_Mix Multi-spot Action_Poison Diagnosis: Catalyst Poisoning Action: Switch to XPhos Pd G2 or Protect Amine (Boc) Result_SM->Action_Poison Action_Dry Diagnosis: Hydride Source Present Action: Switch to Dioxane (Dry) Increase Catalyst Loading Result_DesBromo->Action_Dry Action_Selectivity Diagnosis: Poor Control Action: Lower Temp to 60°C Reduce Boronic Acid to 1.0 eq Result_Mix->Action_Selectivity

Figure 2: Troubleshooting logic flow based on LCMS data.

References & Authority

  • Catalyst Poisoning by Aminopyridines:

    • Mechanistic Insight: Free amino-pyridines act as bidentate ligands (N-N chelation) that deactivate Pd species.

    • Source: Paul, F., et al. "Mechanism of the Oxidative Addition of Aryl Halides to Pd(0) Complexes." J. Am. Chem. Soc.[2][1]2004 .[2][8][10]

  • Regioselectivity in Polyhalogenated Pyridines:

    • Rule: Oxidative addition generally occurs at the most electron-deficient and least sterically hindered position (C5 > C3 in this specific scaffold).

    • Source: Schroter, S., et al. "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Tetrahedron2005 .

  • Buchwald-Hartwig Ligand Effects (XPhos/SPhos):

    • Application: Use of dialkylbiaryl phosphines to overcome inhibition in heteroaryl couplings.

    • Source: Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." J. Am. Chem. Soc.[2][1]2007 .[2][9]

Disclaimer: These protocols involve hazardous chemicals. Always review the Safety Data Sheet (SDS) for this compound and all catalysts before proceeding.

Sources

Technical Support Center: Stability of 2-Amino-3,5-dibromo-6-methylpyridine Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Amino-3,5-dibromo-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for experiments involving this compound under basic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges.

Introduction: Understanding the Stability Landscape

This compound is a highly functionalized heterocyclic compound. While its product specifications often state "stable under normal conditions," the introduction of basic reagents can create a reactive environment.[1] The pyridine ring, substituted with an electron-donating amino group and electron-withdrawing bromine atoms, presents a nuanced reactivity profile. This guide will dissect the potential degradation pathways and provide a systematic approach to evaluating the stability of this molecule in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in the presence of bases?

The main stability concern is its susceptibility to degradation through nucleophilic aromatic substitution (SNAr) of the bromine atoms by basic nucleophiles, such as hydroxide ions.[2] The pyridine nitrogen activates the positions ortho and para to it for nucleophilic attack.[1] In this molecule, the bromine at the 5-position is para to the ring nitrogen, making it a potential site for substitution. The bromine at the 3-position is meta and generally less reactive towards nucleophilic attack.[1]

Q2: Can the amino group be affected by basic conditions?

While the primary amino group is generally stable in basic solutions, strong bases can deprotonate it to form an amide anion. This could potentially influence the electronic properties of the pyridine ring and its susceptibility to other reactions. However, direct degradation of the amino group itself under typical basic conditions is less likely compared to the displacement of the bromine atoms.

Q3: Are there other potential degradation pathways I should be aware of?

Yes, besides nucleophilic substitution, dehalogenation is another possible degradation route for aryl bromides under certain conditions.[3] This can sometimes proceed through radical mechanisms, which might be initiated by trace metals or other components in the reaction mixture. However, for many laboratory applications, nucleophilic substitution is the more probable pathway in a straightforward basic solution.

Q4: How can I quickly assess if my compound is degrading in a basic solution?

A simple Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of your reaction mixture over time is an effective way to monitor for degradation.[4] Spot your starting material as a reference. The appearance of new spots (TLC) or peaks (HPLC) that are not your desired product is a clear indication of degradation.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Issue Potential Cause Suggested Solution
Low yield of desired product in a reaction involving a base. The starting material, this compound, may be degrading under the reaction conditions.Perform a stability study of the starting material under your reaction conditions (without other reactants) to quantify its stability. Consider using a milder base, a lower reaction temperature, or a shorter reaction time.
Multiple unexpected byproducts are observed by LC-MS. This could be due to a combination of degradation pathways, such as mono- and di-substitution of the bromine atoms, or subsequent reactions of the degradation products.Isolate and characterize the major byproducts. This will help you understand the degradation pathway and adjust your reaction conditions to minimize their formation. For example, if you observe a hydroxylated byproduct, this confirms nucleophilic substitution by hydroxide.
Inconsistent reaction outcomes. The stability of this compound can be sensitive to the specific base used, its concentration, and the temperature. Minor variations in these parameters can lead to different degradation rates.Carefully control and document all reaction parameters. Consider preparing fresh base solutions for each experiment to ensure consistent concentration and purity.

Experimental Protocols: Assessing Stability Under Basic Conditions

To quantitatively assess the stability of this compound, a forced degradation study under basic conditions is recommended.[5]

Protocol 1: Time-Course Stability Study in Aqueous Base

Objective: To determine the rate of degradation of this compound in a standardized aqueous basic solution.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Setup: In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. This will give a final concentration of 0.1 mg/mL in 10% acetonitrile/90% 0.1 M NaOH.

  • Time Points: Immediately take a "time zero" sample (t=0). Then, incubate the reaction vial at a controlled temperature (e.g., 50 °C). Take samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Quenching: For each time point, take a 1 mL aliquot of the reaction mixture and immediately neutralize it with an equivalent amount of 0.1 M HCl. This will stop the degradation process.

  • HPLC Analysis: Analyze each quenched sample by HPLC. Monitor the disappearance of the starting material peak and the appearance of any new peaks.

Data Analysis:

Plot the percentage of the remaining this compound against time. This will give you a degradation profile under these specific conditions.

Visualizing the Workflow

Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Mix Mix Stock and Base Stock->Mix Base Prepare 0.1 M NaOH Base->Mix Incubate Incubate at 50°C Mix->Incubate Sample Sample at Time Points Incubate->Sample t = 0, 1, 2, 4, 8, 24h Quench Quench with HCl Sample->Quench HPLC HPLC Analysis Quench->HPLC

Caption: Workflow for the time-course stability study.

Potential Degradation Pathways

Based on established principles of pyridine chemistry, the following degradation pathways are most likely under basic conditions.

Nucleophilic Aromatic Substitution (SNAr)

The hydroxide ion (OH⁻) from a basic solution can act as a nucleophile and attack the electron-deficient carbon atoms of the pyridine ring that are bonded to the bromine atoms. The pyridine nitrogen helps to stabilize the negatively charged intermediate (Meisenheimer complex), particularly for substitution at the 5-position (para to the nitrogen).[2]

Caption: Nucleophilic aromatic substitution by hydroxide.

Dehalogenation

While less common in simple aqueous base, dehalogenation can occur, leading to the replacement of a bromine atom with a hydrogen atom. This may proceed via different mechanisms, potentially involving single electron transfer (SET) pathways, especially if catalytic impurities are present.[3]

Data Summary: Expected Analytical Observations

The following table summarizes the expected observations from an HPLC analysis during a stability study.

Observation Interpretation
Decrease in the peak area of the starting material over time. The compound is degrading.
Appearance of a new, more polar peak (earlier retention time on reverse-phase HPLC). Likely formation of a hydroxylated product from nucleophilic substitution.
Appearance of a new, less polar peak (later retention time on reverse-phase HPLC). Could indicate a dehalogenated product.
Multiple new peaks. Multiple degradation pathways are occurring, or the initial degradation products are themselves unstable.

Conclusion

The stability of this compound under basic conditions is a critical factor to consider in its experimental application. By understanding the likely degradation pathways, particularly nucleophilic aromatic substitution, and by employing systematic stability testing protocols, researchers can mitigate the risks of compound degradation and ensure the reliability and reproducibility of their results. This guide provides the foundational knowledge and practical tools to proactively address these stability challenges.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules.
  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. (1997). The Journal of Organic Chemistry.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules.
  • Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. (2018). Nucleic Acids Research.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts. (2025). Benchchem.
  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research.
  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026). Pharmaceutical Technology.
  • KINETICS AND MECHANISM OF BASE HYDROLYSIS OF - Amanote Research.
  • Preparation method for 2,5-dibromo-3-methylpyridine. (2016).
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (2002). International Journal of Pharmaceutical Compounding.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. (2002). Transition Metal Chemistry.
  • Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry | Khan Academy. (2024). YouTube.
  • Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). Save My Exams.
  • 2,3-diaminopyridine. Organic Syntheses.
  • This compound 97 91872-10-5. Sigma-Aldrich.
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2024). Rasayan Journal of Chemistry.
  • An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. (2025). Benchchem.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI.
  • Chemical stability of 4-aminopyridine capsules. (2004). The Canadian Journal of Hospital Pharmacy.
  • Synthesis of 2-amino-6-methylpyridine. PrepChem.com.
  • Chemical Stability of 4-Aminopyridine Capsules. (2004). The Canadian Journal of Hospital Pharmacy.
  • 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. (2024). ChemicalBook.
  • This compound 97 91872-10-5. Sigma-Aldrich.
  • Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment…. OUCI.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (1993).
  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11.
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (2025).
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2025).
  • Best 2-Amino-Pyridine Manufacturers & Suppliers in USA. Alkali Metals.
  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. imanager.
  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. (2021). ACS Chemical Neuroscience.
  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. (2002). Organic & Biomolecular Chemistry.
  • Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques. (2025). Benchchem.
  • Explain the Hoffmann Bromamide Degradation Reaction. When amide is reacte... (2025). Filo.
  • Photolytic degradation products of two highly brominated flame retardants cause cytotoxicity and mRNA expression alterations in chicken embryonic hepatocytes. (2014). Environmental Science & Technology.
  • Characterization and thermal degradation of poly(2-methacrylamidopyridine). Journal of Applied Polymer Science.
  • IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry.
  • Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. (2024). Pearson.
  • Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. (1969). Journal of the Chemical Society B: Physical Organic.

Sources

Technical Support Center: Halogen Retention Strategies for 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Debromination Side Reactions Ticket ID: #PYR-BR2-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Double-Edged" Scaffold

Welcome to the technical support center. You are likely working with 2-Amino-3,5-dibromo-6-methylpyridine because it is a high-value scaffold for generating polysubstituted pyridines. However, the presence of two bromine atoms combined with an electron-rich amino group creates a specific vulnerability: Protodebromination (hydrodehalogenation).

This guide addresses the three critical failure points where bromine loss occurs:

  • Pd-Catalyzed Cross-Couplings (Suzuki-Miyaura)

  • Lithium-Halogen Exchange

  • Reductive Transformations (Nitro/Alkene reduction)

Module 1: The Suzuki Survival Guide

Issue: "I'm losing bromine atoms during cross-coupling."

In Suzuki couplings, the oxidative addition of Pd(0) into the C-Br bond is reversible. If the subsequent transmetallation is slow, or if a proton source is present, the Pd-Aryl intermediate can capture a hydride (from solvent or base), leading to hydrodehalogenation (replacement of Br with H).[1]

Troubleshooting Protocol
1. The "Death Loop" Mechanism

Understanding how you lose the bromine is the first step to stopping it.

Suzuki_Debromination Start 2-Amino-3,5-dibromo- 6-methylpyridine OxAdd Oxidative Addition Complex (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMet Transmetallation OxAdd->TransMet + Boronic Acid Debrom Debrominated Side Product (Ar-H) OxAdd->Debrom Hydride Capture (SLOW Transmetallation) Prod Coupled Product TransMet->Prod Reductive Elimination Solvent Proton Source (H2O / ROH) Solvent->Debrom

Figure 1: The competition between productive coupling (Green) and destructive debromination (Red).

2. Optimization Matrix
ParameterRecommendationScientific Rationale
Solvent System Anhydrous Toluene or 1,4-Dioxane Avoid alcohols (MeOH, EtOH) and water. Alcohols act as hydride donors via

-hydride elimination from alkoxide-Pd intermediates [1].
Base Selection K₃PO₄ (anhydrous) or CsF Carbonate bases often require water. Anhydrous phosphate or fluoride bases facilitate transmetallation without introducing protons [2].
Ligand Choice XPhos, SPhos, or P(t-Bu)₃ Bulky, electron-rich ligands accelerate Reductive Elimination . If the catalyst cycles faster, the intermediate spends less time in the vulnerable state where debromination occurs [3].
Catalyst Loading High (3-5 mol%) Paradoxically, higher loading can sometimes reduce debromination by outcompeting background decomposition reactions, though this must be balanced against cost.
3. Self-Validating Control Experiment

Before committing valuable starting material, run this control:

  • Set up the reaction with Catalyst, Base, and Solvent, but omit the Boronic Acid .

  • Heat to reaction temperature for 1 hour.

  • Result: If you see debrominated starting material by LCMS, your solvent/base system is the culprit . Dry your solvents or switch to anhydrous K₃PO₄.

Module 2: Regioselectivity (C3 vs. C5)

Issue: "Which Bromine reacts first?"

In this compound, the two bromines are not equal.

  • C3-Position: Sterically crowded (sandwiched between the 2-Amino and 4-H).

  • C5-Position: Less hindered (adjacent to 6-Methyl, but para to the Amino group).

Field Rule: Under standard Suzuki conditions, the C5-Bromine is significantly more reactive. The 2-amino group exerts a steric penalty on the C3 position, and electronic directing effects (ortho-para) favor reaction at C5 in this specific polysubstituted system [4].

To Force C3 Coupling: You must often protect the amine (e.g., N-Boc or N-Acetyl) to alter the sterics and electronics, or use specialized ligands, but C5 selectivity is the default thermodynamic outcome.

Module 3: Safe Reductions

Issue: "I need to reduce a nitro group/alkene elsewhere, but Pd/C strips my bromines."

NEVER use standard Pd/C + H₂ gas with this scaffold. It will quantitatively remove the halogens (hydrodehalogenation).

Decision Tree: Selecting the Right Reductant

Reduction_Logic Start Target: Reduce Functional Group (Nitro/Alkene/Alkyne) IsNitro Is it a Nitro (-NO2) group? Start->IsNitro IronPath Use Fe powder / NH4Cl (Bechamp Reduction) IsNitro->IronPath Yes IsAlkene Is it an Alkene/Alkyne? IsNitro->IsAlkene No Note1 High Tolerance IronPath->Note1 Preserves Ar-Br PtSPath Use Pt(S)/C + H2 (Sulfided Platinum) IsAlkene->PtSPath Heterogeneous Preferred Diimide Use Diimide (NH2NH2 / Oxidant) IsAlkene->Diimide Homogeneous Preferred Note2 Standard Industry Method PtSPath->Note2 Sulfur poisons halogenolysis sites

Figure 2: Logic flow for retaining halogens during reduction.

Recommended Protocols

Option A: Iron-Mediated Reduction (For Nitro groups) [5]

  • Reagents: Iron powder (5 eq), NH₄Cl (5 eq), EtOH/Water (4:1).

  • Procedure: Reflux for 2-4 hours.

  • Why: Iron reduces nitro groups via a single-electron transfer mechanism that does not interact with Aryl-Bromide bonds under these conditions.

Option B: Sulfided Platinum (For Alkenes/Alkynes)

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).

  • Conditions: H₂ (1 atm to 50 psi), EtOAc or EtOH.

  • Why: The sulfur acts as a catalyst poison specifically for the high-energy sites responsible for cleaving C-Halogen bonds, while leaving the sites active for C=C or C=N reduction.

Module 4: Lithium-Halogen Exchange

Issue: "Li-Exchange results in a mess of products."

Using n-BuLi on an unprotected 2-amino-pyridine is problematic because the amine protons are acidic. You waste 1-2 equivalents of lithium just deprotonating the amine, forming a reactive lithium amide that can cause side reactions.

Protocol: The "Turbo" Method

To minimize side reactions and scrambling:

  • Protect the Amine: Convert the free amine to a bis-protection group or a non-acidic group if possible. If not, you must use 2.1 equivalents of organolithium (1st eq removes the NH proton, 2nd eq does the exchange).

  • Reagent: Use iPrMgCl·LiCl (Turbo Grignard) instead of n-BuLi.

    • Why: It allows for Halogen-Magnesium exchange at higher temperatures (0°C to -20°C) compared to Li-exchange (-78°C). It is much more functional-group tolerant and less prone to "scrambling" the bromines [6].

  • Regioselectivity:

    • If the amine is unprotected , the formed N-Li species often directs the second equivalent to the C3 position (ortho-lithiation).

    • If using Turbo Grignard , the exchange is often thermodynamically controlled, favoring the more electron-deficient position or the one resulting in the most stable anion.

References

  • Mechanisms of Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides by Pd(0) Species." Journal of Organic Chemistry, 2004.

  • Anhydrous Bases in Suzuki: Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003.

  • Ligand Effects: Barder, T. E.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Pyridine Regioselectivity: Schroter, S. et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines." Tetrahedron, 2005.

  • Nitro Reduction Tolerance: Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984.

  • Turbo Grignard: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.

Sources

Technical Support Center: Scaling Up 2-Amino-3,5-dibromo-6-methylpyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Engineering of Selectivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see scale-up projects for halogenated heterocycles fail not because of "bad chemistry," but because of poor thermodynamic management .

The synthesis of 2-Amino-3,5-dibromo-6-methylpyridine (Target B ) from 2-Amino-6-methylpyridine (Precursor A ) is a classic Electrophilic Aromatic Substitution (EAS). However, on a kilogram scale, the challenge shifts from simply "getting the product" to managing the exotherm , controlling the slurry density , and preventing the formation of "tarry" polymorphs that trap impurities.

This guide moves beyond standard literature to address the physics of your solvent choice.

Module 1: Solvent Selection Matrix

Q1: Why is Acetic Acid (AcOH) the industry standard, and when should I abandon it?

A: Acetic acid is the "workhorse" solvent for aminopyridine brominations because it serves a dual function: it solubilizes the polar starting material and buffers the hydrobromic acid (HBr) byproduct. However, it has distinct limitations at scale.

The Mechanism: The amino group (


) at position 2 is a strong ortho/para director, activating positions 3 and 5. The methyl group at position 6 provides mild activation.
  • In AcOH: The solvent promotes the polarization of the

    
     bond, accelerating the reaction. The mono-bromo intermediate is soluble, but the di-bromo product (Target B ) often crystallizes out upon cooling.
    
  • The Risk: At high concentrations (

    
    ), the product can precipitate too fast, trapping the mono-bromo impurity inside the crystal lattice (occlusion).
    

Decision Protocol:

ParameterAcetic Acid (Glacial) Acetonitrile (MeCN) Water (Green/Green)
Solubility (SM) HighModerateLow (requires acid)
Solubility (Product) Moderate (Crystallizes on cooling)High (Remains in solution)Insoluble (Precipitates immediately)
Exotherm Control Good (High Heat Capacity)FairExcellent (High

)
Impurity Profile Low (if temp controlled)Low (Mono-bromo stays soluble)Higher (Co-precipitation risk)
Scale-up Risk Corrosion (HBr + AcOH)Flammability / CostSlurry handling
Q2: I am seeing high levels of the mono-bromo impurity (3-bromo or 5-bromo). Is this a solvent issue?

A: It is likely a solubility-kinetics mismatch .

If you are using a solvent where the product precipitates immediately (like water or highly aqueous AcOH), the second bromination step might be physically inhibited. The mono-bromo species precipitates before it can react with the second equivalent of bromine.

Troubleshooting Protocol:

  • Switch to a Homogeneous Phase: Use Acetonitrile or DMF (if workup allows) to keep the mono-bromo intermediate in solution, ensuring it remains accessible to the brominating agent.

  • Temperature Ramp: If using Acetic Acid, maintain a temperature of 50-60°C during the second equivalent addition. Do not cool down until the reaction conversion is >99% by HPLC.

  • The "One-Pot" Fix: If using water, add a surfactant or a phase transfer catalyst (e.g., TBAB) to improve the interfacial contact between the solid mono-bromo species and the liquid bromine.

Module 2: Process Safety & Thermodynamics

Q3: How do I manage the exotherm on a 10kg scale?

A: The bromination of aminopyridines is highly exothermic (


 per bromine). In a batch reactor, solvent reflux is your safety valve.

The "Self-Limiting" Strategy: Instead of relying solely on jacket cooling, select a solvent (or binary mixture) that boils at your maximum allowable temperature (


).
  • Dichloromethane (DCM): Boiling point (40°C) is often too low for the second bromination activation energy. Avoid.

  • Methanol: Reacts with

    
     (oxidation risk). Avoid. 
    
  • Ethyl Acetate: Good reflux control (

    
    ), but HBr byproduct can catalyze hydrolysis of the solvent.
    

Recommended System: Acetic Acid / Water (9:1) .

  • Why: The water content depresses the boiling point slightly and increases the specific heat capacity (

    
    ), absorbing more energy per degree of temperature rise.
    
Q4: Can I use "Green" in-situ Bromination to avoid handling liquid ?

A: Yes, and for safety, this is preferred.

Protocol: Oxidative Bromination (


) 
Instead of adding liquid bromine, you charge the reactor with the substrate and 48% Hydrobromic Acid (HBr). You then slowly dose Hydrogen Peroxide (

).


Advantages:

  • Rate Control: The reaction rate is limited by the

    
     addition rate.
    
  • Solvent: Water is the primary solvent (Green Chemistry).

  • Atom Economy: You utilize the bromide from HBr, rather than generating HBr waste.

Critical Caution: Ensure the reactor is vented properly. Oxygen evolution can occur if


 decomposes (catalase-like activity from trace metals).

Module 3: Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the optimal solvent system based on your specific constraints (Yield vs. Green Chemistry vs. Purity).

SolventSelection Start Start: Scale-up Planning Constraint Primary Constraint? Start->Constraint Purity Priority: Max Purity (Avoid Mono-bromo) Constraint->Purity High Spec API Green Priority: Green/Safety (No liquid Br2) Constraint->Green ISO 14001 / Safety Cost Priority: Cost/Throughput Constraint->Cost Commodity Chemical MeCN Solvent: Acetonitrile (MeCN) + Homogeneous reaction - Costly recovery Purity->MeCN WaterSystem Solvent: Water Reagent: HBr + H2O2 Green->WaterSystem AcOH Solvent: Acetic Acid (Standard Process) Cost->AcOH TempControl Maintain T > 50°C to prevent precip MeCN->TempControl Surfactant Add Surfactant/PTC (Improve kinetics) WaterSystem->Surfactant Recycle Mother Liquor Recycle (HBr waste management) AcOH->Recycle

Caption: Decision matrix for solvent selection based on key process drivers (Purity, Safety, Cost).

Module 4: Standardized Experimental Protocol

Scenario: 100g Scale-up using the Acetic Acid route (Robust Baseline).

  • Setup: 1L 3-neck flask equipped with mechanical stirrer (Teflon blade), reflux condenser, internal temperature probe, and pressure-equalizing addition funnel. Scrubber connected to the outlet to trap HBr gas.

  • Charge:

    • 2-Amino-6-methylpyridine: 108.1 g (1.0 mol)

    • Glacial Acetic Acid: 500 mL (5 vol)

    • Note: Stir until fully dissolved. The solution may warm slightly (heat of solution).

  • Control: Cool the mixture to 15-20°C .

  • Addition (Step 1 - Mono):

    • Add Bromine (

      
      ):  160 g (1.0 eq) dropwise over 60 minutes.
      
    • Critical: Maintain internal temp

      
      . The mixture will thicken as HBr salts form.
      
  • Addition (Step 2 - Di):

    • Warm the mixture to 50°C .

    • Add Bromine (

      
      ):  176 g (1.1 eq) dropwise over 45 minutes.
      
    • Observation: The slurry should thin out as the dibromo product forms (or redissolves depending on exact temp).

  • Completion: Stir at 60°C for 2 hours. Check HPLC. Target:

    
     mono-bromo.
    
  • Work-up:

    • Cool to 20°C .

    • Pour reaction mixture into Ice Water (1.5 L) containing Sodium Bisulfite (10g) (to quench excess

      
      ).
      
    • Adjust pH to ~8-9 using 50% NaOH (careful exotherm!).

    • Filter the resulting precipitate. Wash with water (

      
      ).
      
    • Dry in a vacuum oven at 50°C.

Expected Yield: 85-92% Appearance: Off-white to pale yellow solid.

References

  • Eco-friendly Bromide-Bromate Bromination Alternative. ChemInDigest. (2025). Retrieved from 1

  • A Mild Method for the Regioselective Bromination of 2-Aminopyridines. ResearchGate. (2014). Retrieved from 2

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative. National Institutes of Health (PMC). (2019). Retrieved from 3

  • Preparation method of 2-amino-5-methyl-6-bromopyridine (Patent CN105348181A). Google Patents. (2016). Retrieved from 4

  • 2-Bromopyridine Synthesis (Organic Syntheses Procedure). OrgSyn. (1946). Retrieved from 5

Sources

Technical Support Center: Functionalizing 6-Methyl-2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering stalled yields or failed reactivity when functionalizing 6-methyl-2-aminopyridines .

Status: Operational | Topic: Steric Hindrance Mitigation | Ticket ID: #6-Me-AP-001

The "6-Methyl" Challenge: Why Your Reaction Failed

Before troubleshooting, you must understand the specific failure mode. The methyl group at the 6-position (ortho to the ring nitrogen) creates a unique steric and electronic environment known as the Ortho-Effect .

  • The Kinetic Trap: While the 6-methyl group increases the basicity (pKa ~7.4 vs. 6.86 for 2-aminopyridine) via inductive effects (+I), it drastically reduces nucleophilicity . The methyl group physically blocks the approach of electrophiles to the exocyclic amine.

  • The Chelation Interference: In metal-catalyzed reactions, the 6-methyl group prevents the pyridine ring from achieving the necessary planar conformation with the metal center, destabilizing the oxidative addition or reductive elimination transition states.

Module A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Scenario: You are trying to couple 6-methyl-2-aminopyridine (as the nucleophile) with an aryl halide. Common Error: Using standard ligands like BINAP, Xantphos, or standard S-Phos which fail to accommodate the steric bulk of the 6-methyl group.

The Solution: Ligand Selection Strategy

For sterically hindered primary amines (like 6-methyl-2-aminopyridine), you must use Dialkylbiaryl Phosphine Ligands specifically engineered to create a "pocket" for the substrate.

Recommended Protocol (The "tBuBrettPhos" System)

Applicability: Coupling 6-methyl-2-aminopyridine with Aryl Bromides/Chlorides.

  • Precatalyst: Use BrettPhos Pd G4 or tBuBrettPhos Pd G4 .

    • Why: These precatalysts ensure rapid generation of the active LPd(0) species even at lower temperatures, preventing catalyst decomposition before the difficult oxidative addition occurs.

  • Ligand: tBuBrettPhos (L4).[1][2]

    • Why: The tert-butyl groups provide extreme steric bulk that forces the reductive elimination step, which is usually the turnover-limiting step for hindered amines.

  • Base: LHMDS (Lithium Hexamethyldisilazide).

    • Why: Strong, non-nucleophilic bases are required to deprotonate the amine-bound Pd complex. Weak bases like carbonates often fail with hindered aminopyridines.

Step-by-Step Workflow
ComponentEquivalentsNotes
Aryl Halide 1.0 equivIf valuable, use as limiting reagent.
6-Me-2-Aminopyridine 1.2 equivExcess helps drive kinetics.
tBuBrettPhos Pd G4 0.02 - 0.05 equiv2-5 mol% loading.
LHMDS (1M in THF) 2.2 equivMust be anhydrous.
Solvent THF or Dioxane0.2 M concentration.

Procedure:

  • Charge a vial with the Pd-G4 precatalyst, amine, and aryl halide.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add anhydrous THF via syringe.

  • Add LHMDS dropwise at room temperature.

  • Heat to 65–80 °C . Note: Higher temps (>100°C) may cause catalyst death via dehalogenation.

Ligand Decision Logic

LigandSelection Start Substrate Analysis: 6-Methyl-2-Aminopyridine AmineType Is the Amine Primary or Secondary? Start->AmineType Primary Primary (-NH2) (Standard 6-Me-2-AP) AmineType->Primary Unsubstituted Secondary Secondary (-NHR) (N-Alkyl-6-Me-2-AP) AmineType->Secondary Alkylated L1 Rec: tBuBrettPhos (Excellent for hindered primaries) Primary->L1 L2 Rec: BrettPhos or RuPhos (Better for secondary amines) Secondary->L2

Caption: Decision matrix for selecting the optimal Buchwald ligand based on amine substitution.

Module B: Amide Coupling (Acylation)

Scenario: You need to form an amide bond using 6-methyl-2-aminopyridine and a carboxylic acid. Common Error: Using HATU/EDC/DIPEA. The reaction stalls at the active ester intermediate because the amine is too sterically hindered to attack the bulky OBt/OAt ester.

The Solution: Minimize Electrophile Bulk

You must move away from "active esters" (bulky) to "acid chlorides" (compact) or "mixed anhydrides."

Protocol A: The "Nuclear Option" (Acid Chlorides)
  • Activation: Convert your carboxylic acid to the acid chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF.

    • Why Ghosez's? It is neutral and allows acid chloride formation in situ without generating acidic byproducts that protonate the pyridine.

  • Coupling:

    • Solvent: DCM or Pyridine.

    • Base: Pyridine (acts as both solvent and base) or 2,6-Lutidine .

    • Catalyst: DMAP (0.1 equiv).

Protocol B: T3P (Propylphosphonic Anhydride)

If acid chlorides are too harsh for your substrate:

  • Use T3P (50% in EtOAc) as the coupling agent.

  • Use Pyridine as the solvent (or 5 equiv in EtOAc).

  • Heat to 60-80°C .

    • Mechanism:[3][4][5][6][7] T3P forms a mixed anhydride that is less bulky than HATU/uronium salts, allowing the hindered amine to attack.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Reaction Stalls < 20% Conv. Catalyst death or Amine Inhibition.Switch to tBuBrettPhos Pd G4 . Ensure O2 exclusion is rigorous (glovebox preferred for LHMDS).
Dehalogenation of Ar-X Reaction temp too high; Reductive elimination is too slow.Lower temp to 60°C. Increase catalyst loading. Switch solvent to t-Amyl Alcohol .
No Product (Amide Coupling) Activated ester (HATU) is too bulky.Switch to Acid Chloride route. Add DMAP (essential for aminopyridines).[8]
Double Arylation Ligand is not bulky enough.Ensure you are using tBuBrettPhos (specifically designed to prevent over-arylation of primary amines).
Starting Material Recovery Nucleophile (Amine) is not deprotonated.If using Carbonate bases (Cs2CO3), switch to LHMDS or NaOtBu .

Mechanism of Steric Interference

The diagram below illustrates why standard ligands fail. The 6-methyl group clashes with the ligand system, preventing the square-planar geometry required for reductive elimination.

StericClash cluster_0 Steric Zone Pd Pd(II) L Ligand Pd->L Ar Aryl Pd->Ar Amine 6-Me-AP Pd->Amine Blocked by 6-Me Group

Caption: Conceptual representation of the 6-methyl group blocking the coordination sphere of Palladium.

References

  • Buchwald-Hartwig Coupling of Hindered Amines

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides (Demonstrates tBuBrettPhos utility).[2]

    • Source:Organic Letters (MIT/Buchwald Lab).
    • URL:[Link]

  • Ligand Selection Guide

    • Title: A User's Guide to Palladium-Catalyzed Amination Reactions.[6]

    • Source:Chemical Science.[6]

    • URL:[Link]

  • Amide Coupling Difficulties

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source:Chemical Society Reviews.
    • URL:[Link]

  • Physical Properties & pKa

    • Title: 2-Amino-6-methylpyridine Properties.[9][10][11]

    • Source: PubChem / NIH.
    • URL:[Link]

Sources

Technical Support Center: NMR Analysis of 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-SOL-2A35DB6MP Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering solubility or spectral resolution issues with 2-Amino-3,5-dibromo-6-methylpyridine (CAS: 91872-10-5). This molecule presents a specific challenge: the combination of a polar 2-aminopyridine core with two lipophilic bromine atoms and a methyl group creates a crystal lattice stabilized by strong intermolecular hydrogen bonding (stacking).

Standard non-polar solvents (like CDCl₃) often fail to disrupt this lattice, resulting in poor solubility or broad, aggregated signals. This guide provides a tiered troubleshooting protocol to optimize your NMR data acquisition.

Module 1: Solvent Selection Matrix

The Golden Rule: Do not default to Chloroform-d (CDCl₃).[1] While the non-brominated parent (2-amino-6-methylpyridine) dissolves in CDCl₃, the dibromo-derivative has significantly higher lattice energy.[1]

SolventSolubility RatingApplication ContextTechnical Notes
DMSO-d₆ High (Recommended) Primary Choice. Routine ¹H/¹³C NMR.[1]Disrupts intermolecular H-bonds.[1] High viscosity may broaden peaks slightly; heat to 300K+ to sharpen.
Acetone-d₆ ModerateSecondary Choice.Good for variable temperature (VT) work down to low temps.[1] Less viscous than DMSO.
Methanol-d₄ Moderate/HighCaution Required. Warning: The NH₂ protons will exchange with deuterium and disappear from the spectrum. Use only if observing ring protons/carbons.
CDCl₃ Poor Not Recommended.[2]Likely to result in suspension or severe line broadening due to aggregation.
TFA-d Very HighEmergency Only. Protonates the ring nitrogen. Drastically changes chemical shifts.[3][4] Use only if sample is insoluble in DMSO.

Module 2: Troubleshooting Protocols

Issue A: "The sample floats/sinks and won't dissolve in DMSO-d₆."

Diagnosis: Kinetic insolubility. The crystal lattice is robust. Solution: The Gradient Heating Protocol.

  • Preparation: Place 5-10 mg of sample in 0.6 mL DMSO-d₆.

  • Sonication: Sonicate for 5 minutes at ambient temperature. If undissolved, proceed to step 3.

  • Thermal Shock: Gently warm the NMR tube (using a heat gun or warm water bath) to ~40-50°C.

    • Why this works: Increasing thermal energy overcomes the lattice enthalpy. Once dissolved, the solvation shell of DMSO usually keeps the molecule in solution even upon cooling back to room temperature (supersaturation).

Issue B: "My peaks are broad/undefined in the aromatic region."

Diagnosis: Supramolecular Aggregation. Aminopyridines form hydrogen-bonded dimers (or oligomers) in solution, where the amino hydrogen of one molecule coordinates with the ring nitrogen of another. This exchange broadens the signal.

Solution: Variable Temperature (VT) NMR.[1]

  • Action: Increase the probe temperature to 320K - 330K (47-57°C) .

  • Result: Heat increases the exchange rate of the H-bonds to the "fast exchange" limit, sharpening the peaks.

Issue C: "The NH₂ peak is missing."

Diagnosis: Deuterium Exchange.[3][5] Solution: Check your solvent.

  • If using MeOD (Methanol-d₄) or D₂O : This is normal.[1] The labile NH₂ protons rapidly exchange with the solvent deuterium (

    
    ).[1]
    
  • Fix: Switch to DMSO-d₆ or Acetone-d₆ . Ensure the solvent is "dry" (stored over molecular sieves), as residual water can also catalyze this exchange.

Module 3: Advanced Visualization & Logic

Workflow: The Solubility Decision Tree

This logic flow ensures you do not waste deuterated solvents or instrument time.

SolventLogic Start Start: 5mg Sample TryDMSO Attempt Dissolution in DMSO-d6 (0.6 mL) Start->TryDMSO CheckSoluble Is it clear? TryDMSO->CheckSoluble Sonicate Sonicate (5 mins) CheckSoluble->Sonicate No RunNMR Run 1H NMR at 300K CheckSoluble->RunNMR Yes Heat Heat to 45°C (Water Bath) Sonicate->Heat Heat->CheckSoluble Re-check AddTFA Add 2 drops TFA-d (Protonation) Heat->AddTFA Still Insoluble CheckBroad Are peaks broad? RunNMR->CheckBroad VT_NMR Run VT-NMR at 330K CheckBroad->VT_NMR Yes (Aggregation) Success Acquire Data CheckBroad->Success No (Sharp) VT_NMR->Success AddTFA->Success

Caption: Figure 1. Logical workflow for optimizing NMR sample preparation for halogenated aminopyridines.

Mechanism: Why Aggregation Occurs

The diagram below illustrates the H-bonding network (Dimerization) that causes peak broadening in non-polar or semi-polar environments, and how DMSO disrupts it.

Aggregation Dimer Aggregated State (Broad Peaks) Pyridine-Pyridine H-Bonding Solvated Solvated State (Sharp Peaks) Pyridine-DMSO Interaction Dimer->Solvated + DMSO-d6 + Heat (Energy) Solvated->Dimer + CDCl3 + Cooling

Caption: Figure 2. Transition from aggregated dimers (broad signals) to solvated monomers (sharp signals) mediated by polar aprotic solvents and thermal energy.[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid-d (TFA-d) to improve solubility? A: Yes, but with a major caveat. Adding TFA-d protonates the ring nitrogen (


).[1] This breaks the intermolecular H-bonds effectively, guaranteeing solubility. However, this significantly shifts your signals downfield  (deshielding).
  • Recommendation: Use TFA-d only if the sample is insoluble in hot DMSO. Be aware that your chemical shifts (

    
    ) will not match literature values for the free base.
    

Q2: What chemical shifts should I expect in DMSO-d₆? Based on the structure (this compound):

  • Methyl (-CH₃): ~2.3 - 2.5 ppm (Singlet).[1]

  • Amino (-NH₂): ~6.0 - 6.5 ppm (Broad Singlet, exchangeable).[1] Note: The electron-withdrawing Br atoms may shift this further downfield compared to the parent.

  • Aromatic Proton (H4): ~7.8 - 8.2 ppm (Singlet).[1] This is the only aromatic proton remaining on the ring.

Q3: Why is the baseline noisy even after dissolving? A: The bromine atoms (⁷⁹Br/⁸¹Br) have large quadrupole moments. While this primarily affects ¹³C relaxation times (making carbons attached to Br hard to see), the high molecular weight (265.9 g/mol ) and viscosity of DMSO can shorten


 relaxation.
  • Fix: Increase the number of scans (NS) by a factor of 4 (e.g., go from 16 to 64 scans) to double the Signal-to-Noise (S/N) ratio.

References

  • Reich, H. J. (2024). Solvents and NMR - Chemical Shifts and Properties. University of Wisconsin-Madison. [Link][1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for Aminopyridine shifts and H-bonding effects). [Link][1]

Sources

Technical Guide: Temperature Control for Selective Bromination of Aminopicolines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to serve as a specialized support resource for researchers optimizing the bromination of aminopicolines. It prioritizes mechanistic understanding and practical troubleshooting over generic recipe following.

Core Principles: The Thermodynamics of Selectivity

In the bromination of aminopicolines (e.g., 2-amino-3-picoline, 2-amino-4-picoline), temperature is not merely a reaction accelerator; it is the primary switch between kinetic regioselectivity and thermodynamic over-bromination .

The amino group (-NH₂) at the C2 position is a powerful activating group, directing electrophilic substitution to the ortho (C3) and para (C5) positions. The methyl group (-CH₃) acts as a secondary, weaker director. The challenge lies in directing the bromine to the desired carbon (typically C5 for monobromination) while suppressing the formation of 3,5-dibromo species or N-bromo intermediates.

Mechanistic Pathway & Temperature Dependence

The following diagram illustrates the kinetic competition between the C5 and C3 positions and the risk of over-bromination at elevated temperatures.

BrominationPathway cluster_legend Reaction Conditions Start 2-Amino-4-Picoline TS_C5 TS: C5 Attack (Lower Ea, Kinetic) Start->TS_C5 Fast (< 0°C) TS_C3 TS: C3 Attack (Higher Ea, Steric Hindrance) Start->TS_C3 Slow (< 0°C) Mono_C5 Product A: 2-Amino-5-bromo-4-picoline (Major at < 20°C) TS_C5->Mono_C5 Mono_C3 Product B: 2-Amino-3-bromo-4-picoline (Minor, increases w/ Temp) TS_C3->Mono_C3 DiBromo Product C: 3,5-Dibromo-4-picoline (Over-reaction > 40°C) Mono_C5->DiBromo + Br2 / Heat (> 40°C) Mono_C3->DiBromo + Br2 / Heat Low Temp favors C5 Low Temp favors C5 High Temp favors Mixtures/Dibromo High Temp favors Mixtures/Dibromo

Figure 1: Kinetic vs. Thermodynamic pathways in the bromination of 2-amino-4-picoline. Note that C5 is kinetically favored due to lower steric hindrance compared to C3, which is flanked by the amino and methyl groups.

Experimental Protocols

Protocol A: High-Selectivity Monobromination (Kinetic Control)

Target: Synthesis of 5-bromo-aminopicolines (e.g., 2-amino-5-bromo-4-methylpyridine). Recommended Reagent: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) or DMF.

  • Preparation: Dissolve 1.0 eq of aminopicoline in anhydrous MeCN (0.5 M concentration).

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Why? This temperature suppresses the reaction rate at the more sterically hindered C3 position and prevents radical bromination of the methyl group [1].

  • Addition: Add 1.0–1.05 eq of NBS portion-wise over 30–60 minutes.

    • Critical: Maintain internal temperature < 5°C. Rapid addition causes localized exotherms, leading to dibromination.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC/HPLC.

  • Quench: Add saturated aqueous Na₂S₂O₃ to neutralize excess bromine.

Protocol B: Scale-Up Bromination with Elemental Bromine

Target: Cost-effective synthesis for >100g scale. Recommended Reagent: Br₂ in Acetic Acid or HBr/DCM.

  • Dissolution: Dissolve aminopicoline in Glacial Acetic Acid or DCM.

  • Temperature Control: Cool to 15–20°C .

    • Note: Elemental bromine is more reactive than NBS. Lower temperatures (< 10°C) may stall the reaction in acetic acid due to viscosity/solubility, while > 25°C risks "runaway" dibromination [2].

  • Addition: Add Br₂ (1.0 eq) dropwise.

    • Observation: An orange slurry (perbromide complex) often forms. This is normal.

  • Digestion: Allow the slurry to warm to room temperature (20–25°C) and stir until the solid dissolves and the orange color fades (approx. 2–3 hours).

Troubleshooting Center (Q&A)

Issue 1: Over-Bromination (Dibromo Impurities)

User Question: "I am trying to make 2-amino-5-bromo-3-picoline, but I keep seeing ~15% of the 4,5-dibromo or 5,6-dibromo impurity by HPLC. How do I stop this?"

Diagnosis: The amino group activates the ring so strongly that the second bromination often has a similar activation energy to the first, especially if the temperature drifts.

Corrective Actions:

Parameter Adjustment Scientific Rationale
Stoichiometry Reduce NBS/Br₂ to 0.95 eq . Starving the reaction ensures the starting material competes for the bromine, preventing the product from reacting again.
Temperature Lower by 10°C. The activation energy for the second bromination is typically higher. Lowering T exploits this gap (Kinetic Control).
Addition Mode Slower Addition. High instantaneous concentration of Br₂ favors over-bromination. Use a syringe pump if possible.

| Protonation | Add 1.0 eq H₂SO₄ . | Protonating the pyridine nitrogen (forming the pyridinium salt) deactivates the ring slightly, increasing the selectivity for the most activated position [3]. |

Issue 2: "Black Tar" Formation

User Question: "My reaction mixture turned black and viscous. The yield is terrible. What happened?"

Diagnosis: This is a classic sign of oxidative polymerization or radical side reactions . Aminopyridines are electron-rich and prone to oxidation. If you used high temperatures (> 50°C) or exposed the reaction to strong light, you likely initiated a radical bromination of the methyl group (benzylic bromination) or oxidative coupling of the amine.

Troubleshooting Steps:

  • Check Light: Wrap the flask in aluminum foil. Radical bromination of the methyl group is photo-initiated.

  • Check Temp: Never exceed 40°C unless specifically targeting the dibromo species.

  • Atmosphere: Run the reaction under Nitrogen or Argon to prevent aerobic oxidation of the amine.

Issue 3: Regioselectivity Failure (Wrong Isomer)

User Question: "I'm brominating 2-amino-4-picoline. I expect the 5-bromo product, but I'm seeing a significant amount of another isomer (likely 3-bromo). Why?"

Diagnosis: In 2-amino-4-picoline, the C3 position is "squeezed" between the amino and methyl groups, while C5 is more accessible. However, at higher temperatures, the system has enough energy to overcome the steric barrier at C3.

Decision Tree:

TroubleshootingTree Start Problem: Wrong Isomer Detected CheckTemp Is Reaction Temp > 25°C? Start->CheckTemp CheckSolvent Is Solvent Protic (AcOH)? CheckTemp->CheckSolvent No ActionLowTemp Action: Cool to -10°C (Enforce Kinetic Control) CheckTemp->ActionLowTemp Yes ActionChangeSolvent Action: Switch to MeCN or DCM (Avoid H-bonding stabilization of TS) CheckSolvent->ActionChangeSolvent Yes ActionBlock Action: Protect Amine (e.g., Acetyl) (Increase steric bulk at C3) CheckSolvent->ActionBlock No

Figure 2: Decision tree for correcting regioselectivity issues.

Frequently Asked Questions (FAQs)

Q: Can I use NBS in Methanol? A: It is risky. Methanol can participate in the reaction, potentially leading to methoxy-substituted byproducts or N-bromo intermediates that rearrange unpredictably. Acetonitrile (MeCN) is the gold standard for selectivity because it is polar (stabilizes the transition state) but aprotic (prevents solvent participation).

Q: Why is 2-amino-3-picoline easier to control than 2-amino-4-picoline? A: In 2-amino-3-picoline, the C3 position is physically blocked by the methyl group. The amino group directs to C3 and C5. Since C3 is blocked, C5 is the only highly activated spot, leading to naturally high selectivity for 2-amino-5-bromo-3-methylpyridine [4]. In 2-amino-4-picoline, both C3 and C5 are open, creating a competition that requires tighter temperature control.

Q: How do I remove the 3,5-dibromo impurity if it forms? A: Recrystallization is usually effective.

  • Solvent: Toluene or Ethanol/Water mixtures.

  • Method: The dibromo species is typically less soluble in polar solvents than the monobromo product. Alternatively, column chromatography with a gradient of Hexane/Ethyl Acetate (starting at 90:10) can separate them due to the significant polarity difference caused by the extra bromine.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. 2014. Link

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. 2016. Link

  • 2,3-Diaminopyridine (Methodology for blocking/directing). Organic Syntheses. 1964; 44: 34. Link

  • Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. BenchChem. 2025. Link

Validation & Comparative

1H NMR Spectrum Interpretation of 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 2-Amino-3,5-dibromo-6-methylpyridine (CAS: 91872-10-5), a critical intermediate in the synthesis of kinase inhibitors and complex heterocycles.

Unlike standard spectral lists, this document focuses on the comparative evolution of the spectrum from its precursor (2-amino-6-methylpyridine) to the final halogenated product. It establishes a self-validating logic for distinguishing the target molecule from common regiochemical impurities (e.g., mono-brominated species) using coupling constant analysis and chemical shift perturbations.

Structural Logic & Spectral Prediction

To interpret the spectrum accurately, one must understand the electronic environment created by the substituents on the pyridine ring.

The Target Molecule: this compound
  • Core: Pyridine Ring (Electron deficient).

  • Substituents:

    • Amino (-NH₂ at C2): Strong resonance donor (+M), shielding ortho/para positions.

    • Methyl (-CH₃ at C6): Weak inductive donor (+I).

    • Bromine (at C3 & C5): Strong inductive withdrawer (-I), deshielding adjacent protons.

The "Singlet" Diagnostic: The most critical feature of this molecule is the substitution pattern. With substituents at positions 2, 3, 5, and 6, only position 4 retains a proton .

  • Prediction: The H4 proton is isolated (no adjacent protons). It must appear as a sharp singlet .

  • Shift Logic: H4 is sandwiched between two bromine atoms (ortho-position). The inductive deshielding of two halogens significantly shifts this peak downfield compared to the precursor.

Comparative Analysis: Target vs. Alternatives

In a synthetic context, the primary challenge is distinguishing the fully brominated product from unreacted starting material or mono-brominated intermediates.

Table 1: Spectral Fingerprint Comparison (Solvent: DMSO-d₆)[1][2]
FeatureStarting Material (2-Amino-6-methylpyridine)Intermediate/Impurity (Mono-bromo species*)TARGET PRODUCT (this compound)
Aromatic Region 3 Protons (Multi-peak)2 Protons (Doublets)1 Proton (Singlet)
Coupling (J) Distinct splitting (d, t)~8.0 Hz (Ortho coupling)None (Singlet)
H4 Shift ~7.3 ppm (Triplet)~7.6 ppm (Doublet)~8.0 - 8.1 ppm (Singlet)
Methyl Shift ~2.3 ppm~2.3 - 2.4 ppm~2.4 - 2.5 ppm
NH₂ Shift ~5.8 ppm (Broad)~6.0 ppm (Broad)~6.5 ppm (Broad)

*Note: Mono-bromo impurity is typically 3-bromo or 5-bromo isomer, retaining two aromatic protons that couple to each other.

Visualization: Spectral Evolution Pathway

The following diagram illustrates the logical progression of the NMR signals during the reaction, serving as a flowchart for reaction monitoring.

SpectralEvolution Start Starting Material (2-Amino-6-methylpyridine) 3 Ar-H Signals (Doublet/Triplet) Reaction Bromination (Electrophilic Subst.) Start->Reaction Mono Impurity: Mono-Bromo 2 Ar-H Signals (Doublets, J~8Hz) Reaction->Mono Incomplete Rxn Target TARGET: Di-Bromo 1 Ar-H Signal (Sharp Singlet, ~8.0 ppm) Reaction->Target Complete Rxn Mono->Target Further Bromination

Caption: Evolution of aromatic proton signals from multiplicity (start) to singlet (product).

Experimental Protocol

To ensure reproducible data, specifically for the exchangeable amino protons, strict adherence to solvent choice is required.

Method A: Standard Characterization
  • Sample Prep: Dissolve 10–15 mg of the solid product in 0.6 mL of DMSO-d₆ .

    • Why DMSO-d₆? Chloroform (CDCl₃) often leads to broad, invisible NH₂ peaks due to quadrupole broadening and rapid exchange. DMSO-d₆ forms hydrogen bonds with the amine, sharpening the peak and shifting it downfield for easier integration.

  • Acquisition: Standard 1H parameters (e.g., 16 scans, 30° pulse angle, 1s relaxation delay).

  • Processing: Reference residual DMSO pentet to 2.50 ppm .

Method B: The "D₂O Shake" (Validation)

To confirm the assignment of the NH₂ peak:

  • Acquire the standard spectrum in DMSO-d₆.

  • Add 1–2 drops of D₂O (Deuterium Oxide) to the NMR tube.

  • Shake vigorously and re-acquire.

  • Result: The broad singlet at ~6.5 ppm will disappear (exchange with D), while the aromatic singlet (~8.0 ppm) and methyl singlet (~2.4 ppm) remain unchanged.

Detailed Data Interpretation

Below is the breakdown of the specific signals for this compound in DMSO-d₆.

Signal 1: The Aromatic Proton (H4)
  • Shift: δ 7.95 – 8.15 ppm

  • Multiplicity: Singlet (s)

  • Integration: 1H

  • Interpretation: This is the most deshielded proton due to the inductive effect of the two flanking bromine atoms at positions 3 and 5. The lack of splitting confirms that positions 3 and 5 are fully substituted.

    • QC Check: If this peak shows small "shoulders" or splitting, the sample contains mono-brominated impurity.

Signal 2: The Amino Group (-NH₂)
  • Shift: δ 6.30 – 6.60 ppm

  • Multiplicity: Broad Singlet (br s)

  • Integration: 2H

  • Interpretation: The electrons on the nitrogen are involved in resonance with the ring, giving this proton some double-bond character, which hinders rotation and broadening. The chemical shift is highly concentration-dependent.[1]

Signal 3: The Methyl Group (-CH₃)
  • Shift: δ 2.40 – 2.50 ppm

  • Multiplicity: Singlet (s)

  • Integration: 3H

  • Interpretation: Typical benzylic-like methyl shift. It appears as a singlet because there are no protons on the adjacent C5 carbon (which holds a Bromine).

Decision Logic for Purity Assessment

Use this logic flow to interpret your raw data during synthesis optimization.

DecisionLogic Input Analyze Aromatic Region (7.0 - 8.5 ppm) Check1 Is there a Singlet at ~8.0 ppm? Input->Check1 Check2 Are there other aromatic peaks? Check1->Check2 Yes Wrong CONCLUSION: Wrong Product (Mono-bromo or Start Mat) Check1->Wrong No (Doublets/Triplets present) Pure CONCLUSION: High Purity (Target Molecule) Check2->Pure No Mix CONCLUSION: Mixture (Target + Impurity) Check2->Mix Yes

Caption: Logic gate for determining product purity based on aromatic proton multiplicity.

References

  • ChemicalBook. (2023). 2-Amino-6-methylpyridine NMR Spectrum and Properties. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: this compound.[2] Retrieved from

  • National Institutes of Health (NIH). (2014). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles. (Provides comparative spectral data for substituted aminopyridines). Retrieved from

  • ResearchGate. (2017).[3] Crystal structure and characterization of 3,5-Dibromo-6-methylpyridin-2-amine. Retrieved from

Sources

13C NMR Characterization Guide: 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide synthesizes structural reactivity principles with spectroscopic data to provide a robust framework for characterizing 2-Amino-3,5-dibromo-6-methylpyridine (CAS: 91872-10-5). As direct open-source experimental datasets for this specific intermediate are rare, this guide utilizes high-confidence predictive modeling validated against experimentally verified structural analogs (e.g., 2-amino-6-picoline and 3,5-dibromo-2-aminopyridine). This approach is standard in medicinal chemistry for verifying novel or proprietary intermediates.

Executive Summary & Structural Context

This compound is a highly functionalized pyridine scaffold often employed as a granular building block in the synthesis of kinase inhibitors and agrochemicals.

In drug development, the critical quality attribute (CQA) for this intermediate is regiochemical purity . Specifically, distinguishing the target 3,5-dibromo species from the 3-mono-bromo or 5-mono-bromo impurities is difficult by HPLC alone due to similar polarities. Carbon-13 NMR provides the definitive structural fingerprint required for this validation.

The "Fingerprint" Logic

The introduction of bromine atoms onto the pyridine ring introduces a significant Heavy Atom Effect , causing an upfield shift (shielding) of the ipso-carbons (C3 and C5), contrary to the inductive electron-withdrawing nature of halogens. This guide compares the target molecule against its precursors to establish these diagnostic signals.

Structural Assignment & Predicted Shifts

The following data represents the high-confidence predicted chemical shifts (DMSO-d₆) based on Substituent Chemical Shift (SCS) additivity rules derived from pyridine analogs.

Table 1: Diagnostic 13C NMR Data (DMSO-d₆)

Target vs. Precursor (2-Amino-6-methylpyridine)

Carbon PositionAssignmentTarget Shift (δ ppm)Precursor Shift (δ ppm)Δ Shift (Effect of Bromination)Signal Type
C2 C-NH₂156.5 ± 1.5 159.2-2.7 (Shielding)Quaternary (Low Intensity)
C6 C-Me154.0 ± 1.5 156.8-2.8 (Shielding)Quaternary (Low Intensity)
C4 C-H143.5 ± 2.0 113.5+30.0 (Deshielding) Methine (High Intensity)
C5 C-Br109.0 ± 2.0 115.2 (C-H)-6.2 (Ipso-Shielding)Quaternary (Distinctive)
C3 C-Br106.5 ± 2.0 107.8 (C-H)-1.3 (Ipso-Shielding)Quaternary (Distinctive)
Me -CH₃23.5 ± 1.0 24.1-0.6Methyl (High Intensity)

Critical Analysis:

  • The C4 Shift: The most dramatic change occurs at C4. In the precursor, C4 is shielded by the para-amino group. In the dibromo target, C4 is flanked by two bromine atoms. While bromines shield the ipso carbon, they deshield the ortho positions (C4) via the inductive effect (-I), pushing C4 downfield to ~143 ppm.

  • The C-Br Signals: Look for two weak quaternary signals in the 105–110 ppm region. This is the "Bromine Fingerprint." If you see signals at 115-125 ppm here, you likely have the non-brominated species or a different regioisomer.

Comparative Analysis: Target vs. Impurities

This section compares the target against its most common synthetic impurities (Mono-bromo species) to facilitate troubleshooting.

Table 2: Distinguishing Impurities
FeatureTarget: 3,5-DibromoImpurity: 5-Bromo-onlyImpurity: 3-Bromo-only
Number of C-H Signals 1 (C4) 2 (C3, C4)2 (C4, C5)
C-Br Signals (<115 ppm) 2 (C3, C5) 1 (C5)1 (C3)
C4 Chemical Shift ~143 ppm ~138 ppm~135 ppm

Visualizing the Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum and confirming the structure.

NMR_Assignment_Flow Start Acquire 13C {1H} NMR (DMSO-d6) Count_Peaks Count Signals (Expected: 6 Total) Start->Count_Peaks Check_Methyl Identify Methyl Group (~20-25 ppm) Count_Peaks->Check_Methyl Check_LowField Identify C2 & C6 (>150 ppm) Check_Methyl->Check_LowField Check_HighField Identify C-Br Region (100-115 ppm) Check_LowField->Check_HighField Decision Are there 2 Quaternary Peaks in 100-115 ppm? Check_HighField->Decision Result_Pass CONFIRMED: 3,5-Dibromo Product Decision->Result_Pass Yes Result_Fail SUSPECT: Mono-bromo or Regioisomer Decision->Result_Fail No

Figure 1: Decision tree for structural verification of this compound via 13C NMR.

Experimental Protocol for Optimal Resolution

To ensure the quaternary C-Br carbons (which have long relaxation times and no NOE enhancement) are visible, follow this specific acquisition protocol.

Sample Preparation[2][3][4][5]
  • Solvent: DMSO-d₆ is preferred over CDCl₃.

    • Reason: 2-aminopyridines often aggregate in chloroform. DMSO disrupts hydrogen bonding, resulting in sharper peaks.

  • Concentration: High concentration is vital. Dissolve 30–50 mg of sample in 0.6 mL solvent.

    • Note: If solubility is poor, gently warm the tube to 40°C.

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Why: The C3 and C5 carbons are quaternary and attached to heavy atoms (Br). They relax slowly. A standard D1 (1.0s) may suppress these signals, making them look like noise.

  • Scans (NS): Minimum 1024 scans .

    • Why: To distinguish the low-intensity C-Br peaks from the baseline noise.

  • Spectral Width: -10 to 200 ppm.

Synthesis & Purification Workflow Context

Understanding where this data fits in the synthesis pipeline is crucial for process chemists.

Synthesis_Workflow SM Start: 2-Amino-6-picoline Reaction Bromination (Br2, AcOH, NaOAc) SM->Reaction Workup Workup: Neutralize & Filter Reaction->Workup Crude Crude Solid (Mix of Mono/Di-bromo) Workup->Crude Purification Recrystallization (EtOH/Water) Crude->Purification Validation 13C NMR Validation (Check C3/C5) Purification->Validation

Figure 2: Integration of 13C NMR validation within the synthetic workflow.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1653 (2-Amino-6-methylpyridine). Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for Substituent Chemical Shift additivity rules).
  • Han, J., et al. (2015). "Synthesis and biological evaluation of 2-amino-3,5-dibromopyridine derivatives." European Journal of Medicinal Chemistry.
  • Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. Available at: [Link]

Comparative Guide: FTIR Characterization of 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of pharmaceutical intermediates, 2-Amino-3,5-dibromo-6-methylpyridine (CAS: 91872-10-5) represents a critical scaffold, often utilized in the development of antiviral agents and kinase inhibitors. Its structural integrity is defined by three distinct functionalities: the electron-donating amino group, the steric-directing methyl group, and the electron-withdrawing bromine substituents at the 3 and 5 positions.

This guide provides a comparative spectral analysis to validate the synthesis of this molecule. Unlike standard data sheets, we focus on the differential diagnosis —how to distinguish the target product from its starting material (2-Amino-6-methylpyridine ) and potential under-brominated impurities using Fourier Transform Infrared (FTIR) spectroscopy.

Key Spectral Markers[1][2][3]
  • Validation of Bromination: Appearance of C-Br stretching vibrations in the fingerprint region (600–500 cm⁻¹).

  • Validation of Regiochemistry: Disappearance of C-H out-of-plane (OOP) bending modes associated with the C3 and C5 positions.

  • Retention of Core Motifs: Stability of the Methyl C-H stretches (~2920 cm⁻¹) and Amino N-H doublet (~3400–3300 cm⁻¹).

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct precursor. This "Before/After" comparison is the most robust method for monitoring reaction progress.

Table 1: Differential FTIR Assignment (Precursor vs. Product)
Functional GroupMode of VibrationPrecursor: 2-Amino-6-methylpyridine (cm⁻¹)Target: this compound (cm⁻¹)Diagnostic Logic
Amino (-NH₂) N-H Asymmetric Stretch~3444 (s)3450–3480 (m) Shift: Br atoms withdraw electron density, slightly stiffening the N-H bond (inductive effect).
N-H Symmetric Stretch~3335 (s)3340–3360 (m) Shift: Retained doublet confirms primary amine integrity.
N-H Scissoring (Bend)~1610 (s)1620–1630 (s) Shift: Slight blue shift due to ring deactivation by halogens.
Methyl (-CH₃) C-H Asymmetric Stretch~2925 (m)2920–2930 (w) Retention: Confirms the methyl group at C6 remained intact during bromination.
Pyridine Ring C=N / C=C Ring Stretch1590–1440 (multiple)1560–1420 (s) Pattern Change: Mass effect of heavy Br atoms shifts ring breathing modes to lower frequencies.
Aromatic C-H C-H Out-of-Plane Bend~735 (s)Absent / Altered Disappearance: The Precursor has H at C3, C4, C5. The Target has H only at C4. The loss of the 735 cm⁻¹ band is critical proof of substitution.
Carbon-Halogen C-Br StretchAbsent 680–550 (s) Appearance: Strong, broad bands in the far fingerprint region. Definitive proof of bromination.

(Note: "s" = strong, "m" = medium, "w" = weak. Exact values may vary ±5 cm⁻¹ depending on sample matrix, e.g., KBr vs. ATR).

Detailed Mechanistic Analysis

The "Fingerprint" of Bromination (1000–500 cm⁻¹)

The most significant transformation occurs in the low-frequency region. The introduction of two heavy bromine atoms (atomic mass ~80) onto the pyridine ring drastically alters the "ring breathing" and deformation modes.

  • Observation: Look for new, intense absorption bands between 600 and 500 cm⁻¹ .

  • Causality: These bands arise from the C-Br stretching vibration coupled with ring deformation. In 2-amino-3,5-dibromopyridine analogs, these are the dominant features in the far-IR.

The Amino Group Environment

The amino group at Position 2 is capable of intra- and intermolecular hydrogen bonding.

  • Inductive Effect: The Bromines at C3 and C5 are electronegative. They pull electron density from the ring, and consequently from the exocyclic Nitrogen. This reduces the basicity of the amine but increases the force constant of the N-H bonds, typically causing a slight shift to higher wavenumbers (blue shift) compared to the non-halogenated precursor.

  • Dimerization: In the solid state (KBr pellet), this molecule likely forms centrosymmetric dimers via N-H···N hydrogen bonds, which can broaden the N-H stretching bands.

Regiochemistry Verification (The "Missing" Peaks)

The precursor (2-amino-6-methylpyridine) contains three adjacent ring hydrogens (if we consider the unsubstituted positions). However, the target molecule is a pentasubstituted pyridine ring with only one aromatic hydrogen remaining (at Position 4).

  • The Test: If your spectrum still shows a complex pattern of C-H bending modes in the 800–700 cm⁻¹ range similar to the starting material, your reaction is incomplete (likely mono-brominated intermediates).

Experimental Protocol: Validated FTIR Workflow

To ensure reproducibility and minimize artifacts (such as water interference), follow this optimized protocol.

Method: Solid-State Transmission (KBr Pellet)

Preferred for structural elucidation of crystalline solids.

  • Sample Preparation:

    • Dry the sample of this compound in a vacuum oven at 40°C for 2 hours to remove surface moisture (hygroscopicity is common in aminopyridines).

    • Mix 1.5 mg of sample with 250 mg of spectroscopic-grade Potassium Bromide (KBr).

    • Grind intimately in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect scattering).

  • Pellet Formation:

    • Press the powder mixture at 8–10 tons of pressure for 2 minutes under a vacuum to evacuate trapped air.

    • Quality Check: The resulting pellet should be transparent/translucent. If cloudy, regrind.

  • Acquisition Parameters:

    • Range: 4000–400 cm⁻¹ (Crucial to capture C-Br bands).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio).

    • Background: Run a blank KBr pellet immediately prior to the sample.

Alternative: ATR (Attenuated Total Reflectance)
  • Pros: Faster, non-destructive.

  • Cons: Lower sensitivity in the 4000–3000 cm⁻¹ region; peak shifts of 2–5 cm⁻¹ relative to transmission data.

  • Correction: Apply "ATR Correction" in your software to account for penetration depth dependence on wavelength.

Visualizations

Analytical Workflow

This diagram outlines the decision-making process during the synthesis and characterization phase.

AnalyticalWorkflow Start Crude Reaction Mixture Purification Purification (Recrystallization/Chromatography) Start->Purification Isolate Isolated Solid (Target: this compound) Purification->Isolate FTIR FTIR Analysis (KBr / ATR) Isolate->FTIR Decision Check Fingerprint Region (1000 - 500 cm⁻¹) FTIR->Decision Pass PASS: 1. C-Br bands present 2. C-H (C3/C5) absent Decision->Pass Criteria Met Fail FAIL: Complex C-H bends remaining (Mono-bromo impurity) Decision->Fail Criteria Unmet Fail->Purification Reprocess

Figure 1: Analytical workflow for validating the bromination of aminopyridines.

Spectral Logic Flow

This diagram illustrates the causality between structural changes and spectral shifts.

SpectralLogic Precursor Precursor Structure (H at C3, C5) Reaction Bromination Reaction (+ 2 Br atoms) Precursor->Reaction Result3 Lost Band: C-H Bending (735 cm⁻¹) Precursor->Result3 Replaced by Br Product Product Structure (Br at C3, C5) Reaction->Product MassEffect Mass Effect: Heavier Ring Product->MassEffect Inductive Inductive Effect: Electron Withdrawal Product->Inductive Result1 New Band: C-Br Stretch (600-500 cm⁻¹) MassEffect->Result1 Result2 Shifted Band: N-H Stiffening (Blue Shift) Inductive->Result2

Figure 2: Correlating structural modifications to specific changes in the IR spectrum.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). 2-Amino-6-methylpyridine IR Spectrum (Precursor Data). NIST Chemistry WebBook. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. (Authoritative source for C-Br and Pyridine ring assignments).[1]

  • Heterocyclic Letters. Synthesis and characterization of brominated aminopyridines. (Context for synthesis and impurity profiles). Retrieved from

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 2-Amino-3,5-dibromo-6-methylpyridine , a critical scaffold in medicinal chemistry. It contrasts the target molecule's spectral signature against its primary structural analogs (alternatives/impurities) to assist researchers in precise structural verification and impurity profiling.

Executive Summary

This compound (CAS: 91872-10-5) is a functionalized pyridine intermediate often used in the synthesis of kinase inhibitors and complex heterocycles.[1] In drug development, verifying the dibromination pattern is critical, as under-brominated (mono-bromo) or isomeric impurities can significantly alter downstream biological activity.

This guide compares the MS performance of the target molecule against its most common synthetic impurities:

  • Alternative A (Impurity): 2-Amino-5-bromo-6-methylpyridine (Mono-bromo).

  • Alternative B (Starting Material): 2-Amino-6-methylpyridine (Non-halogenated).

Key Finding: The target molecule exhibits a diagnostic 1:2:1 triplet isotopic signature at m/z 264, 266, and 268, which serves as the primary differentiator from the 1:1 doublet of mono-bromo alternatives.

Theoretical Framework: The Isotopic Fingerprint

The presence of two bromine atoms creates a unique spectral envelope governed by the natural abundance of


 (50.7%) and 

(49.3%).[2][3] This "fingerprint" is the most reliable method for distinguishing the product from alternatives.
Table 1: Comparative Isotopic Signatures (Molecular Ion Region)
FeatureTarget Product (Dibromo)Alternative A (Mono-bromo)Alternative B (Non-bromo)
Formula



Monoisotopic Mass 263.9 Da (

)
185.9 Da (

)
108.1 Da
Isotope Pattern Triplet (1:2:1) Doublet (1:1) Singlet (M+1 is small)
Key m/z Peaks 264 (

)266 (

)268 (

)
186 (

)188 (

)
108 (M)109 (M+1)
Differentiation Distinctive "M+2" base peak height.[2][4]Equal height M and M+2.[4]No significant M+2.

Fragmentation Mechanics (EI vs. ESI)

Understanding the fragmentation pathway allows for the confirmation of the substitution pattern (3,5-dibromo vs. other isomers).

Electron Ionization (EI) - Hard Ionization

In EI (70 eV), the molecular ion (


) is prominent but unstable. The fragmentation is driven by the sequential loss of halogen radicals and neutral small molecules.
  • Primary Loss: Homolytic cleavage of the C-Br bond. The loss of the first Br atom yields a cluster around m/z 185/187.

  • Secondary Loss: Loss of the second Br atom yields the amino-methyl-pyridine core (m/z 106).

  • Ring Degradation: Typical pyridine fragmentation involves the loss of HCN (27 Da) from the amino-pyridine core.

Electrospray Ionization (ESI) - Soft Ionization

In ESI (+), the molecule forms a stable protonated ion


.
  • Observed Species: m/z 265, 267, 269.

  • Fragmentation (CID): Collision-Induced Dissociation requires higher energy to break the C-Br bond compared to EI. The primary fragment is often

    
     or 
    
    
    
    .
Visualization: Fragmentation Pathway (EI Mode)

The following diagram illustrates the logical decay of the target molecule under Electron Impact ionization.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 264, 266, 268 (1:2:1 Ratio) Frag_1 [M - Br]+ m/z 185, 187 (1:1 Ratio) M_Ion->Frag_1 - Br• (79/81 Da) Frag_4 [M - CH3]+ m/z ~250 (Triplet) (Minor Pathway) M_Ion->Frag_4 - CH3• (15 Da) Frag_2 [M - 2Br]+ m/z 106 (Base Pyridine Core) Frag_1->Frag_2 - Br• (79/81 Da) Frag_3 [M - 2Br - HCN]+ m/z 79 (Ring Contraction) Frag_2->Frag_3 - HCN (27 Da)

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for this compound, showing the sequential loss of bromine atoms.

Experimental Protocol: Structural Validation

To objectively compare the product against alternatives, follow this self-validating protocol. This workflow ensures that the observed mass spectrum confirms both the elemental composition and the purity.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade).

  • Concentration: Dilute to 10 µg/mL for ESI or 100 µg/mL for GC-MS (EI).

  • Control: Prepare a blank methanol sample to rule out background interference.

Step 2: Instrument Configuration (GC-MS)
  • Inlet Temp: 250°C.

  • Column: DB-5ms or equivalent (non-polar).

  • Oven Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

  • Scan Range: m/z 50–400.

Step 3: Data Analysis & Acceptance Criteria

For the sample to be confirmed as This compound , it must meet these criteria:

  • Retention Time: Distinct from the mono-bromo precursor (mono-bromo typically elutes earlier due to lower MW).

  • Isotope Ratio Check:

    • Measure the intensity of the peak at m/z 264 (

      
      ).
      
    • Measure the intensity of the peak at m/z 266 (

      
      ).
      
    • Validation Calculation: The ratio

      
       must be approximately 2.0  (
      
      
      
      ).
    • If the ratio is ~1.0, the sample is the Mono-bromo alternative.

Comparative Performance Data

The following table summarizes the theoretical mass spectral peaks expected for the target versus its primary impurity.

Table 2: Peak List Comparison (EI Source)
m/z (Nominal)Target Product (Dibromo)Alternative A (Mono-bromo)Assignment
268 25% < 1%

266 50% < 1%

264 25% < 1%

188 30% (Fragment)50% (Molecular Ion) Mono-bromo species
186 30% (Fragment)50% (Molecular Ion) Mono-bromo species
106 100% (Base Peak*)100% (Base Peak)

(De-brominated core)

*Note: In many halogenated pyridines, the de-halogenated core or the mono-halogenated fragment becomes the base peak due to the lability of the C-Br bond.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Amino-6-methylpyridine (Substructure). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: this compound (CID 24878661).[1] National Library of Medicine. [Link]

  • Chemistry LibreTexts. Mass Spectrometry: Isotope Effects (Halogens).[Link]

Sources

HPLC Method Development Guide: Purity Analysis of 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Amino-3,5-dibromo-6-methylpyridine (CAS: 24032-09-7). Unlike generic protocols, this approach addresses the specific chromatographic challenges posed by halogenated aminopyridines: low pKa values, potential for peak tailing due to silanol interactions, and the critical need to resolve mono-brominated process impurities.

We compare a standard "Generic Acidic C18" approach against an Optimized Neutral pH Phenyl-Hexyl method, demonstrating why the latter offers superior selectivity and reliability for drug development workflows.

Part 1: Compound Profile & Chromatographic Challenges

Understanding the physicochemical nature of the analyte is the first step in rational method design.

Physicochemical Properties[1][2][3][4][5][6]
  • Structure: A pyridine core with an electron-donating amino group (

    
    ) and methyl group, counteracted by two strongly electron-withdrawing bromine atoms.
    
  • Basicity (pKa): While typical aminopyridines have a pKa

    
     6-7, the two bromine atoms significantly reduce the electron density on the ring nitrogen. The estimated pKa is < 3.0 .
    
  • Hydrophobicity (LogP): The addition of two bromines and a methyl group makes the molecule moderately hydrophobic (LogP

    
     2.0 - 2.5).
    
The Impurity Landscape

The synthesis typically involves the bromination of 2-amino-6-methylpyridine.[1] Consequently, the method must resolve:

  • Starting Material: 2-Amino-6-methylpyridine (Polar, elutes early).

  • Intermediate: 2-Amino-3-bromo-6-methylpyridine (Mono-bromo, elutes mid-gradient).

  • Target: this compound (Di-bromo, elutes late).

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the chemical relationship between the analytes, which dictates the separation order.

ImpurityPathway cluster_legend Chromatographic Implication SM Starting Material (2-Amino-6-methylpyridine) LogP ~ 0.5 Mono Impurity A (Intermediate) (2-Amino-3-bromo-6-methylpyridine) LogP ~ 1.3 SM->Mono + Br2 (Bromination) Target Target Analyte (this compound) LogP ~ 2.1 Mono->Target + Br2 (Bromination) Note Separation driven by hydrophobicity increase (Br addition)

Figure 1: Synthetic pathway showing the stepwise increase in hydrophobicity from starting material to target.

Part 2: Method Comparison & Selection

We evaluated two distinct approaches. The "Generic" method represents a typical starting point in many labs, while the "Optimized" method represents the recommended protocol.

Comparison Table
FeatureMethod A: Generic Acidic C18Method B: Optimized Neutral Phenyl-Hexyl
Column Standard C18 (3.5 µm)Phenyl-Hexyl (3.5 µm or 2.7 µm Core-Shell)
Mobile Phase pH Acidic (0.1% Formic Acid, pH ~2.7)Neutral (10mM Ammonium Acetate, pH 6.0)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interactions
Peak Shape Broad / Tailing (Tailing Factor > 1.5)Sharp / Symmetrical (Tailing Factor < 1.2)
Selectivity (

)
Low for halogenated isomersHigh (Halogens interact with Phenyl phase)
Suitability NOT RECOMMENDED RECOMMENDED
Why Method A Fails (The Science)

At pH 2.7, the pyridine nitrogen is partially protonated (close to its pKa). This leads to:

  • Ionic Interaction: The positively charged nitrogen interacts with residual silanols on the silica surface, causing peak tailing.

  • Retention Shift: The ionized form is more polar, eluting earlier and potentially co-eluting with the mono-bromo impurity.

Why Method B Succeeds
  • pH Control: At pH 6.0, the molecule is fully deprotonated (neutral free base). This eliminates silanol interactions and maximizes hydrophobic retention.

  • Stationary Phase Chemistry: The Phenyl-Hexyl phase offers unique selectivity for halogenated aromatics through

    
    -
    
    
    
    electron interactions. The electron-deficient brominated ring interacts strongly with the electron-rich phenyl stationary phase, enhancing resolution between the mono- and di-bromo species.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The "System Suitability" step ensures the column and mobile phase are performing correctly before samples are analyzed.

Instrumentation & Conditions
  • System: HPLC with UV/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Column Temp: 40°C (Improves mass transfer and reduces backpressure).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 245 nm (Primary) and 280 nm (Secondary/Confirmation).

  • Injection Volume: 5 µL.

Mobile Phase Preparation[8][9]
  • Solvent A (Buffer): 10 mM Ammonium Acetate in Water. Adjust pH to 6.0 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Sample: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • System Suitability Solution (SSS): Mix 1 mg of Starting Material (2-Amino-6-methylpyridine) and 1 mg of Target Product in 10 mL Diluent. Crucial for verifying resolution.

Part 4: Method Development Logic & Troubleshooting

The following decision tree illustrates the logical flow used to arrive at this protocol, serving as a guide for troubleshooting future deviations.

MethodLogic Start Start: Define Analyte (Basic Pyridine + Halogens) CheckPKa Check pKa (Est. < 3.0 due to Br) Start->CheckPKa SelectpH Select Mobile Phase pH Goal: Neutral Species CheckPKa->SelectpH LowpH Low pH (< 3) Protonated = Tailing SelectpH->LowpH Avoid NeutralpH Neutral pH (6.0) Free Base = Sharp Peaks SelectpH->NeutralpH Select SelectCol Select Column Chemistry NeutralpH->SelectCol C18 C18 Good, but generic SelectCol->C18 Phenyl Phenyl-Hexyl Excellent for Halogens SelectCol->Phenyl Preferred

Figure 2: Logical decision tree prioritizing neutral pH and phenyl-hexyl chemistry.

Part 5: System Suitability & Acceptance Criteria

To ensure the method is "Trustworthy" and self-validating, every run must meet these criteria based on the System Suitability Solution (SSS) .

  • Resolution (

    
    ):  > 2.0 between Starting Material and Target Peak.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target Peak (Ideal < 1.2).
    
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

  • Retention Time: Target peak typically elutes at ~10-12 minutes under these conditions.

Troubleshooting
  • Peak Tailing: If tailing increases, check the pH of the buffer. If pH drops < 5, protonation may occur. Ensure column temperature is stable at 40°C.

  • Loss of Resolution: If the mono-bromo impurity merges with the target, lower the gradient slope (e.g., extend gradient to 20 mins) or reduce Acetonitrile start % to 5%.

References

  • PubChem. (2025).[4] 2-Amino-3-bromo-6-methylpyridine (Compound Summary). National Library of Medicine. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.[Link]

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.[5] ResearchGate.[5] [Link]

  • Organic Syntheses. (1951). 2,3-Diaminopyridine (Synthesis of brominated aminopyridines).[6] Org.[4] Synth. 1951, 31, 38. [Link]

Sources

Comparative Guide: Reactivity of 2-Amino-3,5-dibromo-6-methylpyridine vs. 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Amino-3,5-dibromo-6-methylpyridine and 2-Amino-3,5-dibromopyridine , focusing on their divergent reactivity profiles in organometallic catalysis and nucleophilic substitution.

Executive Summary

The core distinction between these two scaffolds lies in the C6-methyl group , which acts as a steric gatekeeper.

  • 2-Amino-3,5-dibromopyridine (Molecule B) acts as a highly regioselective scaffold, with the C5-position being significantly more reactive towards Palladium-catalyzed cross-couplings (Suzuki, Stille) due to steric accessibility.

  • This compound (Molecule A) exhibits a "steric clamp" effect. The C6-methyl group sterically crowds the C5-position, drastically reducing its reactivity. This often necessitates higher energy conditions (catalyst/temperature) for C5-functionalization or results in a loss of regioselectivity (competitive C3 coupling).

Key Takeaway for Drug Design: Use Molecule B for rapid, predictable C5-diversification. Use Molecule A when a methyl "blocking group" is required to increase metabolic stability (blocking C6 oxidation) or to modulate the atropisomerism of C5-biaryl motifs, bearing in mind the synthetic penalty of reduced reactivity.

Structural & Electronic Analysis

The reactivity differences are governed by the interplay of the electron-donating amino group (EDG) and the steric bulk of substituents.

FeatureThis compound (Molecule A)2-Amino-3,5-dibromopyridine (Molecule B)[1]
C3 Environment Hindered : Flanked by C2-NH₂ and C4-H.Hindered : Flanked by C2-NH₂ and C4-H.
C5 Environment Blocked : Flanked by C4-H and C6-CH₃ .Accessible : Flanked by C4-H and C6-H .
Electronic State Electron-Rich : Methyl (+I effect) + Amino (+M effect) make the ring less electrophilic. Oxidative addition is slower.Moderately Electron-Rich : Amino (+M effect) deactivates nucleophilic attack but C5 is accessible.
pKa (Pyridine N) Higher (~7.0) : Methyl group increases basicity, potentially poisoning Lewis acidic catalysts.Lower (~2.5-3.0) : Less basic, better compatibility with acidic conditions.
Steric Impact Visualization

The following diagram illustrates the steric congestion zones that dictate the regioselectivity.

G cluster_A Molecule A: 6-Methyl Analog cluster_B Molecule B: Non-Methylated A_Core Pyridine Ring (Electron Rich) A_C3 C3-Br Hindered by NH2 A_Core->A_C3 A_C5 C5-Br BLOCKED by C6-Me A_Core->A_C5 B_Core Pyridine Ring B_C3 C3-Br Hindered by NH2 B_Core->B_C3 B_C5 C5-Br ACCESSIBLE B_Core->B_C5

Caption: Steric analysis showing the "Blocked" nature of C5 in the 6-methyl analog vs. the "Accessible" C5 in the standard scaffold.

Reactivity Profile Comparison

A. Regioselective Suzuki-Miyaura Coupling

This is the most common transformation for these intermediates.

  • Molecule B (Non-Methyl) :

    • Outcome : >95% Selectivity for C5-arylation .

    • Mechanism : The Pd(0) catalyst preferentially undergoes oxidative addition at the less sterically hindered C5-Br bond. The C3-Br bond is shielded by the ortho-amino group.

    • Conditions : Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 80°C.

  • Molecule A (6-Methyl) :

    • Outcome : Reduced Reactivity or Mixed Regioselectivity .

    • Mechanism : The C6-methyl group introduces steric clash (A-value ~1.70) adjacent to C5. This makes the C5-Br bond nearly as hindered as the C3-Br bond.

    • Consequence : Reaction rates drop significantly. To achieve C5 coupling, highly active catalyst systems (e.g., Buchwald precatalysts like XPhos Pd G3 or S-Phos ) are required to overcome the steric barrier. In some cases, C3-coupling becomes competitive.

B. Nucleophilic Aromatic Substitution (SNAr)
  • Molecule B : The Br at C3 and C5 are not activated for SNAr because they are meta to the ring nitrogen (which activates ortho/para). However, the amino group can be converted to a diazonium salt (Sandmeyer), allowing substitution at C2.

  • Molecule A : The 6-methyl group donates electron density (+I), making the ring even less susceptible to SNAr.

C. Halogen-Lithium Exchange
  • Molecule B : Treatment with n-BuLi typically results in C3-lithiation (despite steric hindrance) due to the Directing Group Effect (DoM) of the C2-amino group (or deprotonated amine Li-amide). The Li coordinates to the amine nitrogen, directing exchange to the ortho-C3 position.

  • Molecule A : Similar behavior (C3 preference), but the C6-methyl group prevents any potential "halogen dance" or isomerization to the C6 position, making the C3-lithio species more configurationally stable.

Experimental Protocols

Protocol 1: Regioselective C5-Suzuki Coupling (Optimized for Molecule B)

Use this for 2-Amino-3,5-dibromopyridine.

  • Reagents :

    • Substrate: 1.0 equiv (252 mg, 1.0 mmol)

    • Boronic Acid: 1.1 equiv (Ph-B(OH)₂)

    • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

    • Base: 2M Na₂CO₃ (2.5 equiv)

    • Solvent: 1,4-Dioxane (10 mL, degassed)

  • Procedure :

    • Combine solid reagents in a sealed tube under Argon.

    • Add degassed solvents.

    • Heat to 80°C for 4 hours.

    • Note: Monitoring by HPLC will show rapid consumption of starting material and formation of the mono-coupled product.

  • Workup : Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Expected Yield : 85-92% (C5-product).

Protocol 2: Forcing C5-Coupling (Optimized for Molecule A)

Use this for this compound.

  • Reagents :

    • Substrate: 1.0 equiv (266 mg, 1.0 mmol)

    • Boronic Acid: 1.5 equiv (Excess required due to slower rate)

    • Catalyst: XPhos Pd G3 (5 mol%) or Pd₂(dba)₃ / S-Phos

    • Base: K₃PO₄ (3.0 equiv) - Stronger, anhydrous base helps

    • Solvent: Toluene/H₂O (10:1) or n-Butanol

  • Procedure :

    • Combine reagents in a microwave vial.

    • Heat to 100-110°C (conventional) or 120°C (Microwave, 30 min).

    • Critical Step: If conversion stalls, add fresh catalyst (2 mol%) and boronic acid.

  • Expected Yield : 60-75% (C5-product).

    • Warning: Check for bis-coupling (C3,C5-diphenyl) if temperature is too high.

Comparative Data Table

Reaction Parameter2-Amino-3,5-dibromopyridine This compound
Primary Reactive Site C5 (High Selectivity)C5 (Low/Moderate Selectivity)
Relative Rate (Suzuki) 1.0 (Reference)~0.1 (Significantly Slower)
Catalyst Requirement Standard (PPh₃ based)Advanced (Dialkylbiaryl phosphines)
Main Impurity Bis-coupled product (<5%)Unreacted SM or C3-isomer
Solubility Moderate in MeOH/DCMGood in organic solvents (Methyl lipophilicity)

Reaction Pathway Diagram

ReactionPath cluster_PathB Path B: No Methyl Group cluster_PathA Path A: With 6-Methyl Group Start Starting Material (Dibromo-Pyridine) Step1_B Oxidative Addition at C5 (Fast) Start->Step1_B Pd(0) Step1_A Oxidative Addition at C5 (Slow/Hindered) Start->Step1_A Pd(0) / Steric Clash Prod_B Product: 5-Aryl-2-amino-3-bromopyridine (>90% Yield) Step1_B->Prod_B Ar-B(OH)2 Branch_A Competitive Pathways Step1_A->Branch_A Prod_A1 Major: 5-Aryl Product (Requires High Temp) Branch_A->Prod_A1 Prod_A2 Minor: 3-Aryl Product (Loss of Regiocontrol) Branch_A->Prod_A2

Caption: Reaction coordinate showing the divergence in pathway efficiency. Path B is direct and selective; Path A is hindered and prone to side reactions.

References

  • Regioselectivity in Suzuki Coupling of Dihalopyridines

    • Source: Journal of Organic Chemistry
    • Context: Establishes the general rule that C5 is preferred over C3 in 2-amino-3,5-dibromopyridines due to steric factors.
  • Synthesis and Reactivity of 2-Amino-5-bromo-6-methylpyridine

    • Source: ChemicalBook / Patent Liter
    • Context: Describes the synthesis via bromination of 2-amino-6-methylpyridine, confirming the accessibility of the scaffold but highlighting the need for forcing conditions in subsequent couplings.
  • Steric Effects in Pyridine Cross-Couplings

    • Source: Organic Letters
    • Context: Discusses the use of Buchwald ligands (S-Phos, XPhos) to overcome "ortho-ortho" steric hindrance in pyridine couplings, relevant for the 6-methyl analog.
  • Halogen-Lithium Exchange in Aminopyridines

    • Source: Tetrahedron
    • Context: Details the directing effect of the 2-amino group favoring C3-lithi

Sources

Definitive Structural Elucidation of 2-Amino-3,5-dibromo-6-methylpyridine: SC-XRD vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of halogenated pyridine scaffolds—specifically 2-Amino-3,5-dibromo-6-methylpyridine (CAS: 91872-10-5)—researchers frequently encounter a "regioisomeric blind spot." Standard spectroscopic methods like


H NMR often yield ambiguous data due to the highly substituted nature of the pyridine ring, which leaves only a single aromatic proton.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Mass Spectrometry , establishing SC-XRD as the requisite tool for absolute structural confirmation. We provide experimental workflows, comparative data tables, and decision-making frameworks for drug development professionals.

The Structural Challenge: The "One-Proton" Ambiguity

When brominating 2-amino-6-methylpyridine, the directing effects of the amino group (ortho/para) and the methyl group generally favor the 3,5-substitution pattern. However, reaction conditions can yield thermodynamic or kinetic byproducts, including 3,4-dibromo or 4,5-dibromo isomers.

Why NMR is Insufficient

In the target molecule (3,5-dibromo), the only remaining aromatic proton is at the C4 position.

  • 
    H NMR Result:  A single singlet peak.
    
  • The Problem: Isomers with protons at C3 or C5 would also appear as singlets if no adjacent protons exist for coupling (

    
    -coupling = 0). While NOESY (Nuclear Overhauser Effect Spectroscopy) can suggest spatial proximity (e.g., H4 coupling to neither Methyl nor Amino groups strongly), it often lacks the resolution to definitively rule out conformers in crowded halogenated rings.
    
Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the utility of analytical techniques for this specific brominated pyridine.

FeatureMethod A: SC-XRD (Recommended)Method B: NMR (

H,

C, NOESY)
Method C: HR-MS
Primary Output 3D Electron Density Map (

coords)
Chemical Shift (

) & Coupling (

)
Mass-to-Charge Ratio (

)
Regioisomer Certainty Absolute (100%) Inferential (60-80%)None (Isomers have identical mass)
Sample Requirement Single Crystal (

mm)
Solution (~5 mg)Solution (<1 mg)
Key Limitation Requires crystalline solidAmbiguous for quaternary carbonsCannot distinguish positional isomers
Turnaround Time 24–48 Hours (including growth)15 Minutes15 Minutes
Cost Efficiency Moderate (High equipment cost)High (Routine)High (Routine)

Senior Scientist Insight: While NMR is faster, the cost of proceeding with the wrong isomer in a drug development pipeline is exponential. SC-XRD provides the " go/no-go " certainty required for GMP standards.

Technical Guide: SC-XRD Structure Confirmation
3.1 Experimental Protocol

This protocol is designed to grow diffraction-quality crystals of this compound, exploiting the heavy atom effect of bromine for easy phasing.

Step 1: Crystallization (Slow Evaporation Method) [1][2]

  • Solvent System: Ethanol/Hexane (1:1) or Dichloromethane (DCM).

  • Procedure: Dissolve 20 mg of the crude solid in minimal warm ethanol. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Add hexane dropwise until slight turbidity is observed, then add one drop of ethanol to clear. Cap the vial with parafilm and poke 3–5 small holes.
    
  • Conditions: Store at 4°C in a vibration-free environment for 48–72 hours.

  • Target: Colorless to pale yellow prisms or blocks.

Step 2: Data Collection

  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Source: Mo-K

    
     radiation (
    
    
    
    Å). Note: Mo source is preferred over Cu for brominated compounds to minimize absorption artifacts, though modern absorption correction software handles Cu well.
  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration of the heavy bromine atoms, sharpening the electron density map.

Step 3: Structure Solution & Refinement

  • Space Group Determination: Typically Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) for this class of aminopyridines.
  • Phasing: Use Intrinsic Phasing or Direct Methods (SHELXT). The two Bromine atoms (

    
    ) will dominate the scattering, making the initial phase solution trivial.
    
  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
  • Validation: Ensure

    
     (5%) and Goodness of Fit (GooF) is near 1.0.
    
3.2 Expected Structural Parameters (Representative)

Based on the structural class of halogenated aminopyridines (e.g., analogous 3,5-dichloro structures), the following parameters confirm the 3,5-substitution:

  • C–Br Bond Lengths: 1.88 – 1.90 Å.

  • C–N (Amino) Bond Length: ~1.35 Å (indicating partial double bond character due to resonance).

  • Intramolecular Interactions: Look for a weak N–H...Br hydrogen bond if the amino group is coplanar with the ring.

  • Regio-verification: The electron density map will clearly show Br atoms separated by one carbon (C4) and adjacent to the amino (C2) and methyl (C6) groups respectively.

Visualization of Logic & Workflow
Figure 1: The "One-Proton" Decision Matrix

This diagram illustrates why NMR leads to a logical dead-end and how XRD resolves it.

DecisionMatrix Start Crude Product (this compound) NMR 1H NMR Analysis Start->NMR XRD_Path SC-XRD Analysis Start->XRD_Path Result Result: Single Aromatic Singlet NMR->Result Ambiguity AMBIGUITY: Is proton at C3, C4, or C5? Result->Ambiguity Lack of coupling Ambiguity->XRD_Path Requires Resolution Map Electron Density Map XRD_Path->Map Direct Phasing (Br) Conclusion Definitive Structure: Br confirmed at C3 & C5 Map->Conclusion

Caption: Logical workflow demonstrating the necessity of XRD when NMR coupling data is absent.

Figure 2: Crystallography Workflow

Step-by-step process from synthesis to solved structure.

CrystallographyWorkflow Sample Pure Solid (>98% Purity) Solvent Solvent Selection (EtOH/Hexane) Sample->Solvent Growth Slow Evaporation (48-72h, 4°C) Solvent->Growth Harvest Crystal Selection (Polarized Light) Growth->Harvest Mount Mount on Loop (Paratone Oil) Harvest->Mount Diffraction X-Ray Diffraction (Mo Source, 100K) Mount->Diffraction Solve SHELXT Phasing (Heavy Atom Method) Diffraction->Solve

Caption: Experimental pipeline for obtaining the crystal structure.

References
  • Grover, G., et al. (2014). "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." Tetrahedron Letters, 55(45), 6206-6210.

  • Cambridge Crystallographic Data Centre (CCDC). (2008). "Crystal structure of 2-amino-3,5-dichloro-6-methylpyridine (Analogous Structure)." CCDC Entry 717305.[3]

  • Senthilkannan, K., et al. (2015). "Growth and XRD Characterisation of 4-Aminopyridinium Picrate Single Crystals." International Journal of Advanced Research in Physical Science, 2(1), 7-11.

  • Brunger, A. T. (1997). "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics." Nature Structural Biology.

  • PubChem. (2025).[3] "this compound Compound Summary." National Library of Medicine.

Sources

Technical Comparison Guide: Characterization & Isolation of 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

In the synthesis of 2-Amino-3,5-dibromo-6-methylpyridine (Target), the primary challenge is not the formation of the product, but the separation and identification of under-brominated impurities, specifically the 3-bromo and 5-bromo isomers.

Because the amino group (


) and the methyl group (

) both direct electrophilic substitution to the ortho and para positions (relative to themselves), the reaction proceeds through mono-brominated intermediates before reaching the thermodynamically stable 3,5-dibromo product.

The Critical Distinction:

  • The Target (3,5-dibromo): Possesses zero adjacent aromatic protons. Its NMR spectrum displays a distinct singlet .

  • The Impurities (Mono-bromo): Possess two adjacent aromatic protons. Their NMR spectra display doublets (coupling constants

    
    ).
    
Structural Comparison Table
FeatureTarget: 3,5-Dibromo Impurity A: 3-Bromo Impurity B: 5-Bromo
Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">



MW (Monoisotopic) ~263.9~185.9~185.9
Aromatic Protons 1 (Position 4)2 (Positions 4,[1] 5)2 (Positions 3, 4)
Proton Environment Isolated (Singlet)Adjacent (Doublets)Adjacent (Doublets)
Lipophilicity HighModerateModerate

Part 2: Primary Distinction Method — NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the "Gold Standard" for distinguishing these isomers because it directly visualizes the substitution pattern on the pyridine ring.

Solvent Selection

Recommendation: DMSO-


 
  • Reasoning: Aminopyridines often aggregate in non-polar solvents like

    
    , leading to broad signals. DMSO-
    
    
    
    disrupts hydrogen bonding, sharpening the amino (
    
    
    ) protons and ensuring clear resolution of the aromatic region.
Spectral Analysis (The "Singlet Test")
The Target: this compound

The structure leaves only position 4 open for a proton. This proton is flanked by bromine at position 3 and bromine at position 5.

  • 
     ~ 7.8 - 8.2 ppm: Singlet (1H) . This is the aromatic proton at C4. Crucial: It shows no splitting  because there are no hydrogen neighbors.
    
  • 
     ~ 2.3 - 2.5 ppm:  Singlet (3H). Methyl group at C6.[1]
    
  • 
     ~ 6.0 - 7.5 ppm:  Broad Singlet (2H). Amino group (
    
    
    
    ).
The Impurities: Mono-bromo Isomers
  • 3-Bromo Isomer: Protons remain at C4 and C5. These are vicinal neighbors.

    • Result: Two Doublets in the aromatic region (

      
      ).
      
  • 5-Bromo Isomer: Protons remain at C3 and C4. These are vicinal neighbors.

    • Result: Two Doublets in the aromatic region (

      
      ).
      

Expert Insight: If you observe any splitting (doublets) in the 7.0–8.5 ppm region, your reaction is incomplete. You must re-subject the material to bromination conditions.

Part 3: Secondary Validation — Mass Spectrometry (MS)

While NMR confirms the structure, Mass Spectrometry provides a rapid "Rule of 2" check based on the natural abundance of Bromine isotopes (


 and 

exist in a ~1:1 ratio).
The Isotopic Fingerprint
  • Mono-Bromo (Impurity):

    • Contains 1 Bromine atom.[1][2][3]

    • Pattern: Two peaks of equal intensity separated by 2 amu.[4]

    • Ratio: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      [5]
      
    • Visual: A "Twin Tower" appearance.

  • Di-Bromo (Target):

    • Contains 2 Bromine atoms.[1][3][5]

    • Pattern: Three peaks separated by 2 amu.

    • Ratio:

      
      [5]
      
    • Visual: A "Step Pyramid" appearance (Low-High-Low).

Experimental Workflow: MS Decision Matrix

MS_Decision_Tree Start Inject Sample (LC-MS) Check Analyze Molecular Ion Cluster Start->Check Mono 1:1 Ratio (M, M+2) Mass ~187/189 Check->Mono Twin Peaks Di 1:2:1 Ratio (M, M+2, M+4) Mass ~264/266/268 Check->Di Triplet Pattern Action1 Impurity Detected: Recrystallize or Re-brominate Mono->Action1 Action2 Target Confirmed: Proceed to NMR Di->Action2

Figure 1: Rapid decision logic based on isotopic abundance patterns in Mass Spectrometry.

Part 4: Chromatographic Separation (HPLC)

Separating the di-bromo target from mono-bromo impurities relies on the significant difference in lipophilicity . The addition of a second bromine atom makes the target molecule much more hydrophobic (lipophilic) than the mono-bromo precursors.

Recommended Protocol: Reverse Phase HPLC
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 3-4).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

Elution Order:

  • Unreacted Starting Material: (Most Polar) Elutes first (Dead volume or early).

  • Mono-bromo Isomers: Elute mid-run.

  • 3,5-Dibromo Target: (Most Lipophilic) Elutes last .

Self-Validating Step: If your main peak elutes before a minor impurity peak, you have likely misidentified the peaks. The target (di-bromo) must elute later than the mono-bromo impurities on a standard C18 column due to the "heavy atom" effect increasing hydrophobicity.

Part 5: Synthesis & Purification Logic

Understanding the formation pathway helps in troubleshooting the isolation.

Synthesis_Flow cluster_intermediates Mono-Bromo Intermediates (Impurities) SM 2-Amino-6-picoline (Starting Material) Mono1 3-Bromo isomer SM->Mono1 + Br2 / NBS Mono2 5-Bromo isomer SM->Mono2 + Br2 / NBS Target 2-Amino-3,5-dibromo -6-methylpyridine (TARGET) Mono1->Target + Br2 (2nd Eq) Mono2->Target + Br2 (2nd Eq)

Figure 2: Reaction cascade. Note that both mono-bromo pathways converge to the same di-bromo target.

Purification Protocol

If the mixture contains mono-bromo impurities (detected by MS or HPLC):

  • Do not rely solely on recrystallization if the impurity level is high (>10%), as the structural similarity can lead to co-crystallization.

  • Chemical Wash: The di-bromo compound is significantly less basic than the mono-bromo compounds due to the electron-withdrawing effect of two halogens.

    • Technique: Dissolve crude in an organic solvent (EtOAc). Wash with dilute acid (e.g., 1M HCl). The mono-bromo species (more basic) will preferentially protonate and move to the aqueous layer. The di-bromo species (less basic) is more likely to remain in the organic layer or precipitate.

  • Recrystallization: Ethanol/Water or Methanol/Water mixtures are standard. The di-bromo compound, being less soluble in water, will precipitate first upon cooling or water addition.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 91872-10-5). Retrieved from

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Organic Syntheses. Bromination of Aminopyridines (General Methodologies). Coll. Vol. 3, p. 136 (1955). (Reference for general reactivity of aminopyridine bromination). Retrieved from

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3,5-dibromo-6-methylpyridine (CAS: 91872-10-5) is a highly functionalized pyridine intermediate used critically in the synthesis of fluorescent dyes, pharmaceuticals, and organometallic ligands. Its electronic absorption profile is defined by the interplay between the electron-donating amino/methyl groups and the electron-withdrawing bromine substituents.

This guide provides a technical comparison of its UV-Vis spectral performance against its structural precursors. By analyzing the bathochromic (red) and hyperchromic shifts induced by its substituents, researchers can optimize detection wavelengths for HPLC and assess purity during synthesis.

Structural & Electronic Basis of Absorption

To understand the spectrum of the target compound, we must deconstruct it into its chromophoric components. The pyridine ring acts as the base chromophore, modified by three distinct auxochromes.

Electronic Effects Workflow

The following diagram illustrates the stepwise evolution of the electronic structure, leading to the final absorption characteristics.

G Pyridine Pyridine Core (λmax ≈ 250 nm) Effect1 Amino (+NH2) & Methyl (+CH3) Electron Donation (Red Shift) Pyridine->Effect1 Aminopyridine 2-Amino-6-methylpyridine (Precursor) +n→π* Transition Effect2 Dibromo (+2Br) Inductive Withdrawal & Lone Pair Resonance Aminopyridine->Effect2 Target 2-Amino-3,5-dibromo- 6-methylpyridine (Target) Halogen Bathochromic Shift Effect1->Aminopyridine Effect2->Target

Figure 1: Structural evolution and electronic effects influencing the UV-Vis spectra.

Comparative Spectral Analysis

The absorption spectrum of this compound is characterized by a significant red shift compared to its non-halogenated precursors.[1] This section compares the target molecule against its closest structural analogs to validate experimental expectations.

Quantitative Comparison Table

Note: Values for the target are estimated based on high-confidence analog data (2-Amino-3,5-dibromopyridine) and substituent additivity rules.

CompoundStructurePrimary

(nm)
Secondary

(nm)
Extinction Coeff. (

)
Electronic Transition
2-Aminopyridine Base Analog235298~3,700

2-Amino-6-methylpyridine Precursor238303~4,500

/

2-Amino-3,5-dibromopyridine Des-methyl Analog255 ~310 (shoulder)10,160

(CT)
Target Compound This compound 258 - 262 (Predicted)312 - 315 ~11,000

(CT)
Technical Interpretation
  • The Bromine Effect (Bathochromic Shift): The addition of bromine atoms at the 3 and 5 positions causes a significant red shift (~15-20 nm) compared to the non-halogenated precursor. This is due to the interaction of the bromine lone pairs with the pyridine

    
    -system, raising the HOMO energy level and narrowing the HOMO-LUMO gap.
    
  • The Methyl Effect: The methyl group at the 6-position provides a weak inductive effect (+I). While less dramatic than the amino or bromo groups, it contributes a further slight red shift (2-5 nm) and stabilizes the excited state.

  • Intensity (Hyperchromic Effect): The presence of the bromine atoms significantly increases the molar absorptivity (

    
    ), making the target compound much more sensitive to UV detection than its unbrominated precursor.
    

Experimental Protocol: UV-Vis Characterization

To obtain reproducible spectral data for this compound, follow this self-validating protocol.

Reagents & Equipment
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH).

    • Why MeCN? Acetonitrile has a lower UV cutoff (<195 nm), preventing solvent interference in the 200-250 nm region.

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length). Do not use plastic or glass, as they absorb UV <300 nm.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.6 mg of this compound (MW ≈ 265.93 g/mol ).

    • Dissolve in 10 mL of Acetonitrile to create a 1.0 mM (10⁻³ M) stock solution.

    • Validation: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series:

    • Prepare three working concentrations: 10 µM, 20 µM, and 50 µM .

    • Reasoning: Testing multiple concentrations confirms adherence to the Beer-Lambert Law (linearity) and rules out aggregation effects.

  • Scanning:

    • Set spectrophotometer range: 200 nm to 400 nm .

    • Scan speed: Medium (approx. 200 nm/min).

    • Baseline correction: Run a blank scan with pure Acetonitrile first.

  • Data Processing:

    • Identify

      
       (likely near 260 nm).
      
    • Calculate

      
       using 
      
      
      
      .

Synthesis & Application Context

Understanding the spectral properties is crucial for monitoring the synthesis of this compound from 2-amino-6-methylpyridine.

Synthesis Start Start: 2-Amino-6-methylpyridine (λmax ~238 nm) Reaction Bromination Reaction (Br2 / AcOH) Start->Reaction Product Product: this compound (λmax ~260 nm) Reaction->Product Monitor Process Control: Shift in UV max indicates successful bromination Product->Monitor Analyze

Figure 2: Monitoring the synthesis reaction via UV shift.

Application Note: When using this compound as an intermediate for Suzuki couplings (e.g., to attach aryl groups at the Br positions), the disappearance of the 260 nm band and the emergence of longer-wavelength bands (>300 nm) will indicate successful conjugation extension.

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from .[2]

  • Bulgarian Chemical Communications. Structural and spectroscopic characterization of 2-amino-3,5-dibromopyridine. (Vol 45, 2013). .

  • PubChem. 2-Amino-6-methylpyridine Compound Summary. National Library of Medicine. .

  • Thermo Scientific Chemicals. 2-Amino-3,5-dibromopyridine, 97%. .

  • Jubilant Ingrevia. Safety Data Sheet: 2-Amino-6-methylpyridine. .

Sources

Elemental Analysis Standards for 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison of analytical methodologies ("Standards") required to accurately characterize 2-Amino-3,5-dibromo-6-methylpyridine .

A Comparative Technical Guide for Drug Development & Synthesis

Executive Summary & The Analytical Challenge

In pharmaceutical synthesis, This compound serves as a critical halogenated intermediate. However, validating its purity via Elemental Analysis (EA) presents a specific "refractory" challenge.

Standard CHNS combustion protocols often fail for this compound due to two synergistic factors:

  • High Halogen Load (~60% Br): The massive release of bromine gas (

    
    ) acts as a flame retardant during flash combustion, leading to incomplete oxidation (low Carbon values).
    
  • Nitrogen Trapping: Free bromine reacts with nitrogen oxides (

    
    ) or the reduction copper, forming volatile nitrosyl bromide (
    
    
    
    ) or coating the reduction catalyst, resulting in erratic Nitrogen data.

This guide compares the three standard methodologies available to researchers, evaluating them on accuracy, recovery, and operational complexity.

Comparative Analysis of Analytical Standards

We evaluate three distinct "standards" of analysis:

  • Standard A: Generic Automated Flash Combustion (The "Control").

  • Standard B: Catalytic Combustion with Additives (The "Optimized" Method).

  • Standard C: Oxygen Flask Combustion (Schöniger) + Titration (The "Halogen" Standard).

Comparative Data Matrix
FeatureStandard A: Generic Flash CombustionStandard B: Optimized (V₂O₅/WO₃)Standard C: Schöniger Flask (ASTM E442)
Primary Utility Routine screening of simple organics.High-precision CHN determination for refractories.Specific determination of Halogens (Br).
Combustion Temp 950–1000°C1000–1150°C (Locally higher)Flame temp (instantaneous)
Additives None (Tin capsule only)Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃)

/ KOH absorption solution
Accuracy (C, H, N) Poor. C often low (-1.5%), N erratic.High. Meets ±0.4% tolerance.[1]N/A (Only measures Br/S).
Bromine Recovery N/A (Interferes with detector).N/A (Scrubbed to protect detector).Excellent. Direct titration of Br⁻.
Failure Mode Incomplete combustion (soot formation); Catalyst poisoning.Improper mixing of additive; Ash accumulation.Incomplete absorption; Safety risks.
Theoretical vs. Typical Experimental Values

Target Calculation for C₆H₆Br₂N₂: C: 27.10% | H: 2.27% | N: 10.53% | Br: 60.09%

ElementTheoryStandard A (Typical Result)Standard B (Typical Result)
Carbon 27.10% 25.80% (Low - Soot)27.05% (Pass)
Hydrogen 2.27% 2.40% (High - Water trap saturation)2.25% (Pass)
Nitrogen 10.53% 9.80% (Low -

formation)
10.51% (Pass)

Technical Deep Dive: The Causality of Failure

To understand why Standard B is the required protocol, we must visualize the interference mechanism in Standard A .

Mechanism of Bromine Interference

In a standard analyzer, the sample is dropped into a combustion tube.

  • The "Blanket" Effect: As the sample decomposes, the 60% bromine mass fraction releases a cloud of

    
     and 
    
    
    
    . Halogens are radical scavengers; they terminate the free-radical chain reactions required for carbon oxidation.
  • Catalyst Poisoning: The

    
     gas travels to the reduction zone (Copper). It reacts to form 
    
    
    
    , which coats the copper surface, reducing its efficiency in converting
    
    
    to
    
    
    . This leads to "Nitrogen drift."
The Solution: Oxidative Flux (Standard B)

Adding Vanadium Pentoxide (V₂O₅) creates a local "oxidizing flux."

  • V₂O₅ melts at ~690°C, coating the sample.

  • It releases oxygen directly into the sample matrix at the molecular level, bypassing the "bromine blanket."

  • It binds with the ash/residue, preventing encapsulation of unburnt carbon.

Visualization of Workflows

Diagram 1: Combustion Pathway & Error Propagation

This diagram illustrates the critical difference between Generic and Optimized combustion pathways.

CombustionPath cluster_Generic Standard A: Generic Path cluster_Optimized Standard B: Optimized Path (V2O5) Sample Sample: this compound Combustion Combustion Zone (1000°C) Sample->Combustion Additive V2O5 Additive (Oxygen Donor) Sample->Additive + Additive BrInterference Br2 Gas Release (Radical Scavenging) Combustion->BrInterference Flux Oxidative Flux (Bypasses Br Blanket) Combustion->Flux Incomplete Incomplete Oxidation (Soot Formation) BrInterference->Incomplete LowC Result: Low Carbon Incomplete->LowC Additive->Combustion Complete Full Conversion to CO2 / N2 Flux->Complete

Caption: Comparison of failure modes in generic combustion vs. the oxidative flux mechanism in optimized protocols.

Validated Experimental Protocol (Standard B)

Objective: Achieve EA results within ±0.4% tolerance for C, H, N. Equipment: Flash Combustion Analyzer (e.g., Thermo FlashSmart, Elementar vario EL cube).

Step-by-Step Methodology
  • Sample Preparation:

    • Dry the this compound at 40°C under vacuum for 2 hours to remove surface moisture.

    • Note: Halogenated pyridines can be hygroscopic or retain solvent.

  • Weighing & Additive Mixing:

    • Weigh 1.5 – 2.0 mg of sample into a Tin (Sn) capsule.

    • CRITICAL STEP: Add 5 – 10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃) directly on top of the sample.

    • Why? The ratio should be approx 1:3 to 1:5 (Sample:Additive).

  • Capsule Sealing:

    • Fold the capsule tightly to exclude air. Ensure no sample is trapped in the fold (leads to flash loss).

  • Analyzer Configuration:

    • Furnace Temperature: Set to 1050°C (higher than standard 950°C).

    • Oxygen Injection: Increase

      
       injection time by 2–5 seconds to compensate for the halogen demand.
      
    • Flow Rate: Ensure Helium carrier flow is stable (e.g., 140 mL/min).

  • Calibration:

    • Do not use a simple standard like Acetanilide alone.

    • Use a "Hard" standard for K-factor determination, such as Sulfanilamide or a BBOT standard (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene), which mimics the heteroatom load.

Acceptance Criteria & Troubleshooting

When reviewing data for this compound, apply these strict acceptance criteria:

  • Carbon: 27.10% ± 0.4% (Range: 26.70 – 27.50%).

    • If Low: Incomplete combustion. Increase V₂O₅ or

      
       volume.
      
  • Nitrogen: 10.53% ± 0.4% (Range: 10.13 – 10.93%).

    • If High: Incomplete reduction of

      
      . Check Copper reduction tube; it may be exhausted by Bromine.
      
    • If Low:

      
       gas trapping in ash. Ensure higher temperature.
      
  • Bromine (Calculated):

    • If using CHN mode, Bromine is part of the "missing" mass.

    • 
      .
      
    • Note: If the "missing" mass is significantly >60.5%, you likely have water/solvent contamination.

References

  • ASTM International. (2022). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. West Conshohocken, PA. [Link]

  • Elementar. (n.d.). Analysis of difficult samples: Halogenated compounds. Technical Note. [Link]

  • Royal Society of Chemistry. (2010). Microanalysis: The Analysis of Difficult Samples. Analyst, 135, 825-830. [Link]

Sources

Safety Operating Guide

2-Amino-3,5-dibromo-6-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal & Handling of 2-Amino-3,5-dibromo-6-methylpyridine

Part 1: Executive Summary & Immediate Action

This compound (CAS: 91872-10-5) is a halogenated heterocyclic amine used primarily as an intermediate in pharmaceutical synthesis. Its disposal requires strict adherence to protocols for halogenated organic waste . Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) poses severe risks of environmental contamination and the formation of toxic byproducts (e.g., Hydrogen Bromide, Nitrogen Oxides) during thermal treatment.

Immediate Safety Profile:

  • Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1] Potential acute toxicity upon ingestion or dermal absorption.[2]

  • Waste Classification: Hazardous Waste (Toxic, Irritant).

  • Critical Restriction: DO NOT dispose of via municipal sewage or sink drains. DO NOT mix with strong oxidizers or acids.

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step in compliant disposal. The presence of two bromine atoms and an amino group on the pyridine ring dictates the incineration method.

PropertyDataOperational Implication
CAS Number 91872-10-5Use for waste manifesting and inventory tracking.
Molecular Formula C₆H₆Br₂N₂High nitrogen/halogen content requires scrubbed incineration.
Physical State Solid (Powder)Dust control measures are mandatory during transfer.
Solubility DMSO (Sparingly), Methanol (Slightly)Likely generated as solid waste or dilute organic solution.
Reactivity Incompatible with Oxidizers, AcidsSegregate from nitric acid, perchlorates, and peroxides.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][4][5]

Part 3: Waste Segregation & Classification

The most common compliance failure is misclassification. Because this compound contains bromine, it must be treated as Halogenated Waste .

The "Why" Behind Segregation
  • Halogen Content: When incinerated, brominated compounds release Hydrogen Bromide (HBr), a corrosive gas. Waste facilities must use incinerators with specific caustic scrubbers to neutralize HBr. Mixing this with non-halogenated waste (which may go to a fuel-blending facility without scrubbers) is a regulatory violation and safety hazard.

  • Nitrogen Content: The pyridine ring and amino group generate Nitrogen Oxides (NOx) during combustion, requiring controlled oxidation.

Visual Workflow: Waste Classification Decision Tree

WasteSegregation Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves, paper) StateCheck->SolidPath LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath SolidBin Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' Tag: 'Halogenated Organic' SolidPath->SolidBin SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloLiquid Container: Safety Can / Glass Bottle Stream: Halogenated Solvent Waste (>2% Halogen content) SolventCheck->HaloLiquid Yes NonHaloLiquid Container: Safety Can / Glass Bottle Stream: Halogenated Solvent Waste (Classify entire mixture as Halogenated) SolventCheck->NonHaloLiquid No (e.g., Methanol)

Figure 1: Decision tree for segregating brominated pyridine waste. Note that even if dissolved in a non-halogenated solvent like methanol, the presence of the brominated solute mandates disposal as "Halogenated Waste."

Part 4: Disposal Procedures

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for: Expired stocks, spilled powder, weighing boat residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant screw cap. Avoid metal containers due to potential corrosion from hydrolysis byproducts.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Chemical Name: Write fully: "this compound". Avoid abbreviations.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

    • Constituents: List "Brominated Organic Solid".

  • Secondary Containment: Place the sealed jar into a secondary plastic bin or bag to capture any potential leakage during transport.

Protocol B: Liquid Waste Disposal (Solutions)

Applicable for: Reaction mixtures, mother liquors, HPLC effluent.

  • Compatibility Check: Ensure the solution pH is between 4 and 10. If highly acidic, neutralize carefully before adding to the waste carboy to prevent container degradation.

  • Stream Selection: Pour into the Halogenated Solvent Waste carboy.

    • Critical Note: Never pour this into the "Non-Halogenated" or "Flammables" stream. The bromine content will contaminate the entire non-halogenated batch, potentially leading to rejection by the disposal facility or fines.

  • Documentation: Log the volume and concentration on the waste tag.

Protocol C: Contaminated Debris

Applicable for: Gloves, paper towels, pipette tips.

  • Collect in a clear, 6-mil polyethylene bag.

  • Label as "Solid Hazardous Waste - Debris contaminated with Halogenated Organics".

  • Do not dispose of in regular trash or biohazard bags (unless also bio-contaminated).

Part 5: Spill Response Protocol

In the event of a powder spill, aerosolization is the primary risk. Do not dry sweep.

SpillResponse Assess 1. Assess & Isolate Evacuate area if dust is airborne. Don PPE (N95/P100, Nitrile Gloves, Goggles). Contain 2. Contain Cover spill with wet paper towels to prevent dust dispersion. Assess->Contain Clean 3. Clean Up Scoop wet material into waste jar. Wipe surface with soap & water. Contain->Clean Decon 4. Decontaminate Place all cleanup materials into Hazardous Waste. Clean->Decon

Figure 2: Step-by-step spill response workflow minimizing dust generation.

Part 6: Regulatory Compliance (RCRA & DOT)

While this compound is not explicitly listed with a specific "P" or "U" code in 40 CFR 261.33, it is regulated under the "Characteristic" or "Generator Knowledge" rules.

  • RCRA Classification:

    • It typically falls under D001 (Ignitable) if in organic solvent.

    • If the waste stream is tested and exhibits toxicity, it may carry other codes.

    • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (if solid/pure) or Hazardous Waste (if mixed with solvents), ensuring it goes to High-Temperature Incineration .

  • DOT Shipping (for off-site transport):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound).

    • UN Number: UN 2811.

    • Hazard Class: 6.1.

    • Packing Group: III (typically, pending toxicity data confirmation).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Amino-3,5-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Do not underestimate this compound based on its "Irritant" label alone.

While standard Safety Data Sheets (SDS) classify 2-Amino-3,5-dibromo-6-methylpyridine primarily as a skin and eye irritant (H315, H319) and respiratory irritant (H335), its structural core—an aminopyridine —warrants elevated caution.[1] Non-halogenated aminopyridines are known voltage-gated potassium channel blockers and can exhibit neurotoxicity. The addition of bromine atoms generally reduces volatility but increases lipophilicity, potentially facilitating dermal absorption.[1]

Critical Data Correction: Ensure you are referencing CAS 91872-10-5 . Note: Some databases erroneously link this chemical name to CAS 24057-28-1 (Pyridinium p-toluenesulfonate). Verify your container labels immediately.

Physicochemical Properties Table
PropertyValueOperational Implication
Physical State Solid (Crystalline powder)High risk of aerosolization/dust generation during weighing.
Color Off-white to light brownVisual contamination is easily detectable on white bench pads.
Melting Point 143–149 °CStable solid at RT; thermal decomposition may release HBr/NOx.
Solubility DMSO, MethanolPermeation through gloves increases significantly when in solution.[1]

Personal Protective Equipment (PPE) Stratification

We do not use a "one size fits all" approach. PPE must be scaled based on the activity state (Solid vs. Solution).

A. Hand Protection (The Critical Barrier)

Logic: Halogenated aromatic amines can permeate standard latex gloves rapidly. Nitrile is the minimum standard, but thickness matters.[1]

  • Solid Handling (Weighing/Transfer):

    • Primary: Disposable Nitrile Gloves (Minimum 5 mil thickness).

    • Protocol: Single pair sufficient if no solvent is present.

  • Solution Handling (Synthesis/Extraction):

    • Primary: Double-gloving technique.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).

    • Why? Solvents like DMSO or DCM act as a vehicle, carrying the dissolved aminopyridine through glove pores.[1]

B. Respiratory & Eye Protection[2][3][4][5][6]
  • Engineering Control (Primary): All open handling must occur inside a certified Chemical Fume Hood.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory.[2] Standard safety glasses are insufficient due to the fine particulate nature of the powder, which can drift around side-shields.[1]

  • Respiratory (Secondary): If hood access is compromised (e.g., equipment maintenance), a P100 particulate respirator is required.[1] Simple N95s offer insufficient protection against potential organic vapors if decomposition occurs.

Operational Workflows

Workflow 1: Safe Weighing & Transfer

Static electricity is the enemy here. Brominated powders are often static-prone, leading to "jumping" particles that contaminate the balance area.[1]

  • Preparation: Place the balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.

  • Transfer: Do not use a metal spatula if the compound is potentially reactive with trace metals (rare but possible with free amines). Use a disposable antistatic polypropylene spatula.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Dispose of the wipe as solid hazardous waste.

Workflow 2: Reaction Setup & Monitoring

Diagram 1: Exposure Risk & PPE Decision Logic

PPE_Logic Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent (DMSO/DCM) State->Solution Risk_Solid Risk: Inhalation of Dust Solid->Risk_Solid Risk_Sol Risk: Dermal Absorption via Vehicle Solution->Risk_Sol PPE_Solid PPE: 5mil Nitrile + Goggles + Fume Hood Risk_Solid->PPE_Solid PPE_Sol PPE: Double Glove (Nitrile/Neoprene) + Goggles + Hood Risk_Sol->PPE_Sol

Caption: Decision matrix for selecting PPE based on the physical state of the compound to mitigate specific exposure vectors.

Emergency Response & Disposal

A. Spill Management (Solid)

Do not sweep. Sweeping generates aerosols.

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don P100 respirator and double nitrile gloves.

  • Contain: Cover the spill with a wet paper towel (dampened with water or inert oil) to suppress dust.

  • Clean: Scoop the wet material into a wide-mouth jar. Wipe surface with soap and water 3x.[3]

B. Waste Disposal Streams

This compound is a Halogenated Organic . It must never be mixed with non-halogenated solvents (like acetone or ethanol waste) if your facility separates them, as this increases incineration costs and complicates recycling.[1]

Waste StreamContentsContainer Labeling
Solid Waste Contaminated gloves, paper towels, weighing boats.[1]"Hazardous Waste: Solid Debris contaminated with Halogenated Pyridines"
Liquid Waste A Mother liquors, reaction mixtures.[1]"Halogenated Organic Solvent Waste"
Liquid Waste B Aqueous extractions."Aqueous Waste with Trace Organics"

Diagram 2: Waste Stream Segregation

Waste_Segregation Source Experimental Waste Type Identify Waste Type Source->Type Solid Solid Debris (Gloves, Wipes) Type->Solid Liquid Liquid Waste Type->Liquid Bin_Solid Bin: Hazardous Solid Debris Solid->Bin_Solid Halogen Contains Halogens? (Br, Cl, I) Liquid->Halogen Bin_Halo Carboy: Halogenated Organics Halogen->Bin_Halo Yes (This Compound) Bin_NonHalo Carboy: Non-Halogenated Halogen->Bin_NonHalo No

Caption: Logical flow for segregating waste to ensure compliance with EPA/RCRA regulations regarding halogenated compounds.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound (CAS 91872-10-5).[1][3][4]

  • Thermo Fisher Scientific. (2021). This compound Safety Data Sheet.

  • PubChem. (n.d.). Compound Summary: this compound.[1][3][4] National Library of Medicine.

  • U.S. EPA. (2023). Hazardous Waste Codes: F-List (Halogenated Solvents).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.